Product packaging for Mexedrone(Cat. No.:CAS No. 2166915-02-0)

Mexedrone

Cat. No.: B10764521
CAS No.: 2166915-02-0
M. Wt: 207.27 g/mol
InChI Key: JHGDCSPZKQLBOP-UHFFFAOYSA-N
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Description

Mexedrone, also known as 3-Methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one and 4-MMC-MeO, is a synthetic cathinone derivative that has been identified among new psychoactive substances (NPS) . It is specifically the alpha-methoxy derivative of the more widely known stimulant mephedrone, a relationship that is of significant interest in structure-activity relationship (SAR) studies and for research into the evolution of designer drugs . From a pharmacological perspective, in vitro studies characterize this compound as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). Its primary activity is a weak releasing effect at the serotonin transporter (SERT), with an EC50 value of 2.5 μM, while it appears to be devoid of significant releasing activity at the dopamine and norepinephrine transporters . This pharmacological profile distinguishes it from its parent compound, mephedrone, which is known to act as a more potent substrate-type releaser at monoamine transporters . The primary research applications for this compound include its use as an analytical standard in forensic toxicology for the identification and quantification of the substance in seized materials, as well as in metabolic and pharmacokinetic studies. Furthermore, it serves as a crucial compound in neuropharmacology research aimed at understanding the impact of molecular modifications (such as the addition of a methoxy group) on the potency, selectivity, and mechanism of action of synthetic cathinones . Researchers studying the dynamic NPS market also find value in this compound as a case example of a designer drug developed and marketed in response to the legislative control of its predecessor . This product is provided as a high-purity analytical standard and is strictly for research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international laws and regulations regarding the handling and use of controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B10764521 Mexedrone CAS No. 2166915-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2166915-02-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3/h4-7,11,13H,8H2,1-3H3

InChI Key

JHGDCSPZKQLBOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(COC)NC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Structure and Properties of Mexedrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for the synthetic cathinone (B1664624), mexedrone. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, also known by its systematic IUPAC name 1-(4-methoxy-3-methylphenyl)-2-(methylamino)propan-1-one, is a substituted cathinone derivative. It is structurally related to other psychoactive substances such as mephedrone (B570743), with the key difference being the presence of a methoxy (B1213986) group and a methyl group on the phenyl ring.

Table 1: Chemical Identifiers and Properties of this compound
IdentifierValueSource
IUPAC Name 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one
Synonyms 4-MMC-MeO, 4-methyl-methoxymethcathinone
CAS Number 2166915-02-0
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(COC)NC
InChIKey JHGDCSPZKQLBOP-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically encountered as a neat solid or in its hydrochloride salt form, which affects properties like melting point and solubility.

Table 2: Physicochemical Data for this compound
PropertyValueNotesSource
Physical State Solid at room temperatureAssumed based on related compounds
Melting Point 190-192 °CFor the hydrochloride salt
Solubility Soluble in methanol (B129727) and DMSOGeneral solubility for cathinone derivativesN/A

Pharmacology

This compound functions as a monoamine reuptake inhibitor, although its potency is significantly lower than that of its analogue, mephedrone. Its primary mechanism of action involves blocking the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576) at their respective transporters.

Table 3: In Vitro Pharmacological Profile of this compound
TargetAssay TypeValue (IC50/EC50 in nM)NotesSource
Serotonin Transporter (SERT) Reuptake Inhibition5,289Weak inhibitor
Norepinephrine Transporter (NET) Reuptake Inhibition8,869Weak inhibitor
Dopamine Transporter (DAT) Reuptake Inhibition6,844Weak inhibitor
Serotonin Transporter (SERT) Releasing Activity2,525Weak releasing agent
Dopamine Transporter (DAT) Releasing ActivityInactiveNo significant releasing activity
Norepinephrine Transporter (NET) Releasing ActivityInactiveNo significant releasing activity

The data indicate that this compound is a weak, non-selective monoamine reuptake inhibitor and a weak serotonin releasing agent. Its significantly lower potency compared to mephedrone is a key characteristic.

Metabolic Pathways

The metabolism of this compound is expected to proceed through pathways common to other synthetic cathinones. These include N-demethylation, reduction of the β-keto group, and hydroxylation of the aromatic ring, followed by conjugation for excretion.

Diagram: Proposed Metabolic Pathway of this compound

Mexedrone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Nor_this compound Nor-mexedrone (N-demethylation) This compound->Nor_this compound Dihydro_this compound Dihydro-mexedrone (β-keto reduction) This compound->Dihydro_this compound Hydroxytolyl_this compound Hydroxytolyl-mexedrone (Ring hydroxylation) This compound->Hydroxytolyl_this compound Conjugates Glucuronide and Sulfate Conjugates Nor_this compound->Conjugates Dihydro_this compound->Conjugates Hydroxytolyl_this compound->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol

A common synthetic route for this compound involves the bromination of a precursor followed by substitution with methylamine (B109427).

Materials:

  • 1-(4-methylphenyl)propan-1-one

  • Bromine

  • Methylamine solution

  • Suitable solvents (e.g., diethyl ether, dichloromethane)

  • Hydrochloric acid

Procedure:

  • Bromination: 1-(4-methylphenyl)propan-1-one is dissolved in an appropriate solvent and cooled. Bromine is added dropwise to the solution, leading to the formation of 2-bromo-1-(4-methylphenyl)propan-1-one. The reaction is monitored by thin-layer chromatography (TLC).

  • Amination: The resulting bromo-ketone is then reacted with an excess of methylamine solution. This nucleophilic substitution reaction replaces the bromine atom with a methylamino group, yielding this compound freebase.

  • Salt Formation: The freebase is dissolved in a solvent like diethyl ether, and hydrochloric acid is added to precipitate this compound hydrochloride, which can then be filtered and dried.

Diagram: Synthesis Workflow for this compound

Synthesis_Workflow Start 1-(4-methylphenyl)propan-1-one Step1 Bromination (add Br2) Start->Step1 Intermediate 2-bromo-1-(4-methylphenyl) propan-1-one Step1->Intermediate Step2 Amination (add CH3NH2) Intermediate->Step2 Product_Freebase This compound (freebase) Step2->Product_Freebase Step3 Salt Formation (add HCl) Product_Freebase->Step3 Final_Product This compound HCl (solid) Step3->Final_Product

Caption: Synthetic workflow for this compound hydrochloride.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Expected Fragmentation: Look for characteristic ions corresponding to the loss of the methoxy group, the methylamino group, and cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy group protons, the N-methyl protons, and the protons on the propane (B168953) backbone. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: Expect signals for all 12 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Key Peaks: Look for a strong absorption band for the carbonyl (C=O) stretch (around 1680 cm⁻¹), C-H stretching bands for the aromatic and aliphatic groups, and N-H bending for the secondary amine.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its toxicology and in vivo pharmacology is necessary for a complete profile.

An In-depth Technical Guide on the Core Mechanism of Action of Mexedrone in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (4-methoxy-N-methylcathinone) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to mephedrone (B570743). It has emerged as a designer drug, raising public health concerns due to its psychoactive effects and potential for abuse. Understanding its mechanism of action within the central nervous system (CNS) is crucial for predicting its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for intoxication and addiction. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's core mechanism of action, focusing on its interaction with monoamine neurotransmitter systems.

Core Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action of this compound in the CNS involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This compound acts as a weak, non-selective reuptake inhibitor at all three transporters.[1][2][3][4] Its activity is characterized by a "hybrid" mechanism, wherein it functions as an uptake blocker at DAT and NET, but as a substrate (releasing agent) at SERT.[2]

This dual action results in an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to its stimulant and entactogenic effects. However, its potency as a releasing agent is notably weak, particularly at DAT and NET where it is devoid of releasing activity.[2][3][4] Its weak releasing activity at SERT distinguishes it from more potent releasing agents like mephedrone.[2][3][4]

Quantitative Data on this compound's Interaction with Monoamine Transporters

The following table summarizes the in vitro data on the potency of this compound to inhibit monoamine uptake and induce monoamine release.

TransporterAssay TypeSpeciesPreparationValueReference
DAT Uptake Inhibition (IC50)Human---6,844 nM[1]
Uptake Inhibition (IC50)RatBrain SynaptosomesLow µM range[2][3][4]
Release (EC50)RatBrain SynaptosomesInactive[2][3][4]
SERT Uptake Inhibition (IC50)Human---5,289 nM[1]
Uptake Inhibition (IC50)RatBrain SynaptosomesLow µM range[2][3][4]
Release (EC50)Human---2,525 nM[1]
Release (EC50)RatBrain Synaptosomes2.5 µM[2][3][4]
NET Uptake Inhibition (IC50)Human---8,869 nM[1]
Uptake Inhibition (IC50)RatBrain SynaptosomesLow µM range[2][3][4]
Release (EC50)RatBrain SynaptosomesInactive[2][3][4]

Signaling Pathways and Receptor Interactions

While the primary mechanism of this compound is its action on monoamine transporters, downstream signaling events and interactions with other receptors may contribute to its overall pharmacological profile. Research on mephedrone, a close analog, has shown activation of the NF-κB signaling pathway, suggesting a potential for neuroinflammatory effects.[5] Furthermore, studies on mephedrone have indicated interactions with serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6] Given the structural similarity, it is plausible that this compound may also engage these pathways and receptors, although direct evidence is currently limited. The abuse potential of this compound is suggested to be mediated, at least in part, by the activation of the serotonergic system in the dorsal striatum.[7]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro experimental protocols. A common approach involves the use of rat brain synaptosomes or human embryonic kidney (HEK293) cells heterologously expressing the human monoamine transporters.

Monoamine Transporter Uptake and Release Assays

Objective: To determine the potency of this compound to inhibit monoamine uptake and induce monoamine release.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and subjected to differential centrifugation to isolate synaptosomes.

    • Alternatively, HEK293 cells are cultured and stably transfected with the cDNA for human DAT, SERT, or NET.

  • Uptake Inhibition Assay:

    • Synaptosomes or transfected cells are pre-incubated with varying concentrations of this compound.

    • A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, [3H]norepinephrine for NET) is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by rapid filtration.

    • The amount of radioactivity accumulated within the synaptosomes or cells is quantified using liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

  • Release Assay:

    • Synaptosomes or transfected cells are pre-loaded with a radiolabeled substrate.

    • The pre-loaded preparations are then superfused with a buffer containing varying concentrations of this compound.

    • Fractions of the superfusate are collected over time, and the amount of radioactivity released is measured.

    • EC50 values are determined from the concentration-response curves for neurotransmitter release.

Visualizations

Signaling Pathway of this compound at the Synapse

Mexedrone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) DA Dopamine Vesicle->DA Release SER Serotonin Vesicle->SER Release NE Norepinephrine Vesicle->NE Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Mexedrone_pre This compound Mexedrone_pre->DAT Blocks Reuptake Mexedrone_pre->SERT Induces Release Mexedrone_pre->NET Blocks Reuptake DA->DAT D_Receptor Dopamine Receptors DA->D_Receptor Binds SER->SERT Reuptake S_Receptor Serotonin Receptors SER->S_Receptor Binds NE->NET Reuptake N_Receptor Norepinephrine Receptors NE->N_Receptor Binds

Caption: Proposed mechanism of this compound at the monoaminergic synapse.

Experimental Workflow for In Vitro Monoamine Transporter Assays

Experimental_Workflow cluster_prep Preparation cluster_uptake Uptake Inhibition Assay cluster_release Release Assay A1 Rat Brain Tissue (e.g., Striatum) B1 Homogenization & Centrifugation A1->B1 A2 HEK293 Cells B2 Transfection with Transporter cDNA A2->B2 C1 Synaptosome Preparation B1->C1 C2 Transfected Cell Culture B2->C2 D1 Pre-incubation with Varying [this compound] C1->D1 D2 Pre-loading with Radiolabeled Substrate C1->D2 C2->D1 C2->D2 E1 Addition of Radiolabeled Substrate D1->E1 F1 Incubation E1->F1 G1 Rapid Filtration F1->G1 H1 Quantification of Radioactivity G1->H1 I1 Calculation of IC50 H1->I1 E2 Superfusion with Varying [this compound] D2->E2 F2 Collection of Superfusate Fractions E2->F2 G2 Quantification of Radioactivity F2->G2 H2 Calculation of EC50 G2->H2

Caption: Workflow for assessing this compound's activity at monoamine transporters.

Conclusion

This compound's primary mechanism of action in the central nervous system is as a weak, non-selective monoamine reuptake inhibitor with a hybrid activity profile, acting as a blocker at DAT and NET and a substrate at SERT. This results in elevated synaptic concentrations of dopamine, norepinephrine, and serotonin. Its relatively low potency, particularly as a releasing agent, distinguishes it from its more potent analog, mephedrone. Further research is warranted to fully elucidate its interactions with downstream signaling pathways and other receptor systems to better understand its complete pharmacological and toxicological profile. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and neuroscience.

References

In Vitro Pharmacological Profile of Mexedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). As an analogue of mephedrone (B570743), its pharmacological properties are of significant interest to the scientific community for understanding its mechanism of action, potential for abuse, and for the development of analytical detection methods. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its interactions with monoamine transporters and its metabolic pathways. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Core Pharmacodynamics: Monoamine Transporter Interactions

This compound's primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). It functions as a reuptake inhibitor at all three transporters and exhibits weak serotonin-releasing activity.

Monoamine Transporter Inhibition

This compound acts as a weak, non-selective inhibitor of monoamine transporter uptake, with IC50 values in the low micromolar range.[1][2] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

TransporterIC50 (μM)
Dopamine Transporter (DAT)6.8[3]
Serotonin Transporter (SERT)5.2[3]
Norepinephrine Transporter (NET)8.8[3]
Monoamine Release

In addition to reuptake inhibition, this compound has been shown to induce monoamine release, although its activity as a releasing agent is considerably weaker, particularly for dopamine and norepinephrine, when compared to its inhibitory effects. It displays weak releasing activity at the serotonin transporter.[1][2]

TransporterEC50 (μM)
Dopamine Transporter (DAT)Inactive as a releaser[1]
Serotonin Transporter (SERT)2.5[1][2]
Norepinephrine Transporter (NET)Inactive as a releaser[1]

Receptor Binding Affinity

Currently, there is a notable lack of specific quantitative data (i.e., Ki values) in the peer-reviewed literature detailing the binding affinity of this compound at various neurotransmitter receptors. While some reports qualitatively mention an affinity for serotonin and dopamine receptors, comprehensive binding profile studies are not yet available.[4] This represents a significant gap in the understanding of this compound's complete pharmacological profile.

In Vitro Metabolism

The metabolism of this compound is primarily hepatic and involves Phase I biotransformation reactions. Studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) isoforms have identified the key metabolic pathways.

The main metabolic reactions are hydroxylation of the tolyl group and N- and O-dealkylation.[5][6] The primary CYP450 isoforms responsible for this compound metabolism are CYP2C19, which contributes to both hydroxylation and dealkylation, followed by CYP2D6 and CYP1A2, which are involved in hydroxylation reactions.[5][6]

Mexedrone_Metabolism This compound This compound Hydroxy_this compound Hydroxy-Mexedrone This compound->Hydroxy_this compound Hydroxylation (CYP2C19, CYP2D6, CYP1A2) N_Dealkyl_this compound N-Dealkyl-Mexedrone This compound->N_Dealkyl_this compound N-Dealkylation (CYP2C19) O_Dealkyl_this compound O-Dealkyl-Mexedrone This compound->O_Dealkyl_this compound O-Dealkylation (CYP2C19)

Metabolic pathways of this compound.

Second Messenger Signaling Pathways

As of the latest literature review, there are no published in vitro studies that have directly investigated the effects of this compound on second messenger signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway or intracellular calcium (Ca2+) mobilization. The impact of this compound on these critical intracellular signaling systems remains an uncharacterized aspect of its pharmacology.

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments cited in this guide.

Monoamine Transporter Uptake and Release Assays

These assays are fundamental to characterizing the interaction of this compound with DAT, SERT, and NET.

Monoamine_Transporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_release Release Assay cluster_analysis Data Analysis Synaptosomes Isolation of Rat Brain Synaptosomes Preincubation Preincubation with this compound (various concentrations) Synaptosomes->Preincubation Preloading Preloading with Radiolabeled Substrate Synaptosomes->Preloading HEK293 Culture of HEK293 Cells Transfected with hDAT, hSERT, or hNET HEK293->Preincubation HEK293->Preloading Radioligand Addition of Radiolabeled Substrate (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) Preincubation->Radioligand Incubation Incubation at 37°C Radioligand->Incubation Termination Termination of Uptake (e.g., rapid filtration, washing) Incubation->Termination Scintillation Liquid Scintillation Counting (to measure radioactivity) Termination->Scintillation Washing Washing to Remove External Substrate Preloading->Washing Mexedrone_Addition Addition of this compound Washing->Mexedrone_Addition Supernatant_Collection Collection of Supernatant Mexedrone_Addition->Supernatant_Collection Supernatant_Collection->Scintillation Calculation Calculation of IC50 (Uptake) or EC50 (Release) Values Scintillation->Calculation

Workflow for monoamine transporter assays.
  • Biological System: Experiments are typically conducted using either synaptosomes isolated from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or human embryonic kidney (HEK293) cells stably transfected with the human isoforms of the respective transporters.[1]

  • Uptake Inhibition Assay:

    • The biological preparations (synaptosomes or cells) are pre-incubated with varying concentrations of this compound.

    • A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

    • Following a short incubation period at 37°C, the uptake is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

    • The radioactivity retained on the filters, which corresponds to the amount of substrate taken up, is quantified using liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

  • Release Assay:

    • Synaptosomes or cells are preloaded with a radiolabeled substrate.

    • After washing to remove the external radiolabel, the preparation is exposed to various concentrations of this compound.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

    • EC50 values are determined from the concentration-response curves.[1]

In Vitro Metabolism Assay

The metabolic profile of this compound is investigated using the following protocol.[5]

  • Incubation System: this compound is incubated with human liver microsomes (HLM) or specific recombinant human CYP450 isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4).

  • Reaction Mixture: The incubation mixture typically contains the enzyme source, this compound, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation Conditions: The reaction is carried out at 37°C for a specified duration.

  • Sample Preparation: The reaction is terminated by the addition of a solvent like acetonitrile (B52724) to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

  • Analytical Method: The metabolites are identified and quantified using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS).

Conclusion

The in vitro pharmacological profile of this compound is characterized by its activity as a weak, non-selective monoamine transporter reuptake inhibitor and a weak serotonin releasing agent. Its metabolism is primarily mediated by CYP2C19, CYP2D6, and CYP1A2, leading to hydroxylated and dealkylated metabolites.

Significant gaps remain in our understanding of this compound's pharmacology. A comprehensive assessment of its receptor binding affinities is crucial for a complete mechanistic understanding of its effects. Furthermore, the absence of data on its influence on second messenger signaling pathways represents a major area for future investigation. Elucidating these aspects will provide a more complete picture of this compound's pharmacological actions and potential physiological consequences.

References

Neuropharmacology of synthetic cathinones like Mexedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic cathinones represent a rapidly evolving class of novel psychoactive substances, with mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one) being a notable example. Understanding the neuropharmacological profile of these compounds is critical for predicting their abuse potential, elucidating their mechanisms of toxicity, and informing public health responses. This technical guide provides an in-depth analysis of the neuropharmacology of this compound, focusing on its interactions with monoamine transporters. Quantitative data from in vitro assays are presented, alongside detailed experimental protocols for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive overview for researchers in the field.

Introduction to Synthetic Cathinones

Synthetic cathinones are derivatives of cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis). These compounds are structurally related to amphetamines and share psychostimulant properties. The clandestine synthesis of numerous cathinone analogs has led to a wide array of substances with varying potencies and pharmacological profiles. Their primary mechanism of action involves the modulation of monoamine neurotransmission, specifically targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] Synthetic cathinones can act as either reuptake inhibitors, blocking the transport of neurotransmitters back into the presynaptic neuron, or as releasing agents (substrates), promoting the non-vesicular release of neurotransmitters.[1][2] This dual mechanism contributes to the complex and often unpredictable psychoactive effects observed with these substances.

Neuropharmacology of this compound

This compound has been characterized as a weak, non-selective monoamine reuptake inhibitor and a serotonin-releasing agent.[3][4] Its pharmacological profile suggests a "hybrid" activity at monoamine transporters, acting as an uptake blocker at DAT and NET, while functioning as a substrate at SERT.[4] This profile distinguishes it from classic psychostimulants like cocaine (a reuptake inhibitor) and amphetamine (a releasing agent).

Quantitative Analysis of Monoamine Transporter Interaction

In vitro studies utilizing rat brain synaptosomes have quantified the interaction of this compound with DAT, NET, and SERT. The following table summarizes the key findings:

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
Reuptake Inhibition (IC50) 6,844 nM8,869 nM5,289 nM[3]
Neurotransmitter Release (EC50) Inactive as a releaserInactive as a releaser2,525 nM[3][4]
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, neurotransmitter reuptake.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response, in this case, neurotransmitter release.

These data indicate that this compound is a relatively weak inhibitor of all three monoamine transporters and a weak serotonin releasing agent.[3][4]

Key Experimental Protocols

The following sections detail the methodologies for foundational experiments used to characterize the neuropharmacology of synthetic cathinones like this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-HEPES buffer

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compound (this compound)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass-fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters and washing with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Neurotransmitter Release Assay

This assay determines if a compound can induce the release of preloaded radiolabeled neurotransmitters from synaptosomes.

Materials:

  • Synaptosome preparation (as described above)

  • Radiolabeled neurotransmitters

  • Test compound (this compound)

  • Superfusion apparatus

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Loading:

    • Incubate synaptosomes with a radiolabeled neurotransmitter to allow for uptake.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion chamber.

    • Continuously perfuse the synaptosomes with buffer to establish a stable baseline of neurotransmitter release.

  • Drug Application:

    • Introduce the test compound at various concentrations into the perfusion buffer.

  • Fraction Collection:

    • Collect fractions of the superfusate at regular intervals before, during, and after drug application.

  • Quantification and Analysis:

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

    • Calculate the amount of neurotransmitter released as a percentage of the total neurotransmitter content in the synaptosomes.

    • Determine the EC50 value for release.

Locomotor Activity Test

This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Materials:

  • Rodents (mice or rats)

  • Locomotor activity chambers equipped with infrared beams

  • Test compound (this compound)

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation:

    • Habituate the animals to the testing room and locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.

  • Administration:

    • Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

  • Testing:

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins to observe the onset, peak, and duration of the drug's effect.

    • Compare the total locomotor activity between different treatment groups using appropriate statistical tests.

Conditioned Place Preference (CPP)

This behavioral paradigm is used to evaluate the rewarding or aversive properties of a drug.

Materials:

  • Rodents (mice or rats)

  • Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and/or tactile cues)

  • Test compound (this compound)

  • Vehicle control (e.g., saline)

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • Allow the animals to freely explore all compartments of the apparatus, and record the time spent in each compartment to determine any initial preference.

  • Conditioning:

    • Over several days, administer the test compound and confine the animal to one compartment.

    • On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.

  • Post-Conditioning (Test):

    • Place the animal in the apparatus with free access to all compartments in a drug-free state.

    • Record the time spent in each compartment.

  • Data Analysis:

    • A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (place preference). A significant decrease suggests an aversive effect (place aversion).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the neuropharmacology of synthetic cathinones and the experimental procedures used for their study.

experimental_workflow_uptake_inhibition cluster_preparation Synaptosome Preparation cluster_assay Uptake Inhibition Assay brain Brain Tissue homogenize Homogenization brain->homogenize centrifuge1 Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g) supernatant1->centrifuge2 synaptosomes Synaptosomes (P2 Pellet) centrifuge2->synaptosomes preincubation Pre-incubation with this compound synaptosomes->preincubation uptake Addition of Radiolabeled Neurotransmitter preincubation->uptake termination Termination & Filtration uptake->termination quantification Scintillation Counting termination->quantification analysis IC50 Determination quantification->analysis

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, NET, SERT) vesicle Synaptic Vesicle neurotransmitter_in Neurotransmitter neurotransmitter_out Neurotransmitter neurotransmitter_in->neurotransmitter_out Release neurotransmitter_out->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter_out->receptor Binding & Signaling This compound This compound This compound->transporter Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition by this compound.

monoamine_releaser_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT) neurotransmitter_out Neurotransmitter transporter->neurotransmitter_out Reverse Transport (Release) vesicle Synaptic Vesicle neurotransmitter_in Cytosolic Neurotransmitter receptor Postsynaptic Receptor neurotransmitter_out->receptor Binding & Signaling mexedrone_substrate This compound (Substrate) mexedrone_substrate->transporter Uptake

Caption: Mechanism of Serotonin Release by this compound.

Conclusion

This compound exhibits a distinct neuropharmacological profile characterized by weak inhibition of dopamine, norepinephrine, and serotonin reuptake, coupled with a modest serotonin-releasing activity. This "hybrid" mechanism of action likely contributes to its reported psychoactive effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel synthetic cathinones. A thorough understanding of the neuropharmacology of these substances is paramount for the development of effective public health strategies, clinical interventions for intoxication and abuse, and for guiding future drug development efforts. Further research is warranted to fully elucidate the in vivo effects of this compound and the downstream signaling cascades modulated by its interaction with monoamine transporters.

References

Discovery and history of Mexedrone as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Mexedrone

Introduction

This compound (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), also known as 4-MMC-MeO, is a synthetic molecule of the cathinone (B1664624) class.[1] It emerged in the new psychoactive substances (NPS) market in August 2015, advertised by UK internet retailers as a non-controlled derivative of mephedrone (B570743).[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, analytical characterization, and pharmacology of this compound for researchers, scientists, and drug development professionals.

Discovery and History

The emergence of this compound is directly linked to the legal controls placed on mephedrone. Mephedrone, a popular synthetic cathinone, was first synthesized in 1929 but remained obscure until it was "re-discovered" in 2003.[4][5] Its use grew rapidly, leading to its control in many countries by 2010.[4][5] This created a demand for legal alternatives, which led to the synthesis and marketing of new derivatives like this compound.[6]

This compound appeared on the NPS market in August 2015.[6] Its chemical structure was designed to be similar to mephedrone but sufficiently different to fall outside the scope of existing generic drug laws in places like the UK and Ireland at the time.[6] The only structural difference is the addition of a methoxy (B1213986) group at the alpha position of the propan-1-one chain.[6] User reports on online forums describe it as a much weaker stimulant compared to mephedrone.[6]

Chemical and Pharmacological Properties

This compound is the alpha-methoxy derivative of mephedrone.[7] It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin (B10506) releasing agent (SRA).[7] Its potency is roughly 1/10th that of mephedrone.[1]

Data Presentation: Pharmacological Data
CompoundTargetActionIC₅₀ (nM)EC₅₀ (nM)Reference
This compoundSERTReuptake Inhibition5,289-[7]
NETReuptake Inhibition8,869-[7]
DATReuptake Inhibition6,844-[7]
SERTReleasing Agent-2,525[7]
DATReleasing Agent-Inactive[2][6]
NETReleasing Agent-Inactive[2][6]
N-methoxymephedroneSERTReuptake InhibitionWeak-[2]
NETReuptake InhibitionWeak-[2]
DATReuptake InhibitionWeak-[2]
SERTReleasing Agent-Low µM[2]
NETReleasing Agent-Low µM[2]
DATReleasing Agent-Low µM[2]
α-chloromethylmephedroneSERT-InactiveInactive[2]
NET-InactiveInactive[2]
DAT-InactiveInactive[2]

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process:[6]

  • Reaction of 3-chloro-1-(4-methylphenyl)propan-1-one with sodium iodide and sodium methoxide: This step yields 3-methoxy-1-(4-methylphenyl) propan-1-one.

  • Bromination: The product from the previous step is reacted with bromine to yield 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.

  • Amination: The brominated intermediate is dissolved in acetonitrile, and methanolic methylamine (B109427) is added. This reaction yields the final product, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one (this compound), as a brown oil.

A route-specific chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one (α-chloromethylmephedrone), has been identified during this compound synthesis.[6] This is thought to occur from the incomplete conversion of 3-chloro-1-(4-methylphenyl)propan-1-one in the first step.[6]

Experimental Protocol: In Vitro Monoamine Transporter Assays

The pharmacological activity of this compound and its analogs at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters was studied using in vitro monoamine transporter assays in rat brain synaptosomes.[2][6]

Protocol:

  • Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet the synaptosomes.

  • Uptake Inhibition Assay (IC₅₀ determination):

    • Synaptosomes are incubated with various concentrations of the test compound (e.g., this compound).

    • A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

    • The uptake of the radiolabeled substrate is measured using liquid scintillation counting.

    • IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

  • Releaser Assay (EC₅₀ determination):

    • Synaptosomes are pre-loaded with a radiolabeled substrate.

    • The synaptosomes are then exposed to various concentrations of the test compound.

    • The amount of radiolabeled substrate released from the synaptosomes is measured.

    • EC₅₀ values are calculated by determining the concentration of the test compound that induces 50% of the maximum substrate release.

Analytical Characterization

A full analytical characterization of this compound has been performed using various chromatographic, spectroscopic, and mass spectrometric platforms.[2] These methods are essential for the identification and quantification of this compound in seized samples and biological matrices.

Common Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of synthetic cathinones.[8][9] Derivatization may be used to improve chromatographic properties.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for thermolabile substances like cathinones.[8] LC-MS/MS provides high sensitivity and selectivity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, crucial for the definitive identification of new psychoactive substances.[11]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups within the molecule.[11]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Mexedrone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT Weak Inhibition NET NET This compound->NET Weak Inhibition DAT DAT This compound->DAT Weak Inhibition Serotonin_cyto Cytosolic Serotonin This compound->Serotonin_cyto Weak Release Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_cyto->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Norepinephrine_cleft Norepinephrine Norepinephrine_cleft->NET Reuptake Dopamine_cleft Dopamine Dopamine_cleft->DAT Reuptake

Caption: Proposed mechanism of action of this compound at monoamine transporters.

Experimental Workflow for Analytical Characterization

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Seized Material or Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Screening Screening (e.g., FTIR) Derivatization->Screening Separation Separation (GC or LC) Screening->Separation Detection Detection (MS) Separation->Detection Identification Identification (Library Matching, Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Confirmation Structural Confirmation (NMR) Identification->Confirmation

Caption: General experimental workflow for the analytical characterization of this compound.

Conclusion

This compound serves as a case study in the dynamic and reactive nature of the new psychoactive substances market. Its creation was a direct response to legislative action against its predecessor, mephedrone. While its pharmacological profile indicates significantly weaker stimulant effects compared to mephedrone, its continued presence highlights the ongoing challenge for regulators and the scientific community to characterize and understand the potential risks of emerging synthetic drugs. The detailed analytical and pharmacological data presented in this guide are essential for the accurate identification of this compound and for furthering our understanding of its mechanism of action and potential for abuse.

References

In Vitro Primary Metabolites of Mexedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro primary metabolites of Mexedrone, tailored for researchers, scientists, and drug development professionals. It details the metabolic pathways, the enzymes involved, and the experimental protocols for their identification.

Introduction

This compound is a synthetic cathinone, structurally related to mephedrone (B570743), whose metabolic profile has been the subject of in vitro studies to identify reliable markers for intake. Understanding its biotransformation is crucial for forensic and clinical toxicology. The primary phase I metabolic reactions involve hydroxylation, N-dealkylation, and O-dealkylation, catalyzed by specific cytochrome P450 (CYP) isoforms.[1][2][3]

Primary Metabolites of this compound

In vitro studies using human liver microsomes (HLM) and recombinant CYP450 isoforms have identified three main primary metabolites of this compound.[1] These metabolites are formed through key phase I biotransformation reactions. The identified metabolites are:

  • M1: Hydroxy-mexedrone

  • M2: O-dealkyl-mexedrone

  • M3: N-dealkyl-mexedrone

A significant amount of unchanged this compound is also typically detected after incubation.[1][2][3] Based on these findings, unchanged this compound and the hydroxylated metabolites are considered the most suitable markers of intake.[1][2][3]

Metabolic Pathways and Enzyme Contribution

The formation of this compound's primary metabolites is primarily mediated by the cytochrome P450 enzyme system. The main metabolic reactions are hydroxylation and dealkylation (both N- and O-dealkylation).[1][2][3]

G This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation N_Dealkylation N_Dealkylation This compound->N_Dealkylation O_Dealkylation O_Dealkylation This compound->O_Dealkylation M1 M1 Hydroxylation->M1 M3 M3 N_Dealkylation->M3 M2 M2 O_Dealkylation->M2

Studies with specific recombinant CYP450 isoforms have elucidated the contribution of individual enzymes to these transformations. The isoforms CYP2C19, CYP2D6, and CYP1A2 are the most significantly involved.[1][2] In contrast, isoforms CYP3A4 and CYP3A5 did not show involvement in the metabolism of this compound.[1]

Table 1: Contribution of CYP450 Isoforms to the Formation of this compound Metabolites

CYP450 IsoformM1 (Hydroxy-mexedrone)M2 (O-dealkyl-mexedrone)M3 (N-dealkyl-mexedrone)
CYP1A2 FormedNot FormedNot Formed
CYP2C19 FormedFormedFormed
CYP2D6 FormedNot FormedNot Formed
CYP3A4 Not FormedNot FormedNot Formed
CYP3A5 Not FormedNot FormedNot Formed

Data sourced from in vitro incubation studies with single recombinant CYP450 isoforms.[1]

CYP2C19 was identified as the isoform with the most significant role, being responsible for the formation of both hydroxylated and dealkylated metabolites.[1][2] CYP2D6 and CYP1A2 were found to be involved only in the hydroxylation reactions.[1][2]

Experimental Protocols

The identification of this compound's primary metabolites was achieved through in vitro experiments utilizing human liver microsomes and specific CYP450 isoforms. The general workflow involved incubation followed by advanced analytical techniques for the detection and structural elucidation of the metabolites.

G cluster_incubation Incubation cluster_analysis Analytical Workflow cluster_results Results This compound This compound (40 μM) UHPLC_QTOF UHPLC-QTOF (Metabolite Screening) This compound->UHPLC_QTOF Sample Analysis HLM Human Liver Microsomes (HLM) HLM->UHPLC_QTOF Sample Analysis CYP Recombinant CYP450 Isoforms (1 mg/ml) CYP->UHPLC_QTOF Sample Analysis LC_QqQ LC-QqQ (Structural Confirmation) UHPLC_QTOF->LC_QqQ Targeted Analysis Metabolites Identification of Primary Metabolites (M1, M2, M3) LC_QqQ->Metabolites Data Interpretation

4.1. In Vitro Incubation with Human Liver Microsomes (HLM)

  • Objective: To simulate the hepatic metabolism of this compound.

  • Procedure:

    • This compound is incubated with HLM in a suitable buffer system.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is terminated, typically by the addition of a cold organic solvent.

    • The sample is centrifuged, and the supernatant is collected for analysis.

4.2. Incubation with Recombinant CYP450 Isoforms

  • Objective: To determine the specific CYP450 enzymes responsible for the observed metabolic transformations.

  • Procedure:

    • A solution of this compound (e.g., 40 μM) is incubated separately with individual recombinant CYP450 isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5) at a concentration of 1 mg/ml.[1]

    • Each reaction mixture contains the specific CYP isoform, a buffer, and an NADPH-regenerating system.

    • Incubations are carried out at 37°C.

    • Reactions are stopped, and samples are prepared for analysis as described for HLM incubations.

4.3. Analytical Methodology

The detection and characterization of metabolites are performed using high-resolution and tandem mass spectrometry techniques coupled with liquid chromatography.

  • Initial Screening (Metabolic Profiling):

    • Technique: Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UHPLC-QTOF).[1][2][3]

    • Purpose: To perform an untargeted analysis of the incubated samples to identify potential metabolites based on their accurate mass measurements.

  • Structural Confirmation and Targeted Analysis:

    • Technique: Liquid Chromatography coupled to a Triple Quadrupole mass spectrometer (LC-QqQ).[1]

    • Purpose: To confirm the chemical structures of the metabolites detected by UHPLC-QTOF and to investigate the presence of any minor metabolites through targeted fragmentation analysis.[1]

Conclusion

The in vitro metabolism of this compound is characterized by three primary phase I reactions: hydroxylation, N-dealkylation, and O-dealkylation. These reactions lead to the formation of hydroxy-mexedrone, N-dealkyl-mexedrone, and O-dealkyl-mexedrone. The cytochrome P450 isoforms CYP2C19, CYP2D6, and CYP1A2 are the key enzymes driving these biotransformations, with CYP2C19 playing the most versatile role. The experimental approach combining human liver microsomes, recombinant CYP450 isoforms, and advanced mass spectrometry techniques has been pivotal in elucidating these metabolic pathways. These findings are essential for the development of analytical methods for detecting this compound intake in clinical and forensic settings.

References

Initial Cytotoxicity Studies of Mexedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) with stimulant properties. As with many NPS, a comprehensive toxicological profile for this compound is not yet fully established. This technical guide provides an in-depth overview of the initial in vitro cytotoxicity studies conducted on this compound. Due to the limited availability of data specific to this compound, this document also incorporates findings from studies on the closely related and more extensively researched cathinone, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), to provide a broader context for potential cytotoxic mechanisms. This guide summarizes key quantitative data, details common experimental protocols, and visualizes a representative experimental workflow and a hypothetical signaling pathway for cathinone-induced cytotoxicity.

Quantitative Cytotoxicity Data

The available quantitative data on this compound's cytotoxicity is currently limited to a single study on the non-tumoral human TK6 cell line. To offer a comparative perspective, this section also includes qualitative and semi-quantitative data from studies on mephedrone in various cell lines.

This compound Cytotoxicity Data

The primary study on this compound evaluated its effects on cell viability after a 26-hour exposure period. While a definitive IC50 value was not determined, the study provides cell viability percentages at several concentrations.

Cell LineAssayExposure TimeConcentration (µM)% Cell Viability (Mean ± SEM)Source
TK6Guava ViaCount26 hours2597.0 ± 3.2[1]
TK6Guava ViaCount26 hours3592.0 ± 4.2[1]
TK6Guava ViaCount26 hours5088.4 ± 7.9[1]
TK6Guava ViaCount26 hours7595.2 ± 3.5[1]
TK6Guava ViaCount26 hours10090.1 ± 3.6[1]
Mephedrone (4-MMC) Cytotoxicity Data (Proxy)

Studies on mephedrone provide additional insights into the potential cytotoxic effects of synthetic cathinones on various cell types, including neuronal and hepatic cell lines.

Cell LineAssay/EndpointExposure TimeConcentrationObserved EffectSource
SH-SY5YLDH Release48 hours> 500 µMIncreased LDH release, indicating cytotoxic damage.[2]
SH-SY5YNot SpecifiedNot SpecifiedNot SpecifiedDecrease in mitochondrial respiration.[2]
SH-SY5YMTT & NR Uptake24 & 48 hoursConcentration-dependentCytotoxicity observed; oxidative stress implicated.[3][4]
HepG2High Content ScreeningNot SpecifiedNot SpecifiedModerate cytotoxic effects observed.[5]

Experimental Protocols and Methodologies

This section details the methodologies employed in the cytotoxicity assessment of this compound and related cathinones, providing a reproducible framework for further research.

Cell Culture and Treatment
  • Cell Line: Human lymphoblastoid TK6 cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 200 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. To ensure exponential growth, cultures were split every three days, maintaining a cell density below 9 x 10^5 cells/mL.

  • Treatment: For experiments, 2.5 x 10^5 TK6 cells were seeded in 1 mL of medium and treated with increasing concentrations of this compound (ranging from 0 to 100 µM). The treatment duration was 26 hours, which corresponds to approximately two replication cycles for this cell line.[1]

Cytotoxicity Assays
  • Guava ViaCount Assay (Cell Viability): This flow cytometry-based assay was used to determine the percentage of live cells following exposure to this compound. The assay utilizes a proprietary reagent that differentiates between viable and non-viable cells based on membrane integrity.

  • Guava Nexin Assay (Apoptosis): To assess whether cell death occurred via apoptosis, the Guava Nexin assay was employed. This method uses Annexin V-PE (to detect phosphatidylserine (B164497) externalization in early apoptotic cells) and 7-AAD (a viability dye that enters late-stage apoptotic and necrotic cells) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In the study on this compound, no significant increase in apoptosis was observed at the tested concentrations.[6]

  • Reactive Oxygen Species (ROS) Induction: The potential for this compound to induce oxidative stress was evaluated by measuring ROS levels. The study found no statistically significant increase in ROS for any of the tested concentrations of this compound.[6][7]

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound on a cell line.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation CellCulture Cell Line Seeding (e.g., TK6, SH-SY5Y) CompoundPrep Compound Preparation (this compound Stock & Dilutions) Treatment Cell Treatment (24-48h Incubation) CellCulture->Treatment CompoundPrep->Treatment Viability Viability Assays (e.g., MTT, ViaCount) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mechanism Mechanistic Assays (e.g., ROS, Mitochondrial Potential) Treatment->Mechanism DataAnalysis Data Analysis (IC50 Calculation, Statistics) Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Workflow for in vitro cytotoxicity assessment.
Hypothetical Signaling Pathway for Cathinone-Induced Cytotoxicity

While direct evidence for this compound's cytotoxic signaling pathway is scarce, data from its analogue, mephedrone, suggests a potential mechanism involving oxidative stress and mitochondrial dysfunction. The following diagram presents a hypothetical pathway based on these proxy findings. It is crucial to note that this pathway is speculative for this compound and requires experimental validation.

G Hypothetical Pathway for Cathinone-Induced Cytotoxicity This compound Synthetic Cathinone (e.g., Mephedrone/Mexedrone) Cell Cellular Uptake This compound->Cell Enters Cell Mito Mitochondrial Dysfunction Cell->Mito Impacts Mitochondria ROS Increased ROS Production (Oxidative Stress) Mito->ROS Leads to Bax Bax/Bak Activation Mito->Bax Triggers Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Damage->Bax Can Trigger CytoC Cytochrome c Release Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Hypothetical signaling pathway for cathinone cytotoxicity.

Conclusion and Future Directions

The current body of research on the cytotoxicity of this compound is in its nascent stages, with a single published study on the TK6 cell line. This initial investigation suggests that at concentrations up to 100 µM, this compound does not induce significant acute cytotoxicity, apoptosis, or oxidative stress in this specific cell model.[6][7] However, the study did highlight a mutagenic potential for this compound, which warrants further investigation.[6]

Data from the related compound mephedrone indicates that other cell types, particularly neuronal cells like the SH-SY5Y line, may be more susceptible to cathinone-induced toxicity, potentially through mechanisms involving oxidative stress and mitochondrial impairment.[2][3][4]

Future research should prioritize:

  • Expanding Cell Line Studies: Evaluating the cytotoxicity of this compound on a broader range of cell lines, including neuronal (e.g., SH-SY5Y), hepatic (e.g., HepG2), and cardiac cells, to better understand its potential organ-specific toxicity.

  • Dose-Response Analysis: Conducting comprehensive dose-response studies to determine the IC50 values of this compound in various cell lines.

  • Mechanistic Investigations: Elucidating the specific signaling pathways involved in this compound-induced toxicity, including a more detailed assessment of mitochondrial function, the activation of apoptotic pathways (e.g., caspase activation), and the role of oxidative stress in different cell types.

  • Metabolite Toxicity: Assessing the cytotoxicity of this compound's metabolites, as these may contribute significantly to its overall toxicological profile.

A more thorough understanding of this compound's in vitro cytotoxicity is essential for a complete risk assessment and for guiding future clinical and forensic toxicological analyses.

References

An In-depth Technical Guide on the Serotonin and Dopamine Transporter Affinity of Mexedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that emerged on the new psychoactive substances (NPS) market in 2015.[1] As a derivative of mephedrone, its pharmacological profile, particularly its interaction with monoamine transporters, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular interactions and experimental workflows.

Core Findings: Transporter Affinity of this compound

This compound has been characterized as a weak, non-selective monoamine transporter uptake inhibitor.[1][2] Its primary mechanism of action involves blocking the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their extracellular concentrations in the synaptic cleft.[3] Furthermore, it exhibits a weak releasing activity at the serotonin transporter.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound's interaction with dopamine and serotonin transporters, as determined by monoamine transporter assays using rat brain synaptosomes.[1]

TransporterAssay TypeParameterValue (μM)
Dopamine Transporter (DAT)Uptake InhibitionIC502.5 ± 0.4
Serotonin Transporter (SERT)Uptake InhibitionIC504.8 ± 0.6
Serotonin Transporter (SERT)Releasing ActivityEC502.5

Table 1: In vitro monoamine transporter activity of this compound. Data sourced from Kavanagh et al. (2017).[1]

Experimental Protocols

The quantitative data presented above were obtained through in vitro monoamine transporter assays utilizing rat brain synaptosomes.[1] The following sections detail the generalized protocols for such experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed.[1]

  • For DAT assays, the striatum is dissected, while for SERT assays, the whole brain excluding the cerebellum and striatum is used.[1]

  • The brain tissue is homogenized in ice-cold sucrose (B13894) solution.

  • The homogenate is centrifuged at low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable buffer.

2. Uptake Inhibition Assay Procedure:

  • A reaction mixture is prepared containing Krebs-phosphate buffer, the test compound (this compound) at various concentrations, and a specific radiolabeled neurotransmitter ([³H]dopamine for DAT assays or [³H]serotonin for SERT assays).[1]

  • To ensure specificity, unlabeled blockers for other monoamine transporters are added to the mixture.[1]

  • The assay is initiated by adding the synaptosome suspension to the reaction mixture.

  • The mixture is incubated for a predetermined time at a specific temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, corresponding to the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

  • IC50 values are calculated by analyzing the concentration-response curves.

Monoamine Release Assay

This assay determines the ability of a compound to induce the release of pre-accumulated radiolabeled monoamines from synaptosomes.

1. Synaptosome Preparation and Loading:

  • Synaptosomes are prepared as described in the uptake inhibition assay protocol.

  • The synaptosomes are pre-incubated with a radiolabeled neurotransmitter ([³H]serotonin) to allow for its accumulation within the nerve terminals.

2. Release Assay Procedure:

  • The pre-loaded synaptosomes are washed to remove excess extracellular radiolabel.

  • The synaptosomes are then incubated with various concentrations of the test compound (this compound).

  • At specific time points, aliquots of the incubation medium are collected.

  • The amount of radioactivity in the collected medium, representing the released neurotransmitter, is measured by liquid scintillation counting.

  • EC50 values are determined from the concentration-response curves, indicating the concentration of the compound that elicits a half-maximal release response.

Visualizations

Experimental Workflow for Monoamine Transporter Assays

The following diagram illustrates the general workflow for the in vitro monoamine transporter uptake inhibition and release assays described above.

experimental_workflow cluster_prep Synaptosome Preparation cluster_uptake Uptake Inhibition Assay cluster_release Monoamine Release Assay prep1 Brain Tissue Dissection (e.g., Striatum for DAT) prep2 Homogenization (in sucrose solution) prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Synaptosome Pellet Resuspension prep3->prep4 uptake1 Incubation of Synaptosomes with this compound and [³H]Monoamine prep4->uptake1 release1 Pre-loading of Synaptosomes with [³H]Monoamine prep4->release1 uptake2 Rapid Filtration uptake1->uptake2 uptake3 Scintillation Counting uptake2->uptake3 uptake4 Data Analysis (IC₅₀) uptake3->uptake4 release2 Incubation with this compound release1->release2 release3 Collection of Supernatant release2->release3 release4 Scintillation Counting release3->release4 release5 Data Analysis (EC₅₀) release4->release5

Experimental workflow for monoamine transporter assays.

Proposed Mechanism of Action of this compound at the Synapse

The diagram below illustrates the general mechanism by which this compound is thought to exert its effects at a synapse by interacting with serotonin and dopamine transporters.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (containing Dopamine/Serotonin) da Dopamine vesicle->da Release ht Serotonin vesicle->ht Release dat Dopamine Transporter (DAT) sert Serotonin Transporter (SERT) da_receptor Dopamine Receptor signaling Downstream Signaling Cascades da_receptor->signaling ht_receptor Serotonin Receptor ht_receptor->signaling This compound This compound This compound->dat Inhibition This compound->sert Inhibition This compound->sert Weak Release da->dat Reuptake da->da_receptor Binding ht->sert Reuptake ht->ht_receptor Binding

Proposed mechanism of action of this compound.

Conclusion

The available in vitro data indicate that this compound is a non-selective inhibitor of monoamine transporters with a weak releasing effect at the serotonin transporter.[1][2] Its affinity for both the dopamine and serotonin transporters is in the low micromolar range.[1] The primary consequence of these interactions is an elevation of extracellular monoamine levels, which subsequently leads to the activation of postsynaptic receptors and downstream signaling pathways. Further research is warranted to fully elucidate the complex pharmacological and toxicological profile of this new psychoactive substance.

References

An In-depth Technical Guide on the Abuse Potential and Psychological Dependence of Mexedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexedrone (4-methoxy-N-methylcathinone) is a synthetic cathinone (B1664624) and a derivative of mephedrone (B570743). Its emergence in the new psychoactive substances (NPS) market has necessitated a thorough evaluation of its abuse potential and the mechanisms underlying its psychological dependence. This technical guide synthesizes the current understanding of this compound's pharmacology, its effects on the central nervous system, and the behavioral paradigms used to assess its abuse liability. The available data strongly indicate that this compound possesses a significant potential for abuse and psychological dependence, primarily mediated through its interaction with the brain's monoaminergic systems, particularly the serotonin (B10506) and dopamine (B1211576) pathways.

Introduction

This compound, structurally related to mephedrone, is a psychoactive substance of the cathinone class. It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent.[1] The subjective effects reported by users, although anecdotally considered less potent than mephedrone, suggest stimulant and euphoriant properties that are indicative of abuse potential. Understanding the neurobiological underpinnings of these effects is crucial for predicting its public health impact and for the development of potential therapeutic interventions for substance use disorders involving synthetic cathinones.

Pharmacology

The primary mechanism of action of this compound involves the modulation of monoamine neurotransmitters in the brain. It interacts with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET), albeit with lower potency compared to its more well-known analogue, mephedrone.

Monoamine Transporter Interactions

In vitro studies using rat brain synaptosomes have quantified this compound's activity at the monoamine transporters. It acts as a weak, non-selective uptake blocker. While it shows weak releasing activity at SERT, it is devoid of releasing activity at DAT and NET.[2]

Table 1: Quantitative Data on this compound's Interaction with Monoamine Transporters

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
IC50 (Uptake Inhibition) 5,289 nM8,869 nM6,844 nM[1]
EC50 (Releaser Activity) No activityNo activity2,525 nM[2]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency in blocking the transporter. EC50: Half-maximal effective concentration. A lower value indicates greater potency in inducing neurotransmitter release.

Preclinical Assessment of Abuse Potential

The abuse potential of this compound has been evaluated in animal models using standard behavioral pharmacology assays. These studies provide critical insights into its reinforcing properties and its capacity to induce psychological dependence.

Conditioned Place Preference (CPP)

Conditioned place preference is a paradigm used to measure the rewarding effects of a drug. In these studies, an animal learns to associate a specific environment with the subjective effects of a substance. A preference for the drug-paired environment is indicative of the drug's rewarding properties.

  • Findings: Studies in mice have shown that this compound, at doses ranging from 10 to 50 mg/kg, produces a significant place preference, indicating its rewarding effects.[3]

Intravenous Self-Administration (IVSA)

The intravenous self-administration model is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a key component of its abuse potential. In this paradigm, animals learn to perform a specific action (e.g., pressing a lever) to receive an infusion of the drug.

  • Findings: In rats, this compound has been shown to maintain self-administration behavior in a dose-dependent manner, with effective doses ranging from 0.1 to 0.5 mg/kg per infusion.[3] This demonstrates that this compound possesses significant reinforcing properties.

Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse in animals trained to discriminate the known drug from a placebo.

  • Findings: In rats trained to discriminate cocaine from saline, this compound (at doses of 5.6-32 mg/kg) was found to fully substitute for the discriminative stimulus effects of cocaine.[3] This suggests that this compound produces subjective effects that are similar to those of cocaine, a well-established psychostimulant with high abuse liability.

Table 2: Summary of Behavioral Studies on this compound's Abuse Potential

Experimental ParadigmSpeciesDose RangeOutcomeReference
Conditioned Place Preference Mice10-50 mg/kgSignificant place preference[3]
Intravenous Self-Administration Rats0.1-0.5 mg/kg/infusionMaintained self-administration[3]
Drug Discrimination (vs. Cocaine) Rats5.6-32 mg/kgFull substitution for cocaine[3]

Neurobiological Mechanisms of Psychological Dependence

The psychological dependence on this compound is believed to be driven by its effects on the brain's reward circuitry, primarily involving the mesolimbic dopamine system. By blocking the reuptake and promoting the release of serotonin and, to a lesser extent, dopamine, this compound likely enhances neurotransmission in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and the prefrontal cortex.

Acute administration of this compound has been shown to significantly increase c-Fos expression in the dorsal striatum of mice.[3] c-Fos is an immediate early gene often used as a marker of neuronal activation. This finding, coupled with the observation of decreased serotonin transporter (SERT) levels and a resultant elevation of serotonin levels in the dorsal striatum, suggests that the activation of the serotonergic system in this brain region may, at least in part, mediate the abuse potential of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key experiments cited in this guide.

Conditioned Place Preference (CPP) Protocol
  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

  • Habituation (Day 1): Animals are allowed to freely explore both compartments for a set period (e.g., 15 minutes) to establish baseline preference.

  • Conditioning (Days 2-5): On alternating days, animals receive an intraperitoneal (i.p.) injection of either this compound (e.g., 10, 25, or 50 mg/kg) or vehicle (e.g., saline) and are confined to one of the compartments for a specific duration (e.g., 30 minutes). The drug-paired and vehicle-paired compartments are counterbalanced across animals.

  • Test (Day 6): The guillotine door is removed, and the animals are placed in the apparatus and allowed to freely explore both compartments for a set period (e.g., 15 minutes). The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration (IVSA) Protocol
  • Surgery: Animals (typically rats) are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Apparatus: An operant conditioning chamber equipped with two levers, a stimulus light, and an infusion pump connected to the animal's catheter.

  • Acquisition Training: Animals are placed in the operant chamber for daily sessions (e.g., 2 hours). Responses on the "active" lever result in the delivery of an intravenous infusion of this compound (e.g., 0.1, 0.25, or 0.5 mg/kg/infusion) over a short period (e.g., 5 seconds), often paired with a light and/or tone cue. Responses on the "inactive" lever have no programmed consequences. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR1, where one press results in one infusion).

  • Dose-Response Evaluation: Once stable responding is established, the dose of this compound per infusion can be varied across sessions to determine the dose-response relationship for its reinforcing effects.

Drug Discrimination Protocol
  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training: Animals are trained to press one lever ("drug lever") after receiving an injection of a known drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and a second lever ("saline lever") after receiving a saline injection to receive a food reward. Training continues until the animals can reliably discriminate between the two conditions.

  • Substitution Testing: Once the discrimination is learned, test sessions are conducted where animals are administered various doses of the test drug (this compound) and the percentage of responses on the drug-paired lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-paired lever. The dose at which the test drug produces 50% of the maximum effect (ED50) can be calculated to determine its potency relative to the training drug.

Visualizations

Signaling Pathway of this compound's Action

Mexedrone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Blocks Reuptake & Promotes Release DAT DAT This compound->DAT Blocks Reuptake NET NET This compound->NET Blocks Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin->Serotonin_receptor Binding Dopamine->DAT Reuptake Dopamine_receptor DA Receptors Dopamine->Dopamine_receptor Binding Reward_Signal Reward Signal (Psychological Dependence) Serotonin_receptor->Reward_Signal Dopamine_receptor->Reward_Signal

Caption: this compound's interaction with monoamine transporters.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow Start Start CPP Experiment Habituation Habituation Phase (Baseline Preference) Start->Habituation Conditioning Conditioning Phase (Drug/Vehicle Pairing) Habituation->Conditioning Test Test Phase (Free Exploration) Conditioning->Test Data_Analysis Data Analysis (Time in Compartments) Test->Data_Analysis Conclusion Conclusion (Rewarding Effects) Data_Analysis->Conclusion

Caption: Conditioned Place Preference experimental workflow.

Logical Relationship of Abuse Potential Assessment

Abuse_Potential_Logic This compound This compound Pharmacology Pharmacological Profile (SNDRI, SRA) This compound->Pharmacology Behavioral_Studies Behavioral Studies Pharmacology->Behavioral_Studies CPP Conditioned Place Preference (Rewarding Effects) Behavioral_Studies->CPP IVSA Intravenous Self-Administration (Reinforcing Properties) Behavioral_Studies->IVSA Drug_Discrimination Drug Discrimination (Subjective Effects) Behavioral_Studies->Drug_Discrimination Abuse_Potential High Abuse Potential & Psychological Dependence CPP->Abuse_Potential IVSA->Abuse_Potential Drug_Discrimination->Abuse_Potential

Caption: Logical framework for assessing this compound's abuse potential.

Conclusion

References

Preliminary Toxicological Profile of Mexedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) and an alpha-methoxy derivative of mephedrone.[1] As a novel psychoactive substance (NPS), understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions in cases of intoxication. This technical guide provides a summary of the currently available preliminary toxicological data on this compound, focusing on its effects on cellular viability, genetic material, and its interaction with key neurological targets.

Data Presentation

The following tables summarize the available quantitative data on the toxicological effects of this compound.

Table 1: In Vitro Cytotoxicity and Mutagenicity of this compound

Assay TypeCell LineEndpointResultConcentration Range Tested
CytotoxicityTK6 (human lymphoblastoid)Cell ViabilityNo significant cytotoxic effects observedUp to 100 µM
MutagenicityTK6 (human lymphoblastoid)Micronuclei (MNi) FrequencyStatistically significant increase75 µM and 100 µM
Reactive Oxygen Species (ROS) InductionTK6 (human lymphoblastoid)ROS LevelsNo statistically significant increaseUp to 100 µM

Table 2: In Vitro Monoamine Transporter Interaction of this compound

TargetAssay TypeParameterValue (µM)
Dopamine (B1211576) Transporter (DAT)Uptake InhibitionIC50~6.8
Norepinephrine (B1679862) Transporter (NET)Uptake InhibitionIC50~8.8
Serotonin (B10506) Transporter (SERT)Uptake InhibitionIC50~5.2
Serotonin Transporter (SERT)Serotonin ReleaseEC50~2.5

Experimental Protocols

Cytotoxicity and Mutagenicity Assay in TK6 Cells

A study by Lenzi et al. (2021) investigated the cytotoxic and mutagenic potential of this compound in the human lymphoblastoid TK6 cell line.[1]

Cell Culture: TK6 cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 1% L-glutamine, and 1% penicillin-streptomycin (B12071052) solution at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay:

  • TK6 cells were seeded at a density of 2.5 x 10^5 cells/mL.

  • Cells were treated with this compound at concentrations ranging from 25 µM to 100 µM for 26 hours.

  • Cell viability was assessed using the Guava ViaCount assay, which distinguishes between viable and non-viable cells based on membrane integrity.

  • No significant cytotoxic effects were observed up to the highest concentration tested (100 µM).[1]

In Vitro Micronucleus (MNi) Assay:

  • TK6 cells were treated with this compound at concentrations of 35, 50, 75, and 100 µM for 26 hours (without metabolic activation) or for 3 hours followed by a 23-hour recovery period (with and without S9 metabolic activation mix).

  • The assay was performed according to OECD guideline 487.

  • Following treatment, cells were harvested, and nuclei were stained.

  • The frequency of micronuclei, an indicator of chromosomal damage, was analyzed by flow cytometry.

  • A statistically significant increase in MNi frequency was observed at 75 µM and 100 µM concentrations in the absence of metabolic activation.[1]

  • The mutagenicity of this compound's metabolites was also demonstrated in the presence of the S9 mix.[1]

Reactive Oxygen Species (ROS) Assay:

  • TK6 cells were treated with 100 µM this compound for 1, 6, and 12 hours.

  • Intracellular ROS levels were measured using a fluorescent probe.

  • No statistically significant increase in ROS levels was detected compared to the control.[1]

Monoamine Transporter Uptake and Release Assays

The interaction of this compound with monoamine transporters was evaluated using in vitro assays with rat brain synaptosomes.

Synaptosome Preparation:

  • Synaptosomes were prepared from the brains of euthanized rats.

  • Brain tissue was homogenized and subjected to centrifugation to isolate the synaptosomal fraction.

Uptake Inhibition Assay:

  • Rat brain synaptosomes were incubated with varying concentrations of this compound.

  • The uptake of radiolabeled dopamine ([³H]DA), norepinephrine ([³H]NE), and serotonin ([³H]5-HT) was measured.

  • The concentration of this compound that inhibited 50% of the specific uptake (IC50) was determined.

Serotonin Release Assay:

  • Synaptosomes were pre-loaded with radiolabeled serotonin.

  • The ability of different concentrations of this compound to induce the release of the pre-loaded serotonin was measured.

  • The concentration of this compound that produced 50% of the maximal release effect (EC50) was calculated.

Mandatory Visualization

Mexedrone_Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake (IC50 ~6.8 µM) NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake (IC50 ~8.8 µM) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake (IC50 ~5.2 µM) Promotes Release (EC50 ~2.5 µM) Dopamine_cleft Dopamine Norepinephrine_cleft Norepinephrine Serotonin_cleft Serotonin Dopamine Dopamine Dopamine->DAT Norepinephrine Norepinephrine Norepinephrine->NET Serotonin Serotonin Serotonin->SERT Experimental_Workflow_Mutagenicity start Start cell_culture Culture TK6 Cells start->cell_culture treatment Treat cells with this compound (35-100 µM) cell_culture->treatment incubation Incubate for 26h (without S9) or 3h + 23h recovery (with/without S9) treatment->incubation harvest Harvest Cells incubation->harvest staining Nuclei Staining harvest->staining flow_cytometry Analyze Micronuclei Frequency by Flow Cytometry staining->flow_cytometry end End flow_cytometry->end

References

The Mutagenic Potential of Mexedrone and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. While its acute pharmacological effects are of primary concern, the potential for long-term health risks, including mutagenicity, warrants thorough investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the mutagenic potential of this compound and its metabolites. It summarizes key experimental findings, details the metabolic pathways of this compound, and provides standardized protocols for essential in vitro mutagenicity assays. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development to inform future studies and risk assessments of synthetic cathinones.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS). Their chemical structures are derived from cathinone, the active alkaloid in the khat plant (Catha edulis)[1]. This compound, a derivative of mephedrone (B570743) (4-methylmethcathinone), has been identified in forensic cases and is known for its stimulant effects[2]. The structural similarities of synthetic cathinones to amphetamines, some of which have demonstrated genotoxic properties, raise concerns about their potential to induce genetic damage. Understanding the mutagenic potential of these compounds is crucial for a comprehensive risk assessment and for guiding public health policies. This guide focuses specifically on the mutagenic profile of this compound and the role of its metabolites in mediating this toxicity.

Metabolism of this compound

The genotoxicity of a xenobiotic is often influenced by its metabolic transformation. In the liver, phase I metabolic reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, can bioactivate or detoxify compounds. For this compound, in vitro studies using human liver microsomes have elucidated its primary phase I metabolic pathways[3][4].

The main metabolic reactions are:

  • Hydroxylation: The addition of a hydroxyl group to the tolyl ring.

  • O-Dealkylation: The removal of the methoxy (B1213986) group.

  • N-Dealkylation: The removal of the methyl group from the amine.

These reactions result in the formation of three primary metabolites[3][5]:

  • M1: Hydroxy-mexedrone

  • M2: O-Dealkyl-mexedrone

  • M3: N-Dealkyl-mexedrone

The specific CYP450 isoforms involved in these transformations have been identified as CYP2C19, CYP2D6, and CYP1A2, with CYP2C19 playing a role in the formation of both hydroxylated and dealkylated metabolites[4].

Metabolic Pathway of this compound

Mexedrone_Metabolism cluster_cyp CYP450 Enzymes This compound This compound M1 Hydroxy-mexedrone (M1) This compound->M1 Hydroxylation M2 O-Dealkyl-mexedrone (M2) This compound->M2 O-Dealkylation M3 N-Dealkyl-mexedrone (M3) This compound->M3 N-Dealkylation CYP2C19 CYP2C19 M1->CYP2C19 CYP2D6 CYP2D6 M1->CYP2D6 CYP1A2 CYP1A2 M1->CYP1A2 M2->CYP2C19 M3->CYP2C19

This compound's primary phase I metabolic pathways.

Mutagenic Potential of this compound

Current evidence for the mutagenicity of this compound is primarily derived from the in vitro micronucleus assay. A key study demonstrated that this compound has mutagenic potential in human lymphoblastoid TK6 cells[6][7][8][9].

In Vitro Micronucleus Assay Findings

The in vitro micronucleus test is a well-established method for assessing chromosomal damage. It detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division[4]. The assay can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

A study by Lenzi et al. (2021) investigated the mutagenic effects of this compound on TK6 cells. The key findings are summarized below.

Table 1: Mutagenicity of this compound in the In Vitro Micronucleus Assay (without S9 metabolic activation)

Concentration (µM)Micronuclei (MNi) Frequency Fold Increase (Mean ± SEM)Statistical Significance (p-value vs. 0 µM)
01.00 ± 0.00-
75~1.5< 0.05
100~1.8< 0.01
Mitomycin C (Positive Control)> 2.0< 0.001
Vinblastine (Positive Control)> 2.0< 0.001
(Data adapted from Lenzi et al., 2021[6])

These results indicate that this compound induces a statistically significant, dose-dependent increase in the frequency of micronuclei in TK6 cells, demonstrating its potential to cause chromosomal damage without the need for metabolic activation[6][9][10].

Mutagenic Potential of this compound Metabolites

The role of metabolism in the genotoxicity of xenobiotics is critical, as metabolites can be more or less reactive than the parent compound. To investigate this, the aforementioned study also assessed the mutagenicity of this compound in the presence of an S9 mix, a fraction of liver homogenate containing metabolic enzymes, including CYPs[6].

In Vitro Micronucleus Assay with S9 Metabolic Activation

The inclusion of an S9 mix in in vitro mutagenicity assays simulates the metabolic processes that occur in the liver. The study found that in the presence of the S9 mix, this compound continued to show a statistically significant increase in micronuclei frequency[6][11].

Table 2: Mutagenicity of this compound in the In Vitro Micronucleus Assay (with S9 metabolic activation)

Concentration (µM)Micronuclei (MNi) Frequency Fold Increase (Mean ± SEM)Statistical Significance (p-value vs. 0 µM)
01.00 ± 0.00-
75Statistically Significant Increase< 0.01
100Statistically Significant Increase< 0.001
Cyclophosphamide (Positive Control)Statistically Significant Increase< 0.001
(Data adapted from Lenzi et al., 2021[2][6])

This finding suggests that the metabolites of this compound are also mutagenic, and potentially contribute to the overall genotoxic profile of the parent compound[6][7][8][9]. However, this study did not isolate and test the individual metabolites (hydroxy-mexedrone, O-dealkyl-mexedrone, and N-dealkyl-mexedrone). Therefore, the specific contribution of each metabolite to the observed mutagenicity remains to be elucidated.

Logical Relationship in Mutagenicity Assessment

Mutagenicity_Logic cluster_assay Experimental Evidence This compound This compound Metabolites This compound Metabolites (Hydroxy-, O-dealkyl-, N-dealkyl-) This compound->Metabolites Metabolism (CYP450) DNA_Damage DNA Damage (Chromosomal Aberrations) This compound->DNA_Damage Direct Mutagenicity Metabolites->DNA_Damage Metabolite-induced Mutagenicity S9_Activation With S9 Metabolic Activation Metabolites->S9_Activation Micronucleus_Assay In Vitro Micronucleus Assay (TK6 Cells) DNA_Damage->Micronucleus_Assay

Logical flow of this compound's mutagenicity.

Recommended Experimental Protocols for Mutagenicity Testing

A comprehensive assessment of the mutagenic potential of a compound requires a battery of tests that evaluate different endpoints. The following are detailed protocols for key in vitro mutagenicity assays, based on OECD guidelines, that are recommended for further investigation of this compound and its metabolites.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used initial screening assay to detect the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli[1][3][6][7][12].

Experimental Workflow

Ames_Test_Workflow start Start prepare_strains Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) start->prepare_strains prepare_test_article Prepare Test Article (this compound/Metabolite) and Controls (Positive/Negative) prepare_strains->prepare_test_article plate_incorporation Plate Incorporation Method prepare_test_article->plate_incorporation pre_incubation Pre-incubation Method prepare_test_article->pre_incubation add_s9 Add S9 Mix (for metabolic activation) plate_incorporation->add_s9 pre_incubation->add_s9 incubate Incubate Plates at 37°C for 48-72h add_s9->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data and Determine Mutagenicity count_colonies->analyze_data end End analyze_data->end

Workflow for the Ames Test (OECD 471).

Methodology

  • Bacterial Strains: Utilize a set of histidine-requiring (his⁻) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp⁻) strain of E. coli (e.g., WP2 uvrA). These strains are selected to detect different types of mutations (frameshift vs. base-pair substitution).

  • Test Article and Controls: Prepare a range of concentrations of the test article (this compound or its isolated metabolites). Include a vehicle control (e.g., DMSO) and known mutagens as positive controls (specific to the bacterial strain and with/without S9).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix).

  • Exposure:

    • Plate Incorporation Method: Mix the test article, bacterial culture, and molten top agar (B569324) (with or without S9 mix) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test article with the bacterial culture (with or without S9 mix) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration point.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay, as used in the study of this compound, is crucial for detecting chromosomal damage in mammalian cells[4].

Experimental Workflow

Micronucleus_Assay_Workflow start Start culture_cells Culture Mammalian Cells (e.g., TK6, CHO, V79) start->culture_cells expose_cells Expose Cells to Test Article (this compound/Metabolite) and Controls culture_cells->expose_cells add_s9 Add S9 Mix (optional, for metabolic activation) expose_cells->add_s9 add_cyto_b Add Cytochalasin B (to block cytokinesis) add_s9->add_cyto_b harvest_cells Harvest and Fix Cells add_cyto_b->harvest_cells stain_cells Stain Cells with DNA-specific dye harvest_cells->stain_cells score_micronuclei Score Micronuclei in Binucleated Cells (at least 2000 cells per concentration) stain_cells->score_micronuclei calculate_cbpi Calculate Cytokinesis-Block Proliferation Index (CBPI) score_micronuclei->calculate_cbpi analyze_data Analyze Data for Genotoxicity and Cytotoxicity calculate_cbpi->analyze_data end End analyze_data->end Comet_Assay_Workflow start Start prepare_cells Prepare Single-Cell Suspension start->prepare_cells expose_cells Expose Cells to Test Article (this compound/Metabolite) and Controls prepare_cells->expose_cells embed_cells Embed Cells in Low-Melting-Point Agarose on a Slide expose_cells->embed_cells lyse_cells Lyse Cells to Remove Membranes and Proteins embed_cells->lyse_cells unwind_dna Unwind DNA in Alkaline Solution lyse_cells->unwind_dna electrophoresis Perform Electrophoresis at High pH unwind_dna->electrophoresis neutralize_stain Neutralize and Stain DNA electrophoresis->neutralize_stain visualize_score Visualize and Score Comets (e.g., % tail DNA, tail moment) neutralize_stain->visualize_score analyze_data Analyze Data for DNA Damage visualize_score->analyze_data end End analyze_data->end

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationships of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate relationship between the chemical structure of cathinone (B1664624) derivatives and their pharmacological effects. Synthetic cathinones, colloquially known as "bath salts," represent a vast and ever-evolving class of psychoactive substances. Understanding their structure-activity relationships (SAR) is paramount for predicting the pharmacological and toxicological profiles of new analogues, guiding legislative scheduling, and informing the development of potential therapeutic agents. This document provides a comprehensive overview of their mechanism of action, quantitative data on their interaction with monoamine transporters, detailed experimental protocols for their in vitro characterization, and visualizations of the key signaling pathways implicated in their effects.

Core Structure and Mechanism of Action

Synthetic cathinones are β-keto analogues of amphetamine, sharing a common phenethylamine (B48288) core.[1][2] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[2][3] They achieve this by interacting with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3]

The interaction with these transporters can be broadly categorized into two main types, which are largely dictated by the specific chemical substitutions on the cathinone scaffold:

  • Transporter Inhibitors (Blockers): These derivatives, similar to cocaine, bind to the monoamine transporters and block the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of monoamines in the synapse, thereby potentiating and prolonging their signaling.

  • Transporter Substrates (Releasers): These compounds, akin to amphetamine, are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and promote their reverse transport out of the neuron and into the synapse, a process known as efflux.[2]

The following diagram illustrates the fundamental mechanism of action of cathinone derivatives at a monoamine synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (Monoamines) mat Monoamine Transporter (DAT, NET, or SERT) vesicle->mat Release monoamine Monoamine mat->monoamine Reuptake (blocked) cathinone_substrate Cathinone (Substrate) cathinone_substrate->mat Enters & Induces Efflux cathinone_blocker Cathinone (Blocker) cathinone_blocker->mat Inhibits receptor Postsynaptic Receptor monoamine->receptor Binding cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay b1 Prepare Transporter- Expressing Membranes b2 Incubate Membranes with Radioligand & Test Compound b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 u1 Plate Transporter- Expressing Cells u2 Pre-incubate with Test Compound u1->u2 u3 Add Radiolabeled Neurotransmitter u2->u3 u4 Terminate Uptake & Lyse Cells u3->u4 u5 Quantify Radioactivity u4->u5 u6 Calculate IC50 u5->u6 cathinone Cathinone Derivative oxidative_stress Oxidative Stress (ROS/RNS) cathinone->oxidative_stress tlr4 TLR4 oxidative_stress->tlr4 Activates myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription neuroinflammation Neuroinflammation cytokines->neuroinflammation cellular_stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 cellular_stress->ask1 mkk MKK3/6, MKK4/7 ask1->mkk mapk p38 / JNK mkk->mapk ap1 c-Jun / ATF2 mapk->ap1 Phosphorylates mitochondrion Mitochondrion mapk->mitochondrion Induces Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Mexedrone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) and a structural analog of the more well-known substance, mephedrone (B570743). As a novel psychoactive substance (NPS), its emergence presents a challenge for forensic and clinical laboratories, requiring sensitive and reliable analytical methods for its detection in biological matrices. To date, published literature with fully validated quantitative methods for this compound in biological samples is limited. However, in vitro metabolism studies have identified key target analytes.[1] This document provides an overview of this compound metabolism and presents detailed analytical protocols adapted from validated methods for its close structural analog, mephedrone. These protocols, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serve as a comprehensive starting point for the development and validation of methods for this compound detection.

Phase I Metabolism of this compound

Understanding the metabolic fate of this compound is critical for selecting appropriate analytical targets that can extend the window of detection. In vitro studies using human liver microsomes have elucidated the primary phase I metabolic pathways.[1] The main reactions include hydroxylation of the tolyl group and N- and O-dealkylation. The cytochrome P450 isoforms CYP2C19, CYP2D6, and CYP1A2 are primarily involved in these transformations.[1] Based on this, the most suitable markers for confirming this compound intake are the unchanged parent drug and its hydroxylated metabolites.[1]

Mexedrone_Metabolism cluster_0 Phase I Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP2C19, CYP2D6, CYP1A2 Dealkylation N- and O-Dealkylation This compound->Dealkylation CYP2C19 Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 Metabolite2 Dealkylated Metabolites Dealkylation->Metabolite2

Caption: Phase I metabolic pathways of this compound.

Analytical Protocols for Detection

The following protocols are adapted from validated methods for mephedrone and are intended to serve as a foundation for developing a validated method for this compound.[2][3][4][5] Analysts must perform a full method validation for this compound, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Blood and Urine

GC-MS is a robust and widely available technique for the analysis of synthetic cathinones. Derivatization is often required to improve the chromatographic behavior of these compounds.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Aliquot : Pipette 1 mL of urine or deproteinized plasma into a glass tube.[5]

  • Internal Standard (IS) : Add an appropriate deuterated internal standard (e.g., Mephedrone-d3, Methamphetamine-d5). The choice of IS for a this compound assay should be validated.

  • Alkalinization : Add 1 mL of 1N NaOH to raise the pH.[4]

  • Extraction : Add 5 mL of an organic solvent (e.g., ethyl acetate), vortex for 10 minutes, and centrifuge.[4]

  • Transfer : Transfer the organic layer to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.

  • Derivatization : Reconstitute the dry extract in 100 µL of a derivatizing agent (e.g., MSTFA or HFBA) and 50 µL of ethyl acetate (B1210297). Heat at 60°C for 30 minutes.[5]

  • Final Step : Evaporate the derivatization agent and reconstitute the final extract in 30-50 µL of ethyl acetate for injection.

GCMS_Workflow start Biological Sample (Urine/Plasma) step1 Add Internal Standard & Alkalinize (NaOH) start->step1 step2 Liquid-Liquid Extraction (e.g., Ethyl Acetate) step1->step2 step3 Evaporate Organic Layer step2->step3 step4 Derivatization (e.g., MSTFA) step3->step4 step5 Reconstitute in Solvent step4->step5 end Inject into GC-MS step5->end

Caption: General workflow for GC-MS sample preparation.

B. Instrumental Parameters (Example)

  • GC System : Agilent 6890 or similar.

  • Column : HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

  • Injection : 1-2 µL, splitless mode.

  • Oven Program : Initial temperature of 80°C, ramp to 280°C.

  • MS System : Agilent 5973 MSD or similar.

  • Ionization : Electron Impact (EI) at 70 eV.

  • Acquisition : Selected Ion Monitoring (SIM) mode. Characteristic ions for derivatized this compound would need to be determined. For mephedrone, common ions include m/z 58, 119, and 130.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Hair

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation, and is well-suited for complex matrices like hair.

A. Sample Preparation: Hair Digestion and Extraction

  • Decontamination : Wash hair sample sequentially with methylene (B1212753) chloride and methanol (B129727) to remove external contaminants. Air dry completely.[6]

  • Homogenization : Cut the hair into small segments (<1 mm). Weigh approximately 20-30 mg.[4]

  • Digestion/Incubation : Incubate the hair overnight at 40-50°C in 1 mL of a buffer (e.g., phosphate (B84403) buffer pH 7.4) or an enzymatic solution to release the analytes from the keratin (B1170402) matrix.[4] Add the internal standard at this stage.

  • Extraction : Proceed with either Liquid-Liquid Extraction (as described in 2.1.A) or Solid-Phase Extraction (SPE).

    • SPE Protocol (Mixed-Mode Cation Exchange) :

      • Condition cartridge with methanol and buffer.

      • Load the sample digest.

      • Wash with 0.1 M acetic acid, followed by methanol.

      • Elute with a freshly prepared basic organic mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).[7]

  • Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.[7]

LCMS_Workflow start Hair Sample step1 Decontaminate & Mince start->step1 step2 Incubate/Digest (with Internal Standard) step1->step2 step3 Solid-Phase Extraction (SPE) step2->step3 step4 Elute Analytes step3->step4 step5 Evaporate & Reconstitute step4->step5 end Inject into LC-MS/MS step5->end

Caption: General workflow for LC-MS/MS hair analysis.

B. Instrumental Parameters (Example)

  • LC System : Agilent 1200 series, Shimadzu LC, or similar.[8]

  • Column : C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient program starting with a low percentage of organic phase, ramping up to elute the analytes, followed by a column wash and re-equilibration.

  • MS/MS System : Triple quadrupole mass spectrometer (e.g., ABSciex API4000).[9]

  • Ionization : Electrospray Ionization (ESI), positive mode.

  • Acquisition : Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and its metabolites must be optimized.

Quantitative Data Summary (for Mephedrone)

The following table summarizes quantitative data from validated methods for mephedrone . This data serves as a performance benchmark for researchers developing and validating new methods for This compound .

Analytical TechniqueBiological MatrixLinearity RangeLODLOQReference
GC-MSPlasma5 - 300 ng/mL1.1 ng/mL5 ng/mL[5]
GC-MSUrine20 - 1500 ng/mL4.5 ng/mL20 ng/mL[5]
GC-MSBlood10 - 2000 ng/mL-10 ng/mL[2]
GC-MSHair0.1 - 50 ng/mg20 pg/mg100 pg/mg[4]
LC-MS/MSHair5 - 100 pg/mg-5 pg/mg[10][11]
LC-MS/MSMeconium1 - 200 ng/g0.5 ng/g1 ng/g[12]
LC-MS/MSWhole Blood0.2 - 100 ng/mL50-500 pg/mL0.2-2 ng/mL[7]

Conclusion and Method Validation Considerations

While specific, validated methods for this compound are not yet widely published, the analytical frameworks established for mephedrone provide a clear and effective path forward. The protocols for GC-MS and LC-MS/MS outlined here are robust and can be adapted for the detection of this compound and its hydroxylated metabolites in various biological specimens.

Crucially, any adapted method must undergo rigorous validation to ensure its accuracy and reliability for forensic and clinical use. Key validation parameters include:

  • Selectivity : Demonstrating the absence of interference from endogenous matrix components or other drugs.

  • Linearity and Range : Establishing the concentration range over which the method is accurate and precise.

  • Accuracy and Precision : Determining the closeness of the results to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Quantification (LOQ) : Defining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects : Assessing the impact of the biological matrix on analyte ionization in LC-MS/MS.[13]

  • Extraction Recovery : Measuring the efficiency of the sample preparation process.[7]

  • Stability : Evaluating the stability of the analyte in the biological matrix under different storage conditions.

References

Analysis of Mexedrone by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), a synthetic cathinone (B1664624), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined here are compiled from various scientific studies and are intended to guide researchers in developing and validating their own analytical methods for the detection and quantification of this compound in various matrices.

Introduction

This compound is a designer drug of the synthetic cathinone class, structurally related to Mephedrone (B570743). As a substance of interest in forensic toxicology, clinical chemistry, and pharmaceutical research, robust and reliable analytical methods for its identification and quantification are essential. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and sensitive, specific detection. This application note details the sample preparation, derivatization, and instrumental parameters for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Protocols for common biological matrices are provided below.

2.1.1. Plasma and Blood Samples

A simple and rapid protein precipitation method can be employed for the extraction of this compound from plasma or blood.[1]

  • Reagents: Acetonitrile (B52724), Internal Standard (IS) solution (e.g., Methamphetamine-d5).

  • Procedure:

    • To 100 µL of plasma or blood, add 200 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube for derivatization or direct injection if a suitable method is used.

For a more comprehensive extraction, a liquid-liquid extraction (LLE) can be performed.[2][3]

  • Reagents: Perchloric acid, Sodium bicarbonate, Sodium carbonate, Methyl tert-butyl ether, Internal Standard (IS) solution (e.g., Mephedrone-d3).

  • Procedure:

    • To 500 µL of plasma, add the internal standard.

    • Add 250 µL of 0.6 M perchloric acid for deproteinization and vortex.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and add 250 µL of a saturated sodium bicarbonate/sodium carbonate (1:1, v/v) solution to basify the sample.

    • Add 3 mL of methyl tert-butyl ether and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • The residue is then ready for derivatization.

2.1.2. Urine Samples

Urine samples can be prepared using liquid-liquid extraction.[2][3]

  • Reagents: Sodium bicarbonate, Sodium carbonate, Methyl tert-butyl ether, Internal Standard (IS) solution (e.g., Mephedrone-d3).

  • Procedure:

    • To 1 mL of urine, add the internal standard.

    • Add 250 µL of a saturated sodium bicarbonate/sodium carbonate (1:1, v/v) solution.

    • Add 3 mL of methyl tert-butyl ether and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • The residue is ready for derivatization.

Derivatization

Derivatization is often employed in GC-MS analysis of cathinones to improve their thermal stability, chromatographic peak shape, and mass spectral characteristics.[4][5]

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFA).[2][4]

  • Procedure (using MSTFA):

    • To the dried extract, add 50 µL of MSTFA.

    • Vortex briefly and incubate at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound and other synthetic cathinones. Method optimization is recommended for specific instruments and applications.[6][7]

ParameterSetting
Gas Chromatograph
Column5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS, ZB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 - 1.2 mL/min
Injection ModeSplitless or Split (e.g., 75:1)
Injector Temperature225 - 270°C
Oven Temperature ProgramInitial: 90-100°C, hold for 1 minRamp: 8-15°C/min to 250-300°CHold: 2-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temp.150°C
GC Interface Temp.280 - 300°C
Scan ModeFull Scan (e.g., m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound and related compounds. These values may vary depending on the specific method and matrix.

AnalyteMatrixCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
MephedroneBlood10 - 2,000-10[1]
MephedronePlasma5 - 3001.15[2][8]
MephedroneUrine20 - 1,5004.520[2][8]
MephedroneUrine50 - 2,0000.08 µg/mL0.25 µg/mL[3][5]
Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)Reference
This compound207176, 158, 149, 119, 91[9]

The fragmentation of this compound involves characteristic losses. For instance, dominant signals at m/z 176, 158, and 149 are likely generated after the loss of a methoxyl group, followed by the loss of the ketone and amino groups.[9] At higher collision energies, abundant product ions at m/z 91 (tropylium ion) and m/z 119 (para-methyl-phenol derivative) can be observed.[9]

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine) Extraction Extraction (Protein Precipitation or LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., with MSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum & Retention Time) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a proposed electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway cluster_fragments This compound This compound (m/z 207) F176 [M-OCH3]+ (m/z 176) This compound->F176 -OCH3 F119 [p-methyl-phenol derivative]+ (m/z 119) This compound->F119 rearrangement F91 [Tropylium ion]+ (m/z 91) This compound->F91 rearrangement F158 [M-OCH3-H2O]+ (m/z 158) F176->F158 -H2O F149 [M-OCH3-CO-NHCH3]+ (m/z 149) F176->F149 -CO, -NHCH3

Caption: Proposed EI fragmentation pathway of this compound.

References

Application Notes: Quantitative Analysis of Mexedrone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (4-methoxy-N-ethylcathinone) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. As a structural analog of mephedrone (B570743), it presents a growing concern for public health and forensic toxicology. Accurate and sensitive quantification of this compound in biological samples is crucial for clinical and forensic investigations, as well as for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the quantification of this compound in biological matrices, such as whole blood, plasma, or urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a template and should be fully validated in the end-user's laboratory.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to isolate and quantify this compound from complex biological matrices. After sample preparation to remove interfering substances, the analyte is separated on a C18 reversed-phase column and subsequently ionized using electrospray ionization (ESI). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating this compound from biological fluids while removing matrix interferences.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood, plasma, or urine), add the internal standard and vortex. For whole blood, a preliminary protein precipitation step with acetonitrile may be required.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Analyte Elution: Elute this compound and the internal standard with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 0.0 min: 5% B1.0 min: 5% B5.0 min: 95% B6.0 min: 95% B6.1 min: 5% B8.0 min: 5% B |

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 208.1 176.1 15
208.1 149.1 25

| This compound-d3 (IS) | 211.1 | 179.1 | 15 |

Note: The specific MRM transitions and collision energies should be optimized in the user's laboratory.

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for a structurally similar compound, mephedrone, which can be used as a benchmark for the validation of a this compound assay.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 500>0.995

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound5<10<1590-110
50<10<1590-110
250<10<1590-110

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 - 9590 - 110

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) IS_Addition Addition of Internal Standard Sample->IS_Addition SPE Solid-Phase Extraction (SPE) IS_Addition->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

General Signaling Mechanism of Synthetic Cathinones

Synthetic cathinones, including this compound, primarily act by modulating monoamine neurotransmitter systems.[3][4] They can function as either reuptake inhibitors or releasing agents for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[4] This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[3] Research suggests that this compound's abuse potential may be particularly linked to its effects on the serotonergic system in the dorsal striatum.[5]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Blocks Reuptake NET Norepinephrine Transporter (NET) This compound->NET Blocks Reuptake Vesicle Synaptic Vesicle (DA, 5-HT, NE) DA Dopamine Vesicle->DA Release HT Serotonin Vesicle->HT Release NE Norepinephrine Vesicle->NE Release DA->DAT Reuptake Receptors Postsynaptic Receptors DA->Receptors HT->SERT Reuptake HT->Receptors NE->NET Reuptake NE->Receptors

Caption: Monoamine transporter inhibition by this compound.

References

Application Notes and Protocols for the Synthesis of Mexedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Mexedrone hydrochloride (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride). The following sections outline the chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

This compound hydrochloride is a synthetic cathinone (B1664624) derivative.[1] Its key properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride[1]
Synonyms 4-MMC-MeO
CAS Number 2749282-69-5[1][2]
Molecular Formula C₁₂H₁₈ClNO₂[1]
Molecular Weight 243.73 g/mol [1]
Purity ≥98%[2]
Formulation A neat solid[2]
Storage -20°C[2]
Stability ≥ 3 years[2]

Experimental Protocol: Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with 3-chloro-1-(4-methylphenyl)propan-1-one.[1][3] The following protocol details the necessary steps, reagents, and conditions.

Step 1: Synthesis of 3-methoxy-1-(4-methylphenyl)propan-1-one

  • A mixture of 3-chloro-1-(4-methylphenyl)propan-1-one, sodium iodide, and sodium methoxide (B1231860) is prepared in methanol.[1][3]

  • The reaction mixture is stirred, likely at a controlled temperature, to facilitate the nucleophilic substitution of the chlorine atom with a methoxy (B1213986) group.

  • The resulting product, 3-methoxy-1-(4-methylphenyl)propan-1-one, is then isolated. This can be achieved by partitioning the reaction mixture between dichloromethane (B109758) and water.[4] The organic layer is collected and the solvent is removed to afford the product.[4]

Step 2: Bromination to form 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one

  • The product from Step 1, 3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in a suitable solvent.

  • Bromine is then added to the solution.[3] This step results in the formation of 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.[3]

Step 3: Formation of this compound free base

  • The intermediate from Step 2, 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one, is dissolved in acetonitrile.[3]

  • Methanolic methylamine (B109427) is added to the solution.[1][3] This reaction leads to the formation of the free base of this compound, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one.[3]

Step 4: Formation of this compound Hydrochloride Salt

  • The this compound free base, obtained as an oil, is treated with hydrogen chloride in diethyl ether.[1][3]

  • This results in the precipitation of the hydrochloride salt.

  • The crude product is then purified by recrystallization from ethanol (B145695) to yield pure this compound hydrochloride as colorless crystals.[1][3]

During the synthesis, a chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one, may be formed if the initial conversion to 3-methoxy-1-(4-methylphenyl)propan-1-one is incomplete.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Synthesis_of_Mexedrone_Hydrochloride A 3-chloro-1-(4-methylphenyl)propan-1-one B Nucleophilic Substitution (NaI, NaOMe, Methanol) A->B C 3-methoxy-1-(4-methylphenyl)propan-1-one B->C D Bromination (Br2) C->D E 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one D->E F Methylamine Addition (Methanolic Methylamine, Acetonitrile) E->F G This compound (free base) F->G H Hydrochloride Salt Formation (HCl in Diethyl Ether) G->H I This compound Hydrochloride H->I J Recrystallization (Ethanol) I->J K Pure this compound Hydrochloride J->K

Caption: Synthesis pathway for this compound hydrochloride.

References

Application Notes and Protocols for In Vivo Rodent Models for Studying Mexedrone Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. Understanding its pharmacological and toxicological profile is crucial for public health and the development of potential therapeutic interventions for substance use disorders. This document provides detailed application notes and protocols for utilizing in vivo rodent models to study the effects of this compound. Due to the limited specific data on this compound, information from the closely related and more extensively studied analogue, Mephedrone (B570743), is included for comparative and methodological guidance.

I. Behavioral Pharmacology Models

A suite of behavioral assays can be employed to characterize the psychomotor, reinforcing, and subjective effects of this compound in rodents.

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of this compound.

Table 1: Effects of this compound and Mephedrone on Locomotor Activity in Rodents

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Locomotor ActivityKey Findings
This compound MiceNot specifiedIncreasedEffects were reversed by the 5-HT2A receptor antagonist M100907 (0.5 or 1.0 mg/kg).[1]
Mephedrone Rats3, 5, 10, 30Increased ambulatory activity.[2]-
Mephedrone Mice5Increased spontaneous locomotor activity.[3]Repeated administration led to the development of tolerance.[3]
Mephedrone Rats10 (repeated x3)Rapid-onset hyperactivity.Attenuated by 5-HT depletion and 5-HT1B receptor antagonism.[4]

Experimental Protocol: Locomotor Activity

  • Apparatus: A set of clear acrylic boxes (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared photocell beams to detect movement.[5] The apparatus should be placed in a sound-attenuated and evenly lit room.

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[6] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituation: Prior to testing, animals should be habituated to the testing room for at least 30-60 minutes.[7] A habituation session in the locomotor activity chambers (e.g., 30-60 minutes) on the day before testing is also recommended to reduce novelty-induced hyperactivity.

  • Procedure: a. On the test day, administer this compound (or vehicle control) via intraperitoneal (i.p.) injection. b. Immediately place the animal in the locomotor activity chamber. c. Record locomotor activity for a period of 60-120 minutes.[2][8] Data is typically collected in 5- or 10-minute bins to allow for time-course analysis.

  • Data Analysis: The primary dependent variable is the total number of beam breaks (horizontal activity). Data can be analyzed using a one-way or two-way ANOVA, with dose as the independent variable and time as a repeated measure, followed by appropriate post-hoc tests.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of this compound.

Table 2: Conditioned Place Preference Studies with this compound and Mephedrone

CompoundSpeciesDose Range (mg/kg, i.p.)Outcome
This compound Mice10-50Produced significant place preference.[1]
Mephedrone Rats (Male)10, 20Induced CPP.[9]
Mephedrone Rats (Female)10Induced CPP.[9]
Mephedrone Rats30Elicited a preference shift.[2]
Mephedrone Mice30Elicited a preference shift.[2]

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A three-compartment CPP apparatus with distinct visual and tactile cues in the two larger outer compartments, separated by a smaller neutral central compartment.[10]

  • Animals: Male or female Wistar or Sprague-Dawley rats are suitable.[9][11]

  • Procedure: The protocol consists of three phases: a. Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish any initial bias. Animals showing a strong unconditioned preference for one compartment may be excluded. b. Conditioning (4-8 days): This phase consists of alternating injections of this compound and vehicle. On drug conditioning days, administer this compound and confine the animal to one of the outer compartments for 30 minutes. On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across animals.[12] c. Post-Conditioning (Test): On the test day, the animal is placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded for 15 minutes.

  • Data Analysis: The primary measure is the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Data are typically analyzed using a paired t-test or ANOVA.

Intravenous Self-Administration (IVSA)

The IVSA model assesses the reinforcing effects of a drug, which is a key indicator of its abuse potential.

Table 3: Intravenous Self-Administration of this compound and Related Compounds

CompoundSpeciesDose Range (mg/kg/infusion)Reinforcement ScheduleKey Findings
This compound Rats0.1-0.5Not specifiedMaintained self-administration behavior in a dose-dependent manner.[1]
Mephedrone RatsNot specifiedNot specifiedRodents that self-administered mephedrone showed a trend towards an increase of the intake.[13]

Experimental Protocol: Intravenous Self-Administration

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is exteriorized on the back. Animals are allowed to recover for at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump.[14]

  • Acquisition: a. Animals are placed in the operant chambers for daily 2-hour sessions. b. Responses on the "active" lever result in an intravenous infusion of this compound, while responses on the "inactive" lever have no programmed consequences. c. Each infusion is typically paired with a discrete light or tone cue. d. A fixed-ratio (FR) 1 schedule is often used initially, where one lever press results in one infusion. The schedule can be gradually increased.

  • Dose-Response and Progressive Ratio: a. Once stable responding is established, a dose-response curve can be generated by varying the dose of this compound per infusion. b. A progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases, can be used to measure the motivation to obtain the drug.

  • Data Analysis: Key measures include the number of infusions earned, active versus inactive lever presses, and the breakpoint reached on a PR schedule. Data are analyzed using ANOVA to compare responding across different doses or conditions.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of this compound by training animals to discriminate it from vehicle or another drug.

Table 4: Drug Discrimination Studies with this compound and Mephedrone

Training DrugTest DrugSpeciesDose Range (mg/kg)Outcome
CocaineThis compound Rats5.6-32Full substitution for the discriminative stimulus effects of cocaine.[1]
Mephedrone (3.0 mg/kg)MephedroneRats1.0, 3.0Full substitution.[15]
Mephedrone (3.0 mg/kg)MDMARats3.0Full substitution.[15]
Mephedrone (3.0 mg/kg)Cocaine, MethamphetamineRatsVariousPartial substitution.[15]

Experimental Protocol: Drug Discrimination

  • Apparatus: Standard two-lever operant conditioning chambers.[16]

  • Training: a. Animals are trained to press one lever ("drug lever") after an injection of the training drug (e.g., cocaine or this compound) and a second lever ("vehicle lever") after a vehicle injection to receive a food reward.[17] b. Training sessions are conducted daily, with the drug and vehicle conditions alternating. c. Training continues until animals reliably complete a fixed number of responses on the correct lever (e.g., >80% accuracy).

  • Testing: a. Once trained, substitution tests are conducted by administering various doses of this compound or other test compounds. b. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, while partial substitution falls between 20% and 80%. No substitution is <20% drug-lever responding.

II. Neurochemical and Molecular Effects

Neurotransmitter Levels and Transporter Occupancy

This compound's effects are primarily mediated through its interaction with the serotonergic and dopaminergic systems.

Table 5: Neurochemical Effects of this compound and Mephedrone in Rodents

CompoundSpeciesDose (mg/kg)Brain RegionNeurochemical Change
This compound Mice50Dorsal StriatumDecreased SERT levels in synaptosomes, leading to an elevation of 5-HT levels.[1]
Mephedrone Rats0.3, 1.0 (i.v.)Nucleus AccumbensIncreased extracellular levels of 5-HT and DA in a dose-related manner.[13]
Mephedrone Rats3 (s.c.)Nucleus AccumbensRise in dialysate 5-HT and DA.[13]
Mephedrone Rats25 (s.c.)Nucleus Accumbens & Medial Prefrontal CortexIncreased 5-HT and DA release.[18]

Experimental Protocol: In Vivo Microdialysis

  • Surgery: Rats are stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, dorsal striatum).

  • Procedure: a. Following recovery, a microdialysis probe is inserted through the guide cannula. b. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). c. Baseline dialysate samples are collected before administering this compound. d. After drug administration, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Analysis: The concentrations of dopamine (B1211576), serotonin (B10506), and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

  • Data Presentation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration.

Gene Expression (c-Fos)

The expression of the immediate early gene c-Fos can be used as a marker of neuronal activation following this compound administration.

Table 6: c-Fos Expression Induced by this compound and Mephedrone

CompoundSpeciesDose (mg/kg, i.p.)Brain Regions with Increased c-Fos Expression
This compound MiceNot specifiedDorsal Striatum.[1]
Mephedrone Rats15, 30Cortex, Dorsal and Ventral Striatum, Ventral Tegmental Area, Supraoptic Nucleus.[19]
Mephedrone Rats10Dorsal Striatum, Pre-limbic Cortex, Nucleus Accumbens Core and Shell.[20]

Experimental Protocol: c-Fos Immunohistochemistry

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Perfusion and Tissue Processing: 90-120 minutes after injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and sectioned.

  • Immunohistochemistry: Brain sections are incubated with a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The reaction is visualized using a chromogen such as diaminobenzidine (DAB).

  • Quantification: The number of c-Fos-positive cells is counted in specific brain regions of interest using a microscope and image analysis software.

  • Data Analysis: The number of c-Fos-positive cells per unit area is compared between drug-treated and control groups using t-tests or ANOVA.

III. Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for interpreting behavioral and neurochemical data. As specific data for this compound is limited, the pharmacokinetics of Mephedrone in rats are provided as a reference.

Table 7: Pharmacokinetic Parameters of Mephedrone in Rats

Route of AdministrationDose (mg/kg)Tmax (h)t1/2β (h)Absolute Bioavailability (%)Brain:Plasma Ratio
Intravenous10-0.37-1.85 ± 0.08
Oral300.43 - 0.93-7.30-
Oral600.43 - 0.93-11.20-

Data from Martinez-Clemente et al., 2013.[8][21]

IV. Visualizations of Mechanisms and Workflows

Proposed Signaling Pathway of this compound in the Dorsal Striatum

Caption: Proposed mechanism of this compound in the dorsal striatum.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-5) cluster_post Phase 3: Post-Conditioning (Day 6) cluster_analysis Phase 4: Data Analysis pre_test Baseline Preference Test (15 min free access) cond_drug This compound Injection + Confine to Paired Side (30 min) pre_test->cond_drug Alternate Days cond_veh Vehicle Injection + Confine to Unpaired Side (30 min) post_test Preference Test (15 min free access, no injection) cond_drug->post_test cond_veh->post_test analysis Compare time in drug-paired side (Post-test vs. Pre-test) post_test->analysis Abuse_Potential_Logic cluster_behavior Behavioral Assays cluster_neurochem Neurochemical Correlates This compound This compound Locomotor ↑ Locomotor Activity This compound->Locomotor CPP Conditioned Place Preference This compound->CPP IVSA Self-Administration This compound->IVSA Discrimination Substitution for Drugs of Abuse This compound->Discrimination DA_5HT ↑ DA & 5-HT Release (e.g., in Striatum) Locomotor->DA_5HT Conclusion Conclusion: This compound has Abuse Potential Locomotor->Conclusion CPP->DA_5HT CPP->Conclusion IVSA->DA_5HT IVSA->Conclusion Discrimination->Conclusion cFos ↑ c-Fos Expression (e.g., in Striatum) DA_5HT->cFos DA_5HT->Conclusion cFos->Conclusion

References

Application Notes and Protocols for Conditioned Place Preference Paradigms in Mexedrone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Conditioned Place Preference (CPP) paradigm for investigating the rewarding and reinforcing properties of the synthetic cathinone (B1664624), Mexedrone. This document outlines the theoretical basis of the CPP test, detailed experimental protocols, and presents available quantitative data for this compound and related compounds. Furthermore, it includes visualizations of the experimental workflow and the putative signaling pathways involved in this compound's mechanism of action.

Introduction to Conditioned Place Preference

Conditioned Place Preference is a widely used preclinical behavioral model to assess the rewarding or aversive properties of a substance. The paradigm is based on Pavlovian conditioning, where an animal learns to associate a specific environment (context) with the effects of a drug.[1] A preference for the drug-paired environment is indicative of the substance's rewarding effects and abuse potential. The standard CPP protocol consists of three main phases: habituation, conditioning, and testing.[2][3]

Experimental Protocols

Apparatus

A standard CPP apparatus consists of a two- or three-compartment chamber.[1] The compartments are designed to be distinct from one another, differing in visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.[1] A central, neutral compartment may also be included.[1] The chambers can be separated by removable doors or partitions.

Experimental Procedure

A typical CPP experiment follows a structured timeline, as detailed below. The following protocol is a general guideline and can be adapted based on specific research questions and animal models.

Phase 1: Habituation and Pre-Test (Day 1)

  • Place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15-20 minutes).

  • Record the time spent in each compartment. This initial preference assessment is crucial for an unbiased experimental design, where the drug is typically paired with the initially non-preferred compartment to avoid confounding results.[1]

Phase 2: Conditioning (Days 2-9)

This phase involves pairing the drug with one compartment and a control vehicle (e.g., saline) with another. This is typically done over several days with alternating injections.

  • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer this compound at the desired dose (e.g., 10-50 mg/kg, intraperitoneally for mice).[4]

    • Immediately confine the animal to the designated drug-paired compartment for a specific duration (e.g., 30 minutes).

  • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle (e.g., saline).

    • Confine the animal to the vehicle-paired compartment for the same duration as the drug conditioning sessions.

The order of drug and vehicle conditioning should be counterbalanced across subjects.

Phase 3: Post-Test (Day 10)

  • Place the animal in the central compartment in a drug-free state.

  • Allow free access to all compartments for the same duration as the pre-test.

  • Record the time spent in each compartment.

  • A significant increase in time spent in the drug-paired compartment compared to the pre-test or the vehicle-paired compartment indicates a conditioned place preference.

Data Analysis

The primary measure is the "preference score," which can be calculated in several ways. A common method is the difference in time spent in the drug-paired compartment between the post-test and pre-test sessions. Statistical analysis, such as a t-test or ANOVA, is then used to determine the significance of the observed preference.

Quantitative Data for this compound and Other Synthetic Cathinones

The following table summarizes quantitative data from CPP studies on this compound and other relevant synthetic cathinones.

CompoundAnimal ModelDoses (mg/kg)Route of AdministrationKey Findings
This compound Mice10-50i.p.Produced a significant place preference.[4]
Mephedrone (B570743)Male Rats10, 20i.p.Induced significant CPP.[5]
MephedroneFemale Rats10i.p.Induced significant CPP.[5]
MephedroneRats30i.p.Elicited a preference shift.[6]
NaphyroneMale Wistar Rats5, 20s.c.Increased time spent in the drug-paired compartment.[7]
Pentylone (B609909)Zebrafish40, 60Oral gavageDose-dependently induced CPP.[8]
Eutylone (B1425526)Zebrafish40, 60Oral gavageDose-dependently induced CPP.[8]
N-ethylpentylone (NEP)Zebrafish20, 40, 60Oral gavageDose-dependently induced CPP, showing significantly higher CPP than pentylone and eutylone at 20 mg/kg.[8]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Habituation & Pre-Test cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Test Habituation Day 1: Habituation Allow free exploration of all compartments PreTest Day 1: Pre-Test Record baseline time spent in each compartment Habituation->PreTest Drug_Conditioning Days 2, 4, 6, 8: Administer this compound and confine to paired compartment PreTest->Drug_Conditioning Vehicle_Conditioning Days 3, 5, 7, 9: Administer Vehicle and confine to other compartment PreTest->Vehicle_Conditioning PostTest Day 10: Post-Test Allow free exploration in a drug-free state Drug_Conditioning->PostTest Vehicle_Conditioning->PostTest Data_Analysis Data Analysis Calculate preference score and perform statistical analysis PostTest->Data_Analysis

Caption: Conditioned Place Preference Experimental Workflow.

Putative Signaling Pathway of this compound

This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin (B10506) releasing agent.[9] Its rewarding effects are thought to be mediated, at least in part, through its actions on the serotonergic and dopaminergic systems.[4]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake & Weak Release NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake D2R D2 Receptor Dopamine->D2R Activates HT2A 5-HT2A Receptor Serotonin->HT2A Activates Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 CREB CREB PKA->CREB Gene_Expression Gene Expression (Reward & Plasticity) DARPP32->Gene_Expression Modulates CREB->Gene_Expression

References

Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) Studies of Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting intracranial self-stimulation (ICSS) studies to evaluate the rewarding and abuse-related effects of synthetic cathinones. The information compiled is based on established preclinical research and is intended to guide the design and execution of similar experiments.

Introduction to Cathinones and ICSS

Synthetic cathinones, often colloquially known as "bath salts," are a class of novel psychoactive substances (NPS) structurally related to cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis).[1][2] These β-keto analogues of amphetamine act as psychomotor stimulants by enhancing monoamine neurotransmission, primarily by targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2][3]

The mechanism of action varies among different cathinone derivatives:

  • Transporter Substrates (Releasers): Ring-substituted cathinones like mephedrone (B570743) and methcathinone (B1676376) act as substrates for monoamine transporters, causing a reversal of transporter flow and leading to the release of neurotransmitters like dopamine.[1][2]

  • Transporter Inhibitors (Blockers): Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors that block the reuptake of neurotransmitters, thereby increasing their extracellular concentrations.[1][2]

Intracranial self-stimulation (ICSS) is a widely used preclinical behavioral paradigm to assess the abuse potential of drugs.[4][5] In this procedure, animals are trained to perform an operant response (e.g., pressing a lever) to receive a brief pulse of electrical stimulation to a brain reward center, typically the medial forebrain bundle (MFB).[5][6] Drugs with abuse potential, including stimulants like cathinones, generally facilitate ICSS, meaning they lower the threshold of stimulation required to maintain responding or increase the maximal rate of responding. This facilitation is interpreted as an enhancement of the brain's reward function.[3][7]

Neuropharmacology of Cathinone Reward

The rewarding effects of cathinones are primarily mediated by their interaction with the mesocorticolimbic dopamine system.[8] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to processing reward and reinforcement.[8][9] By increasing dopamine levels in the NAc, cathinones enhance reward signaling, which is reflected as a facilitation of ICSS.[1][3]

The relative activity of cathinones at DAT versus SERT is a critical determinant of their abuse potential.[1]

  • High DAT/SERT Selectivity: Cathinones that are highly selective for the dopamine transporter (high DAT/SERT ratio) tend to be potent and efficacious reinforcers, demonstrating significant abuse liability in ICSS studies.[1]

  • Low DAT/SERT Selectivity: Conversely, cathinones with higher selectivity for the serotonin transporter are generally less reinforcing.[1] In fact, high levels of serotonin activity can produce abuse-limiting effects, such as a depression of high rates of ICSS.[10][11]

Quantitative Data Summary: Effects of Cathinones on ICSS

The following tables summarize the quantitative findings from various ICSS studies on the effects of different synthetic cathinones.

Table 1: Potency and Efficacy of Cathinones in Facilitating ICSS in Rats

CompoundRoute of Admin.Effective Dose Range (mg/kg) for ICSS FacilitationPeak Effect / Efficacy OrderReference
Methcathinonei.p.0.1 - 1.0Methcathinone ≥ MDPV[10]
MDPVi.p.0.32 - 3.2Methcathinone ≥ MDPV ≥ Methylone > Mephedrone[10]
Methylonei.p.1.0 - 10MDPV is much more potent than methylone[10][12]
Mephedronei.p.1.0 - 10Lowest efficacy among the tested compounds[10]
R(+)-4-methylcathinonei.p.Not specifiedProduced ICSS facilitation[13]
S(-)-4-methylcathinonei.p.Not specifiedProduced only ICSS depression[13]
S(+)-MDPVi.p.≥ 0.1Significantly facilitated ICSS[14]
R(-)-MDPVi.p.Up to 3.2Failed to alter ICSS[14]

Note: Efficacy refers to the maximum effect a drug can produce. Potency refers to the amount of drug needed to produce an effect. The order of efficacy is based on direct comparisons within the cited studies.

Table 2: Effects of Mephedrone and Cocaine on ICSS in Mice

CompoundRoute of Admin.Dose Range (mg/kg)Maximum Decrease in Reward Threshold (θ₀)Maximum Decrease in Max Response RateReference
Mephedronei.p.1.0 - 10.059.6% of baseline67.0% of baseline[15]
Cocainei.p.1.0 - 10.060.1% of baselineNo significant effect[15]

Detailed Experimental Protocols

This section outlines a standard protocol for ICSS studies involving cathinones, based on methodologies reported in the literature.[10][14][15]

Subjects
  • Species: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[10][14][15]

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental design.

Surgical Procedure: Electrode Implantation
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic apparatus.

  • Implantation: Unilaterally implant a permanent stainless steel monopolar or bipolar electrode aimed at the medial forebrain bundle (MFB) at the level of the lateral hypothalamus.

    • Rat Coordinates (from bregma): Anteroposterior (AP): -0.5 mm; Mediolateral (ML): +1.7 mm; Dorsoventral (DV): -8.3 mm from the skull surface.

    • Mouse Coordinates (from bregma): Anteroposterior (AP): -1.6 mm; Mediolateral (ML): +1.0 mm; Dorsoventral (DV): -5.0 mm from the skull surface.

  • Anchoring: Secure the electrode assembly to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer post-operative analgesics and allow a recovery period of at least one week before behavioral training.

ICSS Training and Testing
  • Apparatus: Conduct sessions in standard operant conditioning chambers equipped with a response lever and a stimulator connected to the animal's electrode.

  • Training:

    • Train animals to press a lever to receive a brief train of electrical stimulation (e.g., 0.1-0.5 seconds duration, consisting of square-wave pulses).

    • Establish stable baseline responding for at least three consecutive days before initiating drug testing.

  • Frequency-Rate Procedure:

    • This is a common procedure where the frequency of stimulation is varied across trials within a session.[5]

    • A session consists of multiple components, each presenting a different frequency of stimulation (e.g., from 56 to 158 Hz in logarithmic increments).[5]

    • The dependent variable is the rate of lever pressing (responses per minute) at each frequency.

  • Drug Administration:

    • Administer the test cathinone or vehicle (e.g., saline) via the desired route (commonly intraperitoneal, i.p.).

    • Conduct test sessions at various time points after injection to determine the time course of the drug's effect.

    • Use a cumulative-dosing procedure for dose-effect studies, where increasing doses are administered at set intervals within a single session.[11]

Data Analysis
  • Frequency-Rate Curves: Plot the rate of responding as a function of stimulation frequency. A leftward shift in the curve indicates ICSS facilitation (a lower frequency is needed to produce the same response rate), while a rightward shift indicates depression.[14]

  • Total Reinforcement: Calculate the total number of stimulations earned across all frequencies. An increase in this measure suggests an abuse-related effect.

  • Threshold (θ₀): Determine the stimulation frequency required to sustain a half-maximal response rate (EF50) or a criterion level of responding. A decrease in θ₀ indicates reward enhancement.[15]

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of the cathinone to vehicle control.

Visualizations: Pathways and Workflows

Signaling Pathway of Cathinone-Induced Reward

Cathinone_Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_Synapse Synaptic Cleft (in Nucleus Accumbens) cluster_Cathinone Cathinone Action vta_neuron Dopaminergic Neuron dopamine Dopamine vta_neuron->dopamine Dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake postsynaptic Postsynaptic D1/D2 Receptors dopamine->postsynaptic Binding reward Enhanced Reward Signal (ICSS Facilitation) postsynaptic->reward Signal Transduction cathinone Synthetic Cathinone (e.g., Mephedrone, MDPV) cathinone->dat Blocks (MDPV) or Reverses (Mephedrone)

Caption: Mechanism of cathinone action on dopaminergic synapses to enhance reward.

Experimental Workflow for an ICSS Study

ICSS_Workflow cluster_pre Preparation Phase cluster_train Training & Baseline cluster_test Testing Phase cluster_analysis Data Analysis a Animal Acclimation b Stereotaxic Surgery: Electrode Implantation (MFB) a->b c Post-Op Recovery (≥ 1 week) b->c d ICSS Training: Lever Press for Stimulation c->d e Establish Stable Baseline (Frequency-Rate Curve) d->e f Vehicle / Cathinone Administration (i.p.) e->f g ICSS Test Session f->g h Construct Frequency-Rate Curves g->h i Calculate Reward Threshold (θ₀) & Max Response Rate h->i j Statistical Comparison (Drug vs. Vehicle) i->j

Caption: Step-by-step workflow for a typical cathinone ICSS experiment.

References

Application Notes and Protocols for the Electrochemical Detection of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, commonly known as "bath salts," are a class of new psychoactive substances (NPS) that have emerged as drugs of abuse.[1][2] Their rapid proliferation and structural diversity pose significant challenges for forensic and clinical analysis.[3][4] Traditional analytical methods for their detection can be time-consuming and require laboratory-based instrumentation.[1][5] Electrochemical methods offer a compelling alternative, providing rapid, sensitive, and portable screening solutions for the detection of synthetic cathinones.[1][5][6] These techniques are based on the electrochemical oxidation or reduction of the cathinone (B1664624) molecule at an electrode surface, generating a measurable current that is proportional to its concentration.[6][7]

This document provides detailed application notes and experimental protocols for the electrochemical detection of various synthetic cathinones using different voltammetric techniques and electrode materials.

Principle of Electrochemical Detection

The electrochemical detection of synthetic cathinones is primarily based on the oxidation of the amine group and other electroactive moieties within their molecular structure.[5] Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV), are employed to apply a potential to a working electrode and measure the resulting current.[8][9] The potential at which the peak current occurs is characteristic of the specific cathinone, while the peak current intensity is proportional to its concentration.[7] The choice of electrode material, supporting electrolyte, and pH are critical parameters that influence the sensitivity and selectivity of the analysis.[6][10]

Quantitative Data Summary

The following tables summarize the quantitative data for the electrochemical detection of various synthetic cathinones using different methods and electrodes.

Table 1: Electrochemical Detection of Mephedrone (B570743) (MEP) and its Metabolites

AnalyteElectrodeTechniqueSupporting ElectrolyteLinear RangeLODReference
Mephedrone (MEP)Graphene Screen-Printed Electrode (SPE-GP)AdSDPV0.1 M Britton-Robinson buffer (pH 10.0)2.6 - 112 µmol L⁻¹0.3 µmol L⁻¹[8][11]
Mephedrone (MEP)Screen-Printed Graphite ElectrodeDPVpH 216 - 350 µg mL⁻¹39.8 µg mL⁻¹[6]
Nor-mephedrone (4-MC)Screen-Printed Graphite ElectrodeDPVPBS (pH 7.0)10 - 250 µg mL⁻¹3.97 µg mL⁻¹[12][13]
Dihydromephedrone (4-MMC-R)Screen-Printed Graphite ElectrodeDPVPBS (pH 3.0)5 - 300 µg mL⁻¹3.64 µg mL⁻¹[12][13]
Nor-mephedrone (4-MC)Screen-Printed Graphite ElectrodeDPVSpiked diluted human urine10 - 300 µg mL⁻¹6.34 µg mL⁻¹[12][13]
Dihydromephedrone (4-MMC-R)Screen-Printed Graphite ElectrodeDPVSpiked diluted human urine5 - 300 µg mL⁻¹3.87 µg mL⁻¹[12][13]

Table 2: Electrochemical Detection of Other Synthetic Cathinones

AnalyteElectrodeTechniqueSupporting ElectrolyteLinear RangeLODReference
N-ethylpentylone (NEP)Boron-Doped Diamond Electrode (LM-SP/BDDE)AdSDPV-1.0 - 100.0 µmol L⁻¹0.66 µmol L⁻¹[14]
MethcathinoneScreen-Printed Graphite ElectrodeDPVpH 1216 - 200 µg mL⁻¹44.5 µg mL⁻¹[6]
4-MECScreen-Printed Graphite ElectrodeDPVpH 216 - 350 µg mL⁻¹84.2 µg mL⁻¹[6]
4′-methyl-α-pyrrolidinohexanophenoneBoron-Doped Diamond Electrode (BDDE)DPV--3.8 µmol L⁻¹[3][4]
3,4-methylenedioxypyrovalerone (MDPV)Carbon Graphite Screen-Printed Electrode (SPE-Gr)AdSDPV0.1 M Britton Robison (BR) buffer (pH 6.0)-0.5 µmol L⁻¹[15]
4-methyl-pentedrone (4-MPD)Carbon Nanotubes-Glass Varnish/PET Screen-Printed Electrode (CNTs-GV/PET)SWV0.1 M phosphate (B84403) buffer (pH 8.0)1.0 - 100.0 µmol L⁻¹0.1 µmol L⁻¹[16]
Eutylone (EUT)Carbon Graphite Screen-Printed Electrode (SPE-Gr)DPV0.1 M borate (B1201080) buffer (pH 10.0)-0.33 µmol dm⁻³[17]

Experimental Protocols

Protocol 1: Detection of Mephedrone (MEP) using Graphene Screen-Printed Electrode (SPE-GP)

Objective: To provide a sensitive and selective screening method for the detection of MEP in forensic samples.[8]

Materials:

  • Graphene Screen-Printed Electrode (SPE-GP)

  • Potentiostat/Galvanostat

  • Britton-Robinson buffer solution (0.1 mol L⁻¹)

  • Mephedrone standard solution

  • pH meter

Procedure:

  • Prepare a 0.1 mol L⁻¹ Britton-Robinson buffer solution and adjust the pH to 10.0.[8]

  • Place a 50 µL drop of the buffer solution onto the SPE-GP to cover the working, reference, and counter electrodes.

  • Perform Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) with the following parameters:

    • Accumulation potential: 0.0 V

    • Accumulation time: 60 s

    • Scan range: +0.6 V to +1.2 V

    • Pulse amplitude: 50 mV

    • Pulse width: 0.05 s

    • Scan rate: 20 mV s⁻¹

  • For quantitative analysis, prepare a series of standard solutions of MEP in the Britton-Robinson buffer.

  • Record the AdSDPV voltammograms for each standard solution.

  • Construct a calibration curve by plotting the peak current against the MEP concentration. The linear range is typically between 2.6 to 112 µmol L⁻¹.[8]

  • The limit of detection (LOD) for this method is approximately 0.3 µmol L⁻¹.[8][11]

Protocol 2: Detection of N-ethylpentylone (NEP) using a Boron-Doped Diamond Electrode (LM-SP/BDDE)

Objective: To provide a versatile, robust, and low-cost method for the detection of NEP in forensic samples.[14]

Materials:

  • Lab-made screen-printed sensor with chemically deposited boron-doped diamond electrode (LM-SP/BDDE)

  • Potentiostat/Galvanostat

  • Supporting electrolyte (e.g., Britton-Robinson buffer)

  • N-ethylpentylone standard solution

Procedure:

  • Optimize the supporting electrolyte and pH for NEP detection.

  • Apply a 30 µL sample volume to the LM-SP/BDDE.[14]

  • Perform Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV).

  • NEP exhibits three irreversible and independent redox processes at approximately +0.88 V (O1), –1.3 V (R1), and –1.45 V (R2), and a dependent reduction at –1.6 V (R3) vs. Ag/AgCl.[14]

  • For quantitative analysis, create a calibration curve using standard NEP solutions. A wide linear range from 1.0 to 100.0 µmol L⁻¹ can be achieved.[14]

  • The limit of detection (LOD) is approximately 0.66 µmol L⁻¹.[14]

Protocol 3: General Screening of Synthetic Cathinones using a Boron-Doped Diamond Electrode (BDDE)

Objective: To provide a rapid, robust, and portable approach for the selective screening of a wide range of synthetic cathinones.[3][4]

Materials:

  • Boron-Doped Diamond Electrode (BDDE)

  • Potentiostat/Galvanostat

  • Britton-Robinson buffer (0.1 mol L⁻¹)

  • Synthetic cathinone standard solutions

Procedure:

  • Prepare a 0.1 mol L⁻¹ Britton–Robinson buffer solution and optimize the pH (a pH of 8.0 has been shown to be effective).[4]

  • Perform Differential Pulse Voltammetry (DPV) on the BDDE.

  • Many synthetic cathinones exhibit distinct electrochemical profiles with characteristic reduction peaks (R1 and R2).[4]

  • The method can be optimized for the least electroactive synthetic cathinone to ensure broad applicability. For example, for 4′-methyl-α-pyrrolidinohexanophenone, an LOD of 3.8 μmol L⁻¹ was achieved.[3][4]

  • This method has been shown to be selective against common illicit drugs and adulterants.[3][4]

Visualizations

Signaling Pathways and Experimental Workflows

Electrochemical_Detection_Workflow

Cathinone_Oxidation_Mechanism Cathinone Synthetic Cathinone (with amine group) Oxidation Electrochemical Oxidation (-2e⁻, -2H⁺) Cathinone->Oxidation Intermediate Intermediate Species (e.g., Imine) Oxidation->Intermediate Products Stable Oxidation Products Intermediate->Products

Logical_Relationship_Method_Selection cluster_considerations Key Considerations cluster_methods Electrochemical Methods & Electrodes Goal Goal: Detect Synthetic Cathinone Sensitivity Required Sensitivity Goal->Sensitivity Portability Portability Needs Goal->Portability SampleMatrix Sample Matrix Goal->SampleMatrix AdSDPV AdSDPV on SPE (High Sensitivity) Sensitivity->AdSDPV SWV_SPE SWV on SPE (Rapid Screening) Portability->SWV_SPE DPV_BDDE DPV on BDDE (Robust, Wide Applicability) SampleMatrix->DPV_BDDE

References

Application Notes & Protocols: Development of Reference Standards for Mexedrone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one) is a synthetic cathinone (B1664624), structurally related to mephedrone (B570743), that has emerged as a novel psychoactive substance (NPS).[1][2][3] As with many NPS, the continuous evolution of these substances presents significant analytical challenges for forensic and clinical laboratories.[4] The development and proper use of well-characterized reference standards are critical for the unambiguous identification and accurate quantification of this compound in various matrices.[5]

A reference standard is a highly purified and well-characterized compound used as a benchmark for comparison in analytical tests.[5][6] In the context of drug analysis, reference standards are indispensable for method validation, calibration, and ensuring the quality and reliability of analytical results.[6][7] This document provides detailed methodologies for the synthesis, characterization, and quantitative analysis of this compound, serving as a guide for establishing in-house reference standards.

Reference Standard Synthesis and Characterization

The establishment of a reference standard begins with the synthesis and rigorous characterization of the material to confirm its identity and purity.[6][8]

Synthesis

The synthesis of cathinone derivatives like this compound is often a two-step process.[9] A common route involves the α-bromination of an appropriate arylketone, followed by a nucleophilic substitution with the desired amine.[9] For this compound, this would typically start from 1-(p-tolyl)propan-1-one. The resulting freebase is often unstable and is converted to a more stable salt, such as a hydrochloride or hydrobromide salt.[9] During synthesis, it's crucial to monitor for the formation of by-products and isomers, such as N-methoxymephedrone or α-chloromethylmephedrone, which have been identified in related syntheses.[1][10]

Analytical Characterization

A comprehensive characterization of the synthesized material is mandatory to establish it as a reference standard. This involves a suite of analytical techniques to confirm the structure and assess purity.[1][11]

Key Characterization Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the compound's fragmentation pattern, aiding in structural elucidation. It's important to note that some cathinones can exhibit thermal instability under GC conditions.[10][12]

  • Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS): Offers high-resolution mass accuracy for determining the elemental composition and is crucial for identifying unknown metabolites or impurities.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the molecule.[12]

  • X-ray Crystal Structure Analysis: Provides unequivocal proof of the molecular structure.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy and Ultraviolet (UV) Spectroscopy: Offer additional data for structural confirmation.[13]

Quantitative Analysis Protocols

Validated quantitative methods are essential for determining the potency of the reference standard and for analyzing this compound in seized materials or biological samples.[13] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[13][14]

Protocol: Quantitative Analysis of this compound in Bulk Powder by HPLC-UV

This protocol is adapted from validated methods for related synthetic cathinones.[13][15]

1. Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate Buffer (0.1M, pH 4.0)

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) (e.g., Methamphetamine-d14, if available and appropriate)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1M Ammonium Acetate Buffer (pH 4.0) in a 40:60 v/v ratio.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 232 nm.[15]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard, dissolve in methanol, and dilute to 10 mL in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-120 µg/mL).[15]

  • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the test sample, dissolve in methanol, and dilute to 10 mL. Further dilute with the mobile phase to fall within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standard solutions to construct a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

6. Method Validation Parameters: The following tables summarize typical validation parameters for the quantitative analysis of synthetic cathinones, which should be established for this compound.

Table 1: Linearity and Range

Analyte Linear Range (µg/mL) Correlation Coefficient (r²)
Mephedrone (example) 20 - 120 > 0.999

(Data adapted from a method for Mephedrone)[15]

Table 2: Precision and Accuracy

Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low QC < 2% < 3% 98 - 102%
Mid QC < 2% < 3% 98 - 102%
High QC < 2% < 3% 98 - 102%

(Typical acceptance criteria for method validation)

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value (µg/mL)
LOD ~0.8
LOQ ~2.4

(Data adapted from a method for Mephedrone)[15]

Sample Preparation Protocols for Biological Matrices

Analysis of this compound in biological fluids requires an extraction step to remove matrix interferences.

Protocol: Solid-Phase Extraction (SPE) from Blood/Urine

This is a generic protocol for extracting cathinones from biological samples.[16]

1. Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Biological sample (e.g., 0.25 mL of blood)

  • Deuterated internal standard (if available)

  • Phosphate (B84403) buffer

  • Wash solvents (e.g., water, methanol)

  • Elution solvent (e.g., basic organic mixture)

  • Nitrogen evaporator

2. Procedure:

  • Sample Pre-treatment: To 0.25 mL of the sample, add the internal standard. Dilute with phosphate buffer.[16]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the cartridge.[16]

  • Washing: Wash the cartridge with water and then methanol to remove interfering substances.[16]

  • Elution: Elute the analytes with a basic organic solvent.[16]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[16]

Metabolism and Mechanism of Action

Understanding the metabolism of this compound is crucial for identifying appropriate biomarkers of intake in toxicological screenings.

Metabolic Pathways

In vitro studies using human liver microsomes (HLM) have shown that this compound undergoes Phase I metabolism primarily through dealkylation and hydroxylation.[2][17][18] The main metabolites identified are:

  • Hydroxy-mexedrone (M1)

  • O-dealkyl-mexedrone (M2)

  • N-dealkyl-mexedrone (M3) [2][18]

The cytochrome P450 isoforms most involved in its metabolism are CYP2C19, CYP2D6, and CYP1A2.[17][18] Based on these findings, unchanged this compound and its hydroxylated metabolites are considered the most suitable markers for detecting intake.[17]

Mexedrone_Metabolism This compound This compound M1 Hydroxy-mexedrone (M1) This compound->M1 Hydroxylation M2 O-dealkyl-mexedrone (M2) This compound->M2 O-dealkylation M3 N-dealkyl-mexedrone (M3) This compound->M3 N-dealkylation CYPs CYP2C19, CYP2D6, CYP1A2 CYPs->M1 CYPs->M2 CYPs->M3

Caption: Phase I metabolic pathways of this compound.

Mechanism of Action

This compound acts as a weak, non-selective monoamine transporter uptake blocker for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] It also shows weak releasing activity at SERT.[1] Its potency is significantly lower than its analogue, mephedrone.[3] This interaction with monoamine transporters is responsible for its stimulant and psychoactive effects.[3]

General Analytical Workflow

The overall process for the analysis of this compound, from sample receipt to final data reporting, follows a structured workflow to ensure accuracy and traceability.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Logging IS_Addition Addition of Internal Standard Sample_Receipt->IS_Addition Sample_Prep Extraction (SPE, LLE, etc.) LCMS_Analysis LC-MS/MS or HPLC-UV Analysis Sample_Prep->LCMS_Analysis Reconstituted Extract IS_Addition->Sample_Prep Data_Processing Quantification & Confirmation LCMS_Analysis->Data_Processing Raw Data Reporting Final Report Generation Data_Processing->Reporting

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for Cathinone Detection using Paper Spray-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Application Note Details Rapid and Sensitive Detection of Synthetic Cathinones Using Paper Spray-Mass Spectrometry

City, State – [Date] – A new application note and detailed protocol for the rapid and sensitive detection of synthetic cathinones using paper spray-mass spectrometry (PS-MS) has been released today. This documentation provides researchers, forensic scientists, and drug development professionals with a streamlined workflow for the qualitative and quantitative analysis of this challenging class of new psychoactive substances (NPS). The method offers significant advantages over traditional chromatographic techniques, including minimal sample preparation, rapid analysis times of 1-2 minutes, and high sensitivity.[1]

The rise in the abuse of synthetic cathinones, commonly known as "bath salts," necessitates the development of fast and reliable analytical methods.[2] Paper spray-mass spectrometry has emerged as a powerful tool for ambient ionization, allowing for the direct analysis of complex samples with little to no prior cleanup.[3][4] This approach is particularly well-suited for high-throughput screening in forensic and clinical settings.

This application note provides a comprehensive guide, including detailed experimental protocols, quantitative performance data for a range of synthetic cathinones, and a visual representation of the analytical workflow. The presented methods are adaptable for various biological matrices, including urine and oral fluid, as well as for the analysis of seized materials.

Quantitative Performance

The following table summarizes the quantitative performance data for the analysis of several synthetic cathinones using paper spray-mass spectrometry. These values demonstrate the method's high sensitivity and broad applicability.

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Reference
MephedroneUrine0.51.5>0.99[5]
MethyloneUrine0.51.5>0.99[5]
MDPVUrine0.20.6>0.99[5]
Cathinone (B1664624)Plasma1.03.0>0.99[3]
MethcathinonePlasma1.03.0>0.99[3]
NaphyroneSeized Material---[6]

Note: The performance characteristics can vary depending on the specific instrumentation, paper substrate, and solvent system used.

Experimental Workflow

The overall experimental workflow for the detection of cathinones using paper spray-mass spectrometry is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ps_ms Paper Spray-Mass Spectrometry Analysis cluster_data_analysis Data Acquisition and Analysis SampleCollection Sample Collection (Urine, Oral Fluid, Seized Material) Spiking Internal Standard Spiking SampleCollection->Spiking Dilution Dilution with Organic Solvent (e.g., Methanol) Spiking->Dilution Spotting Spotting of Sample onto Paper Substrate Dilution->Spotting Drying Drying of the Paper Substrate Spotting->Drying Analysis Automated Analysis using Paper Spray Ion Source Drying->Analysis MS_Acquisition Mass Spectrometry Data Acquisition (MS/MS) Analysis->MS_Acquisition Quantification Quantification using Calibration Curves MS_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for cathinone detection by PS-MS.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the detection of cathinones using paper spray-mass spectrometry.

Protocol 1: Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of cathinone standards and isotopically labeled internal standards (IS) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol to appropriate concentrations for spiking into the matrix.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working solutions into the desired biological matrix (e.g., drug-free urine or plasma) to achieve the final desired concentrations.

Protocol 2: Sample Preparation
  • Urine/Oral Fluid:

    • To a 100 µL aliquot of the urine or oral fluid sample, add 10 µL of the internal standard working solution.

    • Add 200 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Seized Material (Powder/Tablet):

    • Accurately weigh approximately 1 mg of the homogenized powder or crushed tablet.

    • Dissolve the material in 1 mL of methanol containing the internal standard.

    • Vortex thoroughly and dilute as necessary to fall within the calibrated range.

Protocol 3: Paper Spray-Mass Spectrometry Analysis
  • Paper Substrate: Use commercially available paper spray cartridges or cut chromatographic paper (e.g., Whatman Grade 1) into a triangular shape.

  • Sample Application: Spot 2-5 µL of the prepared sample onto the center of the paper substrate and allow it to air dry completely.

  • Instrumentation:

    • The analysis is performed using a triple quadrupole or high-resolution mass spectrometer equipped with a paper spray ion source.[7][8]

    • Position the dried paper spray cartridge in front of the mass spectrometer inlet.[3]

  • Solvent System:

    • Rewet Solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Spray Solvent: Acetonitrile with 0.1% formic acid.[8]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Spray Voltage: 3.5 - 4.5 kV.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan/product ion scan for qualitative analysis.[9] Optimize MRM transitions (precursor ion > product ion) and collision energies for each target cathinone and internal standard.

Protocol 4: Data Analysis
  • Qualitative Analysis: Identify cathinones by comparing the acquired mass spectra and retention times (if applicable with chromatographic separation) with a library of known standards. High-resolution mass spectrometry can aid in the identification of unknown analogs.[1]

  • Quantitative Analysis:

    • Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Perform a linear regression analysis to determine the concentration of the analyte in the unknown samples.

    • Ensure that the results for the quality control samples are within the acceptable limits of precision and accuracy.[8]

Logical Relationship of Key Method Components

The successful implementation of this method relies on the interplay of several key components, as illustrated below.

logical_relationship cluster_sample Sample Characteristics cluster_method Analytical Method cluster_performance Performance Metrics Matrix Sample Matrix (Urine, Plasma, etc.) Paper Paper Substrate Matrix->Paper Solvent Spray Solvent Matrix->Solvent Analyte Target Cathinones MS Mass Spectrometer Analyte->MS Sensitivity Sensitivity (LOD/LOQ) Paper->Sensitivity Accuracy Accuracy & Precision Paper->Accuracy Speed Analysis Speed Paper->Speed Solvent->Sensitivity Solvent->Accuracy Solvent->Speed Selectivity Selectivity MS->Selectivity MS->Accuracy MS->Speed

Caption: Interdependence of method components and performance.

This application note and the accompanying protocols provide a robust framework for the implementation of paper spray-mass spectrometry for the detection of synthetic cathinones. The simplicity and speed of this technique make it an invaluable tool for laboratories requiring high-throughput screening capabilities.

References

Application Notes and Protocols for In Vitro Monoamine Transporter Assays for New Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro monoamine transporter assays for the characterization of new psychoactive substances (NPS). The protocols detailed below are foundational for determining the potency and selectivity of compounds at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them key targets for both therapeutic drugs and substances of abuse.[1] The primary methods for characterizing the interaction of NPS with these transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.[2][3]

Data Presentation: Quantitative Analysis of NPS at Monoamine Transporters

The following tables summarize the in vitro activity of various new psychoactive substances at human monoamine transporters. These values, primarily IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are crucial for understanding the pharmacological profile of these compounds.

Table 1: Inhibition of Monoamine Transporter Uptake (IC50 values in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Cocaine0.51--[4]
d-Amphetamine---[3]
MDMA---[3]
Mephedrone---[3]
MDPV0.070.034.5[3][5]
α-PVP< 0.07< 0.03> 100[5]
Methylone< 1< 1≥ 100[5]
Pentedrone< 1< 116[5]
3-MMC< 1> 1≥ 100[5]
4-MEC< 1> 1≥ 100[5]
4-MMC> 1< 1≥ 100[5]
Diphenidine3.43.3675[6]
Methoxphenidine657.8741[6]
S-αPVP0.02-207[4]
R-αPVP2.5-628[4]

Table 2: Binding Affinity of Synthetic Cathinones at Monoamine Transporters (Ki values in µM)

CompoundhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)Reference
α-PPP1.29--[7]
α-PBP0.145--[7]
α-PVP0.0222--[7]
α-PHP0.016--[7]
PV-80.0148--[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods using either transfected cell lines or synaptosomes.[2][3]

Cell Culture for Transporter Assays

Human Embryonic Kidney 293 (HEK293) cells are commonly used for stably expressing human monoamine transporters.[3][8]

  • Cell Line Maintenance : Maintain HEK293 cells stably expressing hDAT, hNET, or hSERT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic such as 500 µg/mL G418.[8]

  • Culture Conditions : Culture cells at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Plating for Assays : For assays, seed cells into 96-well plates at a density that achieves a confluent monolayer on the day of the experiment (e.g., 5 x 10⁴ to 1 x 10⁵ cells per well) and allow them to adhere for 24-48 hours.[8]

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.[1]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[1]

  • Assay Buffer (e.g., Krebs-Phosphate buffer).[2]

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[1]

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.[1]

Protocol:

  • Cell Preparation : On the day of the experiment, wash the confluent cell monolayers once with assay buffer.[1]

  • Incubation : Add the assay buffer containing the radiolabeled ligand and varying concentrations of the test compound or the non-specific binding control to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature.[3]

  • Termination : Rapidly terminate the binding by washing the cells with ice-cold assay buffer to remove unbound radioligand.[1]

  • Cell Lysis : Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[8]

  • Scintillation Counting : Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[8]

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells or synaptosomes.[1]

Materials:

  • HEK293 cells stably expressing the transporter or synaptosomes.[1][2]

  • Assay Buffer (e.g., Krebs-HEPES buffer).[9]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[1]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).[1]

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.[1]

Protocol:

  • Cell/Synaptosome Preparation : Wash the cells or synaptosomes with assay buffer.[3]

  • Pre-incubation with Inhibitor : Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or a known inhibitor for a short period (e.g., 10-15 minutes) at 37°C.[1]

  • Initiation of Uptake : Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.[1]

  • Incubation : Incubate for a short, defined period (e.g., 1-3 minutes for DAT and SERT, 3 minutes for NET) at room temperature or 37°C.[1][3]

  • Termination of Uptake : Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.[1]

  • Cell Lysis and Scintillation Counting : Follow the same procedure as for the radioligand binding assay.[1]

  • Data Analysis : Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[1]

Synaptosome Preparation

Synaptosomes are sealed nerve endings that contain the necessary machinery for neurotransmitter uptake and are a valuable ex vivo model.[3]

Materials:

  • Rat brain tissue (e.g., caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT).[2]

  • Ice-cold 10% sucrose (B13894) solution.[2]

  • Potter-Elvehjem homogenizer.[2]

  • Centrifuge.

Protocol:

  • Homogenization : Homogenize the brain tissue in ice-cold 10% sucrose solution with a Potter-Elvehjem homogenizer.[2]

  • Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection : Collect the supernatant, which contains the synaptosomes, and keep it on ice for immediate use in uptake assays.[2]

Visualizations

Monoamine Transporter Signaling Pathway

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicle with Monoamines ma_release Monoamine Release transporter Monoamine Transporter (DAT, NET, SERT) monoamine Monoamine ma_release->monoamine reuptake Reuptake monoamine->reuptake binding Binding monoamine->binding receptor Postsynaptic Receptor nps New Psychoactive Substance (Inhibitor) nps->transporter

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for Monoamine Transporter Assays

Experimental_Workflow start Start cell_prep Cell Culture/ Synaptosome Preparation start->cell_prep assay_setup Assay Plate Setup (Cells/Synaptosomes, Buffers) cell_prep->assay_setup compound_add Addition of Test Compound (NPS) assay_setup->compound_add radioligand_add Addition of Radiolabeled Substrate/Ligand compound_add->radioligand_add incubation Incubation radioligand_add->incubation termination Termination of Reaction (Washing) incubation->termination lysis Cell Lysis termination->lysis measurement Measurement (Scintillation Counting) lysis->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro monoamine transporter assays.

References

Application Note: In Vitro Metabolism of Mexedrone Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for studying the in vitro metabolism of Mexedrone, a synthetic cathinone (B1664624), using human liver microsomes (HLM). Understanding the metabolic fate of novel psychoactive substances is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and for identifying reliable biomarkers of intake for toxicological and forensic purposes. This document outlines the experimental procedures for incubating this compound with HLM, the identification of its major metabolites, and the characterization of the cytochrome P450 (CYP450) isoforms responsible for its biotransformation. The primary metabolic pathways for this compound include hydroxylation, N-dealkylation, and O-dealkylation.[1][2] The analytical methods for metabolite detection are based on ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry.

Introduction

This compound is a synthetic cathinone that is structurally related to mephedrone (B570743).[1][2] As with many novel psychoactive substances, there is a need for a comprehensive understanding of its metabolism to assess its pharmacological and toxicological effects. In vitro models utilizing human liver microsomes are a well-established and reliable method for studying Phase I metabolism of xenobiotics.[3] HLMs contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily, which are responsible for the oxidative metabolism of a vast array of compounds.[3] This application note details a robust protocol for the characterization of this compound's metabolic profile in HLM.

Key Metabolic Pathways of this compound

The primary Phase I metabolic reactions for this compound are hydroxylation, N-dealkylation, and O-dealkylation.[1][2] These reactions are primarily catalyzed by specific CYP450 enzymes.

dot

Mexedrone_Metabolism Phase I Metabolic Pathways of this compound This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation (CYP2C19, CYP2D6, CYP1A2) N_Dealkylated_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylated_Metabolite N-Dealkylation (CYP2C19) O_Dealkylated_Metabolite O-Dealkylated Metabolite This compound->O_Dealkylated_Metabolite O-Dealkylation (CYP2C19)

Caption: Metabolic pathways of this compound in human liver microsomes.

Data Presentation

Table 1: Summary of this compound Metabolites Identified in Human Liver Microsomes
Metabolite IDMetabolic Reaction
M1Hydroxylation
M2O-Dealkylation
M3N-Dealkylation

Data synthesized from multiple sources.[1][4]

Table 2: Contribution of Recombinant Human CYP450 Isoforms to this compound Metabolism
CYP450 IsoformMetabolite(s) Formed
CYP1A2Hydroxylated Metabolite (M1)
CYP2C19Hydroxylated, O-Dealkylated, and N-Dealkylated Metabolites (M1, M2, M3)
CYP2D6Hydroxylated Metabolite (M1)
CYP2C9Involved in the formation of all metabolites (M1-M3)
CYP3A4Not significantly involved
CYP3A5Not significantly involved

This table summarizes the findings on the involvement of specific CYP450 isoforms in the metabolism of this compound.[1][4]

Table 3: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
Incubation Time (minutes)Percent Parent Compound Remaining (%)
0100
585
1560
3035
6015

This table presents illustrative data for the depletion of this compound over time in a typical HLM stability assay. Actual results may vary based on experimental conditions.

Table 4: Illustrative Enzyme Kinetic Parameters for this compound Metabolism
CYP450 IsoformKm (µM)Vmax (pmol/min/mg protein)
CYP2C1925150
CYP2D64080
CYP1A25550

This table provides hypothetical kinetic parameters to illustrate the relative contributions of the major metabolizing enzymes. These values are for illustrative purposes only and require experimental determination.

Experimental Protocols

dot

Experimental_Workflow Experimental Workflow for this compound Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare HLM Suspension Pre_Incubate Pre-incubate HLM and this compound at 37°C Prep_Microsomes->Pre_Incubate Prep_Cofactors Prepare NADPH-Regenerating System Initiate_Reaction Initiate Reaction with NADPH Prep_Cofactors->Initiate_Reaction Prep_this compound Prepare this compound Solution Prep_this compound->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Acetonitrile (B52724) Incubate->Terminate_Reaction Centrifuge Centrifuge to Precipitate Protein Terminate_Reaction->Centrifuge Extract_Supernatant Collect Supernatant Centrifuge->Extract_Supernatant LCMS_Analysis Analyze by LC-MS/MS Extract_Supernatant->LCMS_Analysis Data_Analysis Data Analysis and Metabolite Identification LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism of this compound in HLM.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is adapted from established methods for studying the in vitro metabolism of synthetic cathinones.[1][4]

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ice-cold)

  • Incubator/shaker set to 37°C

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Once thawed, dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired final concentration in 0.1 M phosphate buffer. A final incubation concentration of 40 µM is recommended.[4]

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, this compound solution, and magnesium chloride (final concentration of 3.3 mM).[4]

    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation volume should be uniform across all samples.

    • Incubate the reaction mixture at 37°C with continuous gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each designated time point, terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Vortex the samples briefly and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[4]

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Control Experiments:

    • No NADPH Control: Replace the NADPH-regenerating system with an equal volume of phosphate buffer to assess for any non-enzymatic degradation of this compound.

    • No HLM Control: Replace the HLM suspension with an equal volume of phosphate buffer to ensure that any observed metabolism is dependent on the presence of the microsomes.

Protocol 2: Analytical Method for Metabolite Detection and Quantification

The identification and quantification of this compound and its metabolites are typically performed using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument.[1][5]

Instrumentation and Conditions:

  • UHPLC System:

    • Column: A C18 reversed-phase column is suitable for separating this compound and its more polar metabolites.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for the analysis of cathinone derivatives.

    • Data Acquisition: For initial metabolite identification, a full scan or data-dependent acquisition mode on a QTOF instrument is recommended to obtain accurate mass measurements for precursor and product ions. For quantification, a multiple reaction monitoring (MRM) method on a QqQ instrument provides high sensitivity and selectivity.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for investigating the in vitro metabolism of this compound using human liver microsomes. These studies are essential for characterizing the metabolic pathways and the enzymes responsible for the biotransformation of this synthetic cathinone. The information obtained from these experiments is invaluable for predicting the in vivo pharmacokinetic behavior of this compound, understanding potential toxicities, and identifying specific metabolites that can serve as biomarkers for its detection in clinical and forensic settings.

References

Enantioselective Synthesis of Cathinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones represent a broad class of psychoactive substances that are structurally related to cathinone (B1664624), a natural stimulant found in the Khat plant. Due to the presence of a chiral center at the α-carbon, cathinone and its derivatives exist as enantiomers. These stereoisomers can exhibit significant differences in their pharmacological and toxicological profiles. Therefore, the development of enantioselective synthetic methods is of paramount importance for structure-activity relationship studies, the development of potential therapeutic agents, and the accurate identification of illicit substances.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cathinones, focusing on key methodologies that offer control over stereochemistry.

Key Enantioselective Synthetic Strategies

Several strategies have been developed for the enantioselective synthesis of cathinones. The most prominent methods include:

  • Synthesis from Chiral Precursors: Utilizing readily available enantiopure starting materials, such as amino acids or ephedrine (B3423809) isomers, to introduce the desired stereochemistry.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. This includes methods like asymmetric reduction and amination.

  • Biocatalysis: Leveraging enzymes to perform stereoselective transformations, such as kinetic resolutions or asymmetric reductions.

The following sections provide detailed protocols for representative examples of these strategies.

I. Synthesis from Chiral Precursors

This approach is one of the most straightforward methods for obtaining enantiomerically pure cathinones. The chirality is introduced from a commercially available and often inexpensive starting material.

Enantioselective Synthesis of (S)-Cathinone from (S)-Alanine

This method utilizes the chiral pool amino acid (S)-alanine to establish the stereocenter of the target cathinone. The synthesis involves the protection of the amino group, activation of the carboxylic acid, Friedel-Crafts acylation, and subsequent deprotection.

Logical Workflow for (S)-Cathinone Synthesis from (S)-Alanine

G cluster_0 Protection cluster_1 Activation cluster_2 C-C Bond Formation cluster_3 Deprotection A (S)-Alanine B N-Acetyl-(S)-alanine A->B Acetic anhydride (B1165640) C N-Acetyl-(S)-alaninoyl chloride B->C SOCl2 or PCl5 D N-Acetyl-(S)-cathinone C->D Benzene (B151609), AlCl3 (Friedel-Crafts Acylation) E (S)-Cathinone D->E Acid Hydrolysis (HCl)

Caption: Synthesis of (S)-Cathinone from (S)-Alanine.

Experimental Protocol:

Step 1: N-Acetylation of (S)-Alanine

  • To a stirred solution of (S)-alanine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The solvent is removed under reduced pressure to yield N-acetyl-(S)-alanine, which can be used in the next step without further purification.

Step 2: Formation of N-Acetyl-(S)-alaninoyl chloride

  • To a suspension of N-acetyl-(S)-alanine (1.0 eq) in anhydrous dichloromethane (B109758), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to afford the crude acid chloride.

Step 3: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene at 0 °C, add a solution of N-acetyl-(S)-alaninoyl chloride (1.0 eq) in anhydrous benzene dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture slowly onto crushed ice and extract with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Step 4: Deprotection to (S)-Cathinone

  • Reflux a solution of N-acetyl-(S)-cathinone (1.0 eq) in 3 M hydrochloric acid for 4 hours.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with a 2 M sodium hydroxide (B78521) solution to pH > 10 and extract with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (S)-cathinone.

Quantitative Data Summary:

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee %)
N-AcetylationN-Acetyl-(S)-alanine(S)-Alanine>95>99
Friedel-Crafts AcylationN-Acetyl-(S)-cathinoneN-Acetyl-(S)-alanine60-70>99
Deprotection(S)-CathinoneN-Acetyl-(S)-cathinone85-95>99
Stereoselective Synthesis of Methcathinone (B1676376) from Ephedrine Isomers

The oxidation of the secondary alcohol in ephedrine or pseudoephedrine provides a direct route to the corresponding methcathinone enantiomer. The stereochemistry at the α-carbon is retained during the oxidation.

Reaction Scheme for Methcathinone Synthesis

G cluster_0 Oxidation cluster_1 Oxidation A (1R,2S)-(-)-Ephedrine B (S)-(-)-Methcathinone A->B KMnO4 or Na2Cr2O7/H2SO4 C (1S,2R)-(+)-Ephedrine D (R)-(+)-Methcathinone C->D KMnO4 or Na2Cr2O7/H2SO4 G Propiophenone Propiophenone Enamine Enamine Propiophenone->Enamine Chiral Amine Catalyst Adduct Adduct Enamine->Adduct Electrophilic Amine Source (e.g., DEAD) Cathinone Cathinone Adduct->Cathinone Hydrolysis/Workup G Racemic_Cathinone Racemic_Cathinone Mixture Mixture Racemic_Cathinone->Mixture Enzyme (e.g., Lipase) + Acyl Donor Separated Separated Mixture->Separated Separation (Chromatography) Enantiomer1 Enantiomer1 Separated->Enantiomer1 Unreacted Enantiomer Product Product Separated->Product Acylated Product Enantiomer2 Enantiomer2 Product->Enantiomer2 Hydrolysis

Troubleshooting & Optimization

Improving the stability of Mexedrone reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Mexedrone reference standards for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues with the stability of your this compound reference standards.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in chromatography). Degradation of the this compound reference standard.1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature (frozen at -20°C is preferable for long-term stability) and protected from light. 2. Check Solvent: If the standard is in solution, consider the solvent used. Acetonitrile (B52724) (ACN) has been shown to be a more stable solvent for cathinones than methanol (B129727) (MeOH).[1][2] 3. Assess pH: Cathinones are generally more stable in acidic conditions and are labile in alkaline solutions.[3] If working with aqueous solutions, ensure the pH is acidic (e.g., pH 4). 4. Prepare Fresh Solutions: If the stock solution has been stored for an extended period, especially at room or refrigerated temperatures, prepare a fresh solution from a solid standard.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Identify Degradation Pathways: Common degradation pathways for cathinones include oxidation of the β-keto group, reduction to alcohol derivatives, and N-demethylation.[4] For mephedrone (B570743), a close analog, degradation in alkaline solution can lead to the formation of 1-(4-methylphenyl)-1,2-propanedione and other products.[3] 2. Perform Forced Degradation Studies: To confirm the identity of degradation products, consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help in developing a stability-indicating analytical method. 3. Use Appropriate Analytical Techniques: Employ high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to elucidate the structures of the unknown peaks.
Loss of potency of the reference standard over time. Inherent chemical instability of this compound, accelerated by improper storage and handling.1. Follow Strict Handling Procedures: Minimize the exposure of the standard to ambient temperature and light. When not in use, store it in its original container at the recommended temperature. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use vials. 3. Regularly Qualify the Standard: Periodically assess the purity of the reference standard using a validated analytical method to ensure it remains within acceptable limits for its intended use.
Discoloration or change in the physical appearance of the solid standard. Potential degradation of the solid material.1. Visually Inspect: Before use, always visually inspect the reference standard for any changes in color or consistency. 2. Re-qualify the Standard: If any changes are observed, the standard should be re-qualified to determine its purity and suitability for use. This can be done by techniques such as HPLC-UV, LC-MS, or qNMR. 3. Procure a New Standard: If significant degradation is confirmed, a new reference standard should be procured.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound reference standards?

A1: For long-term stability, it is recommended to store solid this compound reference standards in a freezer at -20°C, protected from light and moisture. For solutions, storage in acetonitrile (ACN) at freezer temperatures is preferable to methanol (MeOH).[1][2] Short-term storage of solutions at refrigerated temperatures (2-8°C) is acceptable, but room temperature storage should be avoided for extended periods.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of similar cathinones, this compound is expected to be more stable in acidic aqueous solutions (e.g., pH 4) and significantly less stable in neutral to alkaline conditions (pH > 7).[3] Degradation rates increase with increasing pH. Therefore, for any aqueous preparations, buffering to an acidic pH is recommended.

Q3: What are the common degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in the provided search results, based on its chemical structure and the known degradation of other cathinones, potential degradation pathways include:

  • Oxidation: Leading to hydroxylated metabolites.[4]

  • Reduction: The β-keto group can be reduced to an alcohol derivative.[4]

  • N-Demethylation: The methylamino group can be demethylated.[4]

  • Hydrolysis: In alkaline conditions, cleavage of the molecule can occur, similar to what is observed with mephedrone.[3]

Q4: Which solvent is best for preparing this compound stock solutions?

A4: Acetonitrile (ACN) is generally recommended over methanol (MeOH) for preparing stock solutions of cathinone (B1664624) derivatives.[1][2] Studies on mephedrone and other cathinones have shown significantly better stability in ACN, especially when stored at refrigerated or room temperatures.[1]

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method for this compound, you should perform forced degradation studies.[5] This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate its degradation products. The analytical method, typically HPLC with UV or MS detection, must then be able to separate the intact this compound from all the generated degradation products, demonstrating specificity.

Quantitative Data on Cathinone Stability

While specific quantitative stability data for this compound is limited in the available literature, the following tables provide data for mephedrone, a structurally similar cathinone, which can serve as a valuable reference.

Table 1: Stability of Mephedrone in Different Solvents over 30 Days [1]

Storage TemperatureSolvent% Loss (Day 3)% Loss (Day 14)% Loss (Day 30)
Room TemperatureMethanol32.3 ± 6.1-87.6 ± 3.9
Refrigerator (4°C)Methanol-23.3 ± 9.051.3 ± 5.6
Freezer (-20°C)MethanolNo significant lossNo significant lossNo significant loss
Room TemperatureAcetonitrile--Significant loss
Refrigerator (4°C)AcetonitrileNo significant lossNo significant lossNo significant loss
Freezer (-20°C)AcetonitrileNo significant lossNo significant lossNo significant loss

Table 2: Stability of Mephedrone in Biological Matrices over 30 Days [1]

Storage TemperatureMatrix% Loss (Day 7)% Loss (Day 14)% Loss (Day 30)
Room TemperatureWhole Blood (with Na2EDTA)25.4 ± 0.7-96.5 ± 0.3
Refrigerator (4°C)Whole Blood (with Na2EDTA)-21.2 ± 3.324.0 ± 2.1
Freezer (-20°C)Whole Blood (with Na2EDTA)-27.6 ± 2.425.5 ± 7.8
Room TemperatureUrine (unpreserved)-41.7 ± 11.5-
Refrigerator (4°C)Urine (unpreserved)No significant lossNo significant lossNo significant loss
Freezer (-20°C)Urine (unpreserved)No significant lossNo significant lossNo significant loss

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound Reference Standards
  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any damage. Check the certificate of analysis (CoA) for the recommended storage conditions and expiry date.

  • Storage of Solid Standard: Store the solid this compound reference standard in its original, tightly sealed container in a freezer at -20°C, protected from light.

  • Preparation of Stock Solution:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid standard accurately.

    • Dissolve the solid in high-purity acetonitrile (ACN) to the desired concentration.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, light-protected vial (e.g., amber glass vial with a PTFE-lined cap).

    • For long-term storage, store the stock solution in a freezer at -20°C.

    • For short-term use, refrigeration at 2-8°C is acceptable.

  • Preparation of Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (preferably ACN or the mobile phase to be used in the analysis).

    • Prepare fresh working solutions daily for optimal accuracy.

  • Handling Precautions:

    • Minimize the time the solid standard or solutions are exposed to room temperature and light.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N sodium hydroxide.

    • Incubate the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a portion of the solid this compound standard to a vial and heat it in an oven at 105°C for 24 hours.

    • Dissolve the heat-stressed solid in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in acetonitrile to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.

    • Use the PDA detector to check for peak purity.

    • Use the MS to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Visualizations

Troubleshooting_Workflow start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_solvent Check Solvent (ACN > MeOH) start->check_solvent check_ph Assess pH (Acidic is better) start->check_ph prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Proper degradation Degradation Suspected check_storage->degradation Improper check_solvent->prepare_fresh Appropriate check_solvent->degradation Inappropriate check_ph->prepare_fresh Acidic check_ph->degradation Alkaline issue_resolved Issue Resolved prepare_fresh->issue_resolved forced_degradation Perform Forced Degradation Studies degradation->forced_degradation identify_products Identify Degradation Products (LC-HRMS) forced_degradation->identify_products method_development Develop Stability-Indicating Method identify_products->method_development

Caption: Troubleshooting workflow for inconsistent analytical results.

Forced_Degradation_Workflow start This compound Reference Standard acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (UV light) start->photo analysis LC-PDA-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis separation Separation of Degradants analysis->separation identification Structural Elucidation of Degradants separation->identification method Stability-Indicating Method Development identification->method

Caption: Experimental workflow for a forced degradation study of this compound.

Mexedrone_Degradation_Pathways This compound This compound oxidation Oxidation (Hydroxylated Metabolites) This compound->oxidation reduction Reduction (Alcohol Derivatives) This compound->reduction demethylation N-Demethylation This compound->demethylation hydrolysis Alkaline Hydrolysis (Cleavage Products) This compound->hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing LC-MS/MS for Mexedrone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of mexedrone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should target?

A1: The main phase I metabolic reactions for this compound are hydroxylation, N-dealkylation, and O-dealkylation.[1][2] Therefore, when developing an LC-MS/MS method, you should consider monitoring for the parent drug, this compound, as well as its hydroxylated and dealkylated metabolites.

Q2: What are the typical precursor and product ions for this compound and its metabolites for MS/MS analysis?

A2: The molecular ion of this compound is identified at m/z 208 in positive ionization mode.[1] The primary metabolites include a hydroxylated metabolite (m/z 224) and two dealkylated metabolites (m/z 194).[1] The following table summarizes the precursor and product ions that can be used for Multiple Reaction Monitoring (MRM).

Q3: What are recommended starting collision energies for this compound and its metabolites?

A3: Collision energies are highly instrument-dependent. However, published data can provide a good starting point for optimization. For this compound, dominant signals have been observed at collision energies of 20 eV and 40 eV.[1] It is crucial to optimize this parameter on your specific instrument.

Q4: What type of LC column is suitable for this compound analysis?

A4: A C18 column is commonly used for the chromatographic separation of synthetic cathinones like this compound.[3][4] For example, a Phenomenex Kinetex™ C18 column (100x2.1 mm, 1.7µm) has been successfully used.[4]

Q5: What mobile phases are typically used for the separation of this compound?

A5: A gradient mobile phase system is generally applied for chemical separation. Common mobile phases consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B129727) (Mobile Phase B).[4][5]

Data Presentation

Table 1: MRM Transitions and Suggested Collision Energies for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Suggested Collision Energy (eV)
This compound208176, 158, 149, 119, 9120-40[1]
Hydroxy-mexedrone (M1)224192, 174, 135, 10720-40[1]
O-dealkyl-mexedrone (M2)194176, 119, 9120-40[2]
N-dealkyl-mexedrone (M3)194149, 119, 9120-40[2]

Note: Collision energies should be optimized for your specific mass spectrometer.

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Method for Urine Samples

This method is a rapid approach for analyzing urine samples with minimal sample preparation.[3]

  • Sample Preparation:

    • Fortify aliquots of drug-free urine with reference standards at desired concentrations to create calibrators.

    • For all samples, calibrators, and controls, dilute 1:5 with an internal standard solution (e.g., 0.5 µg/mL of a suitable stable isotope-labeled standard in mobile phase A). This is achieved by adding 400 µL of the internal standard solution to 100 µL of the urine sample.[3]

    • Vortex mix the samples.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7-µm.[3]

    • Mobile Phase A: 0.1% formic acid in 10% methanol.[3]

    • Mobile Phase B: 0.1% formic acid in 50:50 methanol–acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 10 µL.

    • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of urine samples, which can help to reduce matrix effects.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of internal standard.

    • Add 500 µL of 4% phosphoric acid and vortex.

    • Centrifuge at 3000 rpm for 10 minutes.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash:

      • Wash with 1 mL of 0.1 M acetic acid.

      • Wash with 1 mL of methanol.

    • Elute: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column Overload: Injecting too high a concentration of the analyte.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes.

    • Column Degradation: The performance of the analytical column has deteriorated.

  • Solution:

    • Dilute the sample.

    • Adjust the pH of the mobile phase. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) is generally effective.

    • Replace the analytical column.

    • Ensure the reconstitution solvent is compatible with the initial mobile phase.

Issue 2: Low Signal Intensity or High Signal Suppression

  • Possible Cause:

    • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids (B1166683) in plasma, salts in urine) can suppress the ionization of the target analytes.[6]

    • Suboptimal MS Parameters: Incorrect collision energy, cone voltage, or source temperature.

    • Sample Degradation: The analyte may be unstable under the storage or sample preparation conditions.

  • Solution:

    • Improve Sample Cleanup: Switch from a "dilute-and-shoot" method to a more rigorous sample preparation technique like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]

    • Optimize Chromatography: Adjust the LC gradient to better separate the analytes from the regions of matrix suppression. A post-column infusion experiment can help identify these regions.[6]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variations in instrument response.[6]

    • Optimize MS Parameters: Perform a compound-specific optimization of all relevant MS parameters.

Issue 3: Inconsistent Retention Times

  • Possible Cause:

    • LC System Leak: A leak in the pump, injector, or fittings can cause fluctuations in pressure and flow rate.

    • Column Equilibration: Insufficient time for the column to re-equilibrate between injections.

    • Mobile Phase Preparation: Inconsistent preparation of mobile phases.

  • Solution:

    • Perform a leak test on the LC system.

    • Ensure the column is adequately equilibrated before each injection; a minimum of 5-10 column volumes is a good starting point.

    • Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample add_is Add Internal Standard sample->add_is pretreat Pre-treatment (e.g., Acidification) add_is->pretreat spe Solid-Phase Extraction pretreat->spe elute Elution spe->elute evap Evaporation elute->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_peak Poor Peak Shape cluster_intensity Low Signal Intensity cluster_rt Inconsistent Retention Time start Problem Observed peak_shape Tailing or Fronting start->peak_shape low_signal Signal Suppression start->low_signal rt_shift Retention Time Drift start->rt_shift sol_peak1 Dilute Sample peak_shape->sol_peak1 sol_peak2 Adjust Mobile Phase pH peak_shape->sol_peak2 sol_peak3 Replace Column peak_shape->sol_peak3 sol_int1 Improve Sample Cleanup (SPE/LLE) low_signal->sol_int1 sol_int2 Optimize LC Gradient low_signal->sol_int2 sol_int3 Use Isotope-Labeled IS low_signal->sol_int3 sol_rt1 Check for LC Leaks rt_shift->sol_rt1 sol_rt2 Ensure Column Equilibration rt_shift->sol_rt2 sol_rt3 Prepare Fresh Mobile Phase rt_shift->sol_rt3

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Reducing matrix effects in the analysis of Mexedrone from urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of Mexedrone from urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in urine?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the urine matrix.[1] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility in LC-MS/MS analysis.[2] The complex composition of urine, including endogenous salts, proteins, and metabolites, contributes significantly to these interferences.[3]

Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis in urine?

A2: The most common and effective sample preparation techniques include:

  • Solid-Phase Extraction (SPE): Widely used for its efficiency in removing interfering matrix components, offering higher selectivity and reduced solvent consumption.[4] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective for cathinones like this compound.

  • Liquid-Liquid Extraction (LLE): A conventional method that separates this compound from the urine matrix based on its solubility in an organic solvent. Optimization of pH and solvent choice is crucial for good recovery.

  • Dilution: A simple approach to reduce the concentration of interfering matrix components.[5] However, this may compromise the sensitivity of the assay if this compound concentrations are low.

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)?

A3: The choice between SPE and LLE depends on several factors. SPE, particularly mixed-mode SPE, generally provides cleaner extracts and higher recoveries for a broad range of cathinones.[4] LLE can also be effective but may require more optimization of extraction conditions (pH and solvent). A comparative study on the related compound mephedrone (B570743) suggested that while both methods are viable, SPE may offer slightly more consistent results.

Q4: Can I use a simple "dilute-and-shoot" method for this compound analysis in urine?

A4: While "dilute-and-shoot" is a quick and easy method, it is often not suitable for achieving the lowest limits of detection due to the significant matrix effects still present in diluted urine.[5] This approach may be acceptable for screening purposes where high concentrations of this compound are expected, but for quantitative analysis, a more thorough sample clean-up method like SPE or LLE is recommended to ensure accuracy and precision.

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A5: A stable isotope-labeled internal standard (e.g., this compound-d3) is the ideal tool to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Ion Suppression Co-eluting matrix components interfering with the ionization of this compound.1. Improve Sample Clean-up: Switch from LLE to a more rigorous SPE method, such as mixed-mode SPE. Ensure all steps of the extraction protocol are followed precisely. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for unpredictable matrix effects.
Poor Recovery of this compound Suboptimal extraction conditions (e.g., incorrect pH, inappropriate solvent).1. For LLE: Adjust the pH of the urine sample to an alkaline condition (pH 9-11) to ensure this compound is in its neutral form for efficient extraction into an organic solvent like ethyl acetate (B1210297).[6] 2. For SPE: Ensure the correct sorbent chemistry is being used (mixed-mode cation exchange is recommended). Verify that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes.
Inconsistent Results/Poor Reproducibility Variability in the urine matrix between samples; inconsistent sample preparation.1. Implement a Robust Sample Preparation Protocol: Standardize every step of the extraction procedure. The use of an automated extraction system can improve reproducibility. 2. Employ a SIL-IS: This is the most effective way to correct for inter-sample variations in matrix effects. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank urine matrix to mimic the matrix effects of the unknown samples.
High Background Noise in Chromatogram Insufficient sample clean-up, leading to a large number of interfering compounds being injected into the LC-MS/MS system.1. Refine the SPE Washing Steps: Introduce an additional or stronger wash step in your SPE protocol to remove more of the interfering components before eluting this compound. 2. Check for Contamination: Ensure all solvents and reagents are of high purity and that there is no carryover from previous injections.

Data Presentation

Table 1: Comparison of Extraction Methods for Mephedrone (this compound Analogue) in Urine

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Variable, dependent on pH and solventGenerally high and consistent (>90%)
Matrix Effect Can be significantReduced compared to LLE
Reproducibility ModerateHigh
LOD/LOQ Generally higher than SPELower due to cleaner extracts

Note: This data is based on studies of Mephedrone and is expected to be comparable for this compound.

Table 2: Quantitative Data for Mephedrone Analysis in Urine using Mixed-Mode SPE

Analyte Average Recovery (%) % RSD
Mephedrone96.24.8

Source: Adapted from a protocol utilizing Waters Oasis MCX µElution plates.[4]

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is adapted from a method for the extraction of synthetic cathinones.

Materials:

Procedure:

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard (if used) and 0.5 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of acetonitrile.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is based on a method developed for the in-vitro metabolism study of this compound.[6]

Materials:

  • Ethyl acetate

  • 1M Sodium hydroxide (NaOH) or other suitable base

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard (if used).

  • pH Adjustment: Adjust the pH of the urine sample to approximately 9-11 by adding 1M NaOH dropwise.

  • Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh aliquot of ethyl acetate, and the organic layers combined.

  • Washing and Drying:

    • Wash the combined organic extracts with 1 mL of brine to remove residual water.

    • Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow start Urine Sample Collection pretreatment Sample Pre-treatment (add IS, adjust pH or dilute) start->pretreatment extraction Extraction pretreatment->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Option 2 evaporation Evaporation to Dryness spe->evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in urine.

troubleshooting_matrix_effects start Significant Matrix Effect Observed? (Ion Suppression/Enhancement) use_sil_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->use_sil_is Yes no_matrix_effect Proceed with Method Validation. start->no_matrix_effect No sil_is_yes Quantification should be reliable. Continue with analysis. use_sil_is->sil_is_yes Yes sil_is_no Implement a SIL-IS. use_sil_is->sil_is_no No improve_cleanup Improve Sample Clean-up (e.g., switch LLE to SPE). sil_is_no->improve_cleanup optimize_lc Optimize LC Method (e.g., gradient, column). improve_cleanup->optimize_lc

Caption: Troubleshooting decision tree for matrix effects.

References

Troubleshooting low yield in Mexedrone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing information on the synthesis of Mexedrone, including troubleshooting guides and experimental protocols, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing such information would violate my safety policies.

It is illegal and extremely dangerous to synthesize controlled substances like this compound. The process involves hazardous materials and can result in serious injury or death. Furthermore, the possession and distribution of such substances are subject to strict legal penalties.

If you or someone you know is struggling with substance use, please seek professional help. There are many resources available that can provide support and guidance. Here are a few options:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): --INVALID-LINK--

  • Find a treatment facility near you: --INVALID-LINK--

Technical Support Center: Refinement of Extraction Methods for Mexedrone from Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the extraction of Mexedrone from hair samples. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols & Quantitative Data

The following tables summarize quantitative data from various studies on the extraction of this compound (referred to as mephedrone (B570743) in some studies) and other synthetic cathinones from hair samples. Detailed experimental protocols are provided below.

Quantitative Data Summary
StudyAnalyte(s)Concentration Range (ng/mg)Limit of Detection (LOD) (ng/mg)Limit of Quantification (LOQ) (ng/mg)Analytical Method
Martin et al. (2012)[1]Mephedrone0.2 - 313.2--GC-MS[1]
Kłys et al. (2025)[2]35 Synthetic Cathinones & Piperazines0.01 - 3 (calibration curve range)0.006 - 0.0520.008 - 0.095LC-MS/MS[2]
Shah et al. (2012)[3][4]Mephedrone and metabolites5-100 pg/mg (calibration curve range)--LC-MS/MS[3]
Pelissier-Alicot et al. (2012)[4]Mephedrone0.1 - 870.02-GC/MS[4]
Detailed Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) based Method[1][5]

This protocol is based on the work of Martin et al. (2012).

  • Decontamination: Hair strands are washed twice with 5 mL of methylene (B1212753) chloride for 2 minutes at room temperature.[4] The hair is then dried.[4]

  • Sample Preparation: The decontaminated hair is cut into small pieces (<1 mm).[4] A weighed sample (minimum 20 mg) is incubated overnight at 40°C in 1 mL of phosphate (B84403) buffer (pH 7.4) with an internal standard (e.g., MDMA-d5).[4]

  • Extraction (Liquid-Liquid Extraction):

    • The solution is made alkaline with 1 mL of 1 N NaOH.[1][4]

    • 5 mL of ethyl acetate (B1210297) is added, and the mixture is shaken for 10 minutes.[1][4]

    • The organic layer is separated and evaporated to dryness.

  • Derivatization: The dry extract is derivatized with a mixture of heptafluorobutyric anhydride (B1165640) (HFBA) and ethyl acetate.[1]

  • Analysis: The derivatized sample is reconstituted in ethyl acetate and injected into the GC-MS system.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based Method[2][3]

This protocol is a generalized representation based on methods for synthetic cathinones.

  • Decontamination: Hair samples are typically washed with an organic solvent like methanol (B129727) or dichloromethane (B109758) to remove external contaminants.[6]

  • Sample Preparation:

    • Hair samples (around 10-100 mg) are pulverized or cut into small pieces.[5]

    • Incubation is carried out in an acidic or enzymatic solution to release the analytes from the hair matrix. Acidic solvents have been noted as reliable for extraction.[7]

  • Extraction (Solid-Phase Extraction - SPE):

    • The digested sample is loaded onto a conditioned SPE column (e.g., mixed-mode).[8]

    • The column is washed with deionized water, acetic acid, and methanol.[8]

    • Analytes are eluted with an appropriate solvent mixture.

  • Analysis: The eluate is evaporated, reconstituted in a suitable mobile phase, and analyzed by LC-MS/MS.[2] LC-MS/MS is increasingly becoming the preferred technique for hair analysis.[5]

Troubleshooting Guides (FAQs)

Here are some common issues and questions that may arise during the extraction of this compound from hair.

Q1: Why am I getting low recovery of this compound from my hair samples?

A1: Low recovery can be due to several factors:

  • Inefficient Extraction: The choice of extraction solvent and method is crucial. For synthetic cathinones, acidic extraction media have proven to be reliable.[7] If using LLE, ensure proper pH adjustment to facilitate the transfer of the analyte into the organic phase. For SPE, ensure the sorbent is appropriate for the target analyte and that the elution solvent is strong enough to desorb the analyte completely.

  • Incomplete Digestion: The hair matrix must be sufficiently broken down to release the trapped drug molecules. Ensure that the incubation time and temperature for enzymatic or chemical digestion are optimal. Inadequate pulverization of the hair can also limit solvent access.

  • Analyte Degradation: Synthetic cathinones can be unstable under certain conditions.[2] Avoid harsh chemical treatments or excessively high temperatures during extraction that could degrade this compound.

  • Improper Decontamination: While necessary, overly aggressive washing can strip the drug from the hair shaft, not just from the surface. Evaluate your decontamination procedure to ensure it's not causing analyte loss.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a common challenge in hair analysis due to the complexity of the hair matrix.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of your sample extract. Consider using a more selective SPE sorbent or a multi-step cleanup procedure.

  • Optimize Chromatographic Separation: Adjusting your LC gradient can help to separate this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects during ionization.

  • Matrix-Matched Calibrators: Preparing your calibration standards in a blank hair matrix that has been subjected to the same extraction procedure can help to normalize for matrix effects.

Q3: My results are not reproducible. What could be the cause?

A3: Lack of reproducibility can stem from variability at multiple stages of the analytical process.

  • Inconsistent Sample Preparation: Ensure that hair samples are consistently pulverized or cut to the same size. Inconsistent sample homogeneity can lead to variable extraction efficiency.

  • Variable Extraction Conditions: Precisely control all extraction parameters, including solvent volumes, pH, incubation times, and temperatures.

  • Instrumental Variability: Regular maintenance and calibration of your analytical instruments (GC-MS or LC-MS/MS) are essential for consistent performance.

  • Pipetting Errors: Use calibrated pipettes and consistent techniques to minimize errors in adding reagents and internal standards.

Q4: How does hair pigmentation affect the quantification of this compound?

A4: Melanin, the pigment in hair, can bind to certain drugs, particularly basic compounds like synthetic cathinones. This can lead to higher concentrations of the drug in pigmented hair compared to non-pigmented hair.[7] It is important to be aware of this potential bias when interpreting results, especially when comparing samples from individuals with different hair colors. While there is no standard procedure to correct for this, some researchers may analyze pigmented and non-pigmented hair segments separately if available.

Visualized Experimental Workflows

Workflow for GC-MS based Extraction of this compound from Hair

cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Decontamination Hair Decontamination (Methylene Chloride Wash) Cutting Cut Hair into Small Pieces Decontamination->Cutting Incubation Incubation (Phosphate Buffer + Internal Standard) Cutting->Incubation Alkalinization Alkalinization (NaOH) Incubation->Alkalinization Extraction Extraction (Ethyl Acetate) Alkalinization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (HFBA) Evaporation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: Workflow for this compound extraction using a GC-MS method.

Workflow for LC-MS/MS based Extraction of this compound from Hair

cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Decontamination Hair Decontamination (Organic Solvent Wash) Pulverization Pulverize or Cut Hair Decontamination->Pulverization Digestion Digestion (Acidic or Enzymatic) Pulverization->Digestion Loading Load Sample onto SPE Column Digestion->Loading Washing Wash SPE Column Loading->Washing Elution Elute Analytes Washing->Elution Evap_Recon Evaporate and Reconstitute Elution->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis

Caption: Workflow for this compound extraction using an LC-MS/MS method.

References

Technical Support Center: Addressing Variability in Animal Behavior Studies with Mexedrone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mexedrone in animal behavior studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and address potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (4-methoxy-N-methylcathinone) is a synthetic stimulant of the cathinone (B1664624) class.[1] It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin (B10506) releasing agent (SRA).[1] Its mechanism involves blocking the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft.[1]

Q2: What are the expected behavioral effects of this compound in rodents?

This compound has been shown to increase locomotor activity in rodents.[2] Studies have also demonstrated that it can produce a significant conditioned place preference in mice, suggesting reinforcing and rewarding properties.[2] In drug discrimination studies, this compound has been shown to fully substitute for the discriminative stimulus effects of cocaine in rats, indicating a similar subjective experience.[2]

Q3: We are observing high variability in locomotor activity between our animals after this compound administration. What could be the cause?

High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:

  • Individual Differences: Baseline locomotor activity and sensitivity to psychostimulants can vary significantly between individual animals, even within the same strain.[3]

  • Habituation: Insufficient habituation to the testing environment and injection procedures can lead to novelty-induced hyperactivity, masking the true drug effect.[4][5]

  • Environmental Factors: Minor changes in lighting, temperature, noise, and even the time of day can influence rodent behavior.[6]

  • Handling Stress: Inconsistent or stressful handling techniques can significantly alter an animal's physiological state and behavioral responses.[6]

  • Drug Administration: Variability in injection technique (e.g., intraperitoneal vs. subcutaneous) can affect the rate of drug absorption and subsequent behavioral effects.

Q4: How can we minimize variability in our this compound studies?

Minimizing variability requires careful experimental design and consistent procedures:

  • Thorough Habituation: Acclimate animals to the testing room for at least 60 minutes before each session and habituate them to the testing chambers and handling/injection procedures for several days prior to the experiment.[4]

  • Standardized Environment: Maintain consistent lighting, temperature, and low-noise conditions throughout the study.[6] Conduct experiments at the same time each day.

  • Consistent Handling: Ensure all experimenters use the same gentle and consistent handling techniques.[6]

  • Control Groups: Always include a vehicle-treated control group to account for non-specific effects of the injection and environment.

  • Counterbalancing: If testing multiple doses or conditions, counterbalance the order of treatments across animals to minimize order effects.

Q5: What is the recommended route of administration and dosage range for this compound in mice and rats?

The optimal route and dosage will depend on the specific research question. Intraperitoneal (IP) injection is a common route for systemic administration in rodents. Based on available literature for this compound and related compounds, a starting dose range to explore for locomotor activity in mice could be 10-50 mg/kg.[2] For self-administration studies in rats, lower doses per infusion (e.g., 0.1-0.5 mg/kg) are typically used.[2] It is crucial to conduct pilot studies to determine the optimal dose-response curve for your specific behavioral paradigm and animal strain.

Troubleshooting Guides

Issue 1: Inconsistent or No Locomotor Response to this compound
Potential Cause Troubleshooting Step
Incorrect Drug Preparation/Storage Verify the correct calculation of the drug concentration. Ensure the drug is fully dissolved in the vehicle (e.g., 0.9% saline). Store the stock solution appropriately and prepare fresh dilutions for each experiment.
Inaccurate Dosing Double-check animal weights and the calculated injection volume. Use a calibrated scale and appropriate syringes.
Route of Administration Issues For IP injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs. If using other routes (e.g., oral gavage), confirm proper technique.
Strain/Species Differences Different rodent strains can exhibit varying sensitivities to psychostimulants.[3] Consult the literature for data on your specific strain or consider conducting a pilot study with a different strain.
Tolerance Development Repeated administration of cathinones can lead to tolerance, resulting in a diminished behavioral response.[7] If your protocol involves repeated dosing, consider the potential for tolerance development.
Issue 2: Animals Exhibit High Levels of Anxiety or Stereotyped Behaviors
Potential Cause Troubleshooting Step
Dose Too High High doses of psychostimulants can induce anxiety-like behaviors and stereotypy (repetitive, invariant behaviors), which can interfere with other behavioral measures. Conduct a dose-response study to identify a dose that produces the desired effect without inducing excessive anxiety or stereotypy.
Environmental Stressors Loud noises, bright lights, or unfamiliar odors can exacerbate anxiety. Ensure the testing environment is calm and controlled.[6]
Lack of Habituation Insufficient habituation can lead to a heightened stress response. Increase the duration and frequency of habituation sessions.[4]
Social Housing Conditions Isolation housing can increase anxiety in some social species. Consider group housing where appropriate for the experimental design.

Data Presentation

Table 1: Summary of Reported this compound Dosages and Behavioral Effects in Rodents

SpeciesBehavioral AssayRoute of AdministrationDose RangeObserved EffectCitation
MiceConditioned Place PreferenceIP10-50 mg/kgSignificant place preference[2]
RatsSelf-AdministrationIV0.1-0.5 mg/kg/infusionMaintained self-administration[2]
RatsDrug DiscriminationIP5.6-32 mg/kgFull substitution for cocaine[2]
MiceLocomotor ActivityIP50 mg/kgIncreased locomotor activity and c-Fos expression in the dorsal striatum[2]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

1. Animals:

  • Male C57BL/6 mice, 8-12 weeks old.

  • Group-housed (4-5 per cage) with ad libitum access to food and water.

  • Maintained on a 12:12 hour light-dark cycle, with experiments conducted during the light phase.

2. Apparatus:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems or video tracking software.[4][8]

  • The testing room should be dimly lit and have a consistent background noise level.

3. Habituation:

  • Day 1-3: Transport mice to the testing room and leave them undisturbed in their home cages for 60 minutes.

  • Day 1-3: Handle each mouse for 1-2 minutes.

  • Day 2-3: Place each mouse in the open field arena for 30 minutes.

  • Day 3: Perform a saline injection (IP, 10 ml/kg) and immediately place the mouse in the arena for 60 minutes to habituate them to the injection procedure.

4. Drug Preparation and Administration:

  • Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations.

  • Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 ml/kg.

5. Test Procedure:

  • On the test day, transport mice to the testing room and allow them to acclimate for 60 minutes.

  • Inject a mouse with either vehicle or a specific dose of this compound.

  • Immediately place the mouse in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, horizontal beam breaks) for 60-120 minutes in 5-minute bins.[4]

  • Clean the arena thoroughly with 70% ethanol (B145695) between each animal.[8]

6. Data Analysis:

  • Analyze locomotor activity data using a two-way repeated measures ANOVA with time as the within-subjects factor and drug treatment as the between-subjects factor.

  • Follow up with post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual dose groups to the vehicle control at specific time points.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_habituation Habituation (3 Days) cluster_testing Testing Day cluster_post_testing Post-Testing animal_housing Animal Housing (Group Housed, 12:12 Light/Dark) acclimation Acclimation to Facility (>= 1 week) animal_housing->acclimation handling Handling acclimation->handling arena_exposure Arena Exposure handling->arena_exposure saline_injection Saline Injection arena_exposure->saline_injection room_acclimation Room Acclimation (60 min) saline_injection->room_acclimation drug_admin Drug Administration (this compound or Vehicle) room_acclimation->drug_admin locomotor_test Locomotor Activity Test (60-120 min) drug_admin->locomotor_test data_analysis Data Analysis (ANOVA, Post-hoc) locomotor_test->data_analysis

Caption: Experimental workflow for a locomotor activity study.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibition net Norepinephrine Transporter (NET) This compound->net Inhibition sert Serotonin Transporter (SERT) This compound->sert Inhibition vesicle Synaptic Vesicle (DA, NE, 5-HT) This compound->vesicle Weak Release da Dopamine (DA) dat->da Reuptake ne Norepinephrine (NE) net->ne Reuptake ht Serotonin (5-HT) sert->ht Reuptake vesicle->da vesicle->ne vesicle->ht receptors Postsynaptic Receptors da->receptors ne->receptors ht->receptors downstream Downstream Signaling & Behavioral Effects receptors->downstream

Caption: Putative signaling pathway of this compound.

troubleshooting_logic cluster_animal_factors Animal-Related Factors cluster_environmental_factors Environmental Factors cluster_procedural_factors Procedural Factors start High Variability in Behavioral Response check_baseline Review Baseline Activity Data start->check_baseline check_habituation Verify Habituation Protocol start->check_habituation check_health Assess Animal Health Status start->check_health check_environment Standardize Test Conditions (Light, Noise, Temp) start->check_environment check_handling Ensure Consistent Handling start->check_handling check_dosing Confirm Drug Prep & Dosing start->check_dosing check_timing Standardize Time of Day start->check_timing solution Implement Corrective Actions & Re-evaluate check_baseline->solution check_habituation->solution check_health->solution check_environment->solution check_handling->solution check_dosing->solution check_timing->solution

Caption: Troubleshooting logic for high variability.

References

Technical Support Center: Enhancing Mexedrone Detection in Fingerprint Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Mexedrone in fingerprint samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in fingerprints?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the detection and quantification of synthetic cathinones like this compound in biological samples, including fingerprints.[1][2] It offers high specificity and the ability to detect substances at very low concentrations.

Q2: Why am I seeing significant variability in my quantitative results from fingerprint samples?

Fingerprint samples can have inherent variability due to several factors that are difficult to control. These include the amount of sweat and sebum deposited, the pressure and duration of contact with the collection surface, and the individual's metabolism and excretion rate of the drug.[3] For more consistent quantitative analysis, it is crucial to standardize the fingerprint collection procedure as much as possible.

Q3: Can I distinguish between dermal contact and ingestion of this compound from a fingerprint sample?

Distinguishing between contact and ingestion is a significant challenge in fingerprint analysis. While some advanced techniques like Mass Spectrometry Imaging (MSI) show potential in differentiating between surface contamination and excreted substances, it is not yet a routine method.[3] Analysis of metabolites of this compound can provide stronger evidence of ingestion.

Q4: What are the key validation parameters to consider for an LC-MS/MS method for this compound detection?

Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day), accuracy, recovery, and matrix effects.[1][4] These parameters ensure the reliability and reproducibility of your analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in fingerprint samples using LC-MS/MS.

Chromatography Issues
Problem Possible Causes Solutions
Peak Tailing 1. Column contamination. 2. Secondary interactions between the analyte and the stationary phase. 3. Extra-column effects (e.g., excessive tubing length).1. Flush the column with a strong solvent. 2. Adjust the mobile phase pH or use a different column chemistry. 3. Minimize tubing length and ensure proper connections.[5]
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase and ensure proper mixing. 2. Replace the column if it has exceeded its lifetime. 3. Use a column oven to maintain a stable temperature.[6]
Split Peaks 1. Partially blocked column frit. 2. Injection solvent is much stronger than the mobile phase.1. Replace the column inlet frit or the entire column. 2. Ensure the injection solvent is compatible with or weaker than the mobile phase.[5]
Mass Spectrometry Issues
Problem Possible Causes Solutions
Low Signal Intensity 1. Poor ionization of this compound. 2. Contamination of the ion source. 3. Matrix effects (ion suppression).1. Optimize ion source parameters (e.g., temperature, gas flows). 2. Clean the ion source according to the manufacturer's instructions. 3. Improve sample preparation to remove interfering substances.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Carryover from a previous injection. 3. Leaks in the LC or MS system.1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a thorough wash step between injections. 3. Perform a leak check of the entire system.[6]

Quantitative Data Summary

The following table summarizes typical validation data for the quantification of synthetic cathinones using LC-MS/MS. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterMephedrone (in Hair)[7]Synthetic Cathinones (in Urine)[1]
Linearity Range 5-100 pg/mg1-1000 ng/mL
Limit of Detection (LOD) Not Reported0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 5 pg/mg0.1 - 1 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Accuracy (% Bias) Not Reported-15% to +15%
Recovery > 85%> 70%

Detailed Experimental Protocols

Fingerprint Sample Collection

A standardized protocol is crucial for reproducible results.

Materials:

  • Foil-sealed fingerprint collection cartridge[8]

  • Consent form[9]

Procedure:

  • Ensure the donor completes and signs a consent form.[9]

  • The donor should select a sealed fingerprint collection cartridge.[8]

  • The donor opens the foil pouch and places the cartridge on a clean, flat surface.[8]

  • The donor presses each of their ten fingertips onto the sample collection pad for at least five seconds per finger.[8]

  • After collection, the donor slides the tamper-evident cover to seal the cartridge.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for other synthetic cathinones.[10]

Materials:

Procedure:

  • Open the fingerprint cartridge and add 500 µL of methanol to the collection pad.

  • Add a known amount of the internal standard solution.

  • Vortex for 1 minute to extract this compound from the collection pad.

  • Transfer the methanol extract to a clean 1.5 mL microcentrifuge tube.

  • Add 700 µL of ethyl acetate to the tube.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound and one for the internal standard. Specific m/z values will need to be determined by direct infusion of a this compound standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_processing Data Processing donor Donor Provides Fingerprint cartridge Sample Collected on Cartridge donor->cartridge extraction Solvent Extraction cartridge->extraction concentration Evaporation & Reconstitution extraction->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Acquisition lcms->data quantification Quantification data->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound detection in fingerprints.

troubleshooting_logic start Problem Encountered issue_type Chromatography or MS Issue? start->issue_type chrom_issue Chromatography Issue issue_type->chrom_issue Chroma ms_issue MS Issue issue_type->ms_issue MS peak_shape Poor Peak Shape? chrom_issue->peak_shape retention_shift Retention Time Shift? peak_shape->retention_shift No solution_peak Check Column, Mobile Phase, Connections peak_shape->solution_peak Yes solution_retention Check Mobile Phase, Column Temp, Column Health retention_shift->solution_retention Yes low_signal Low Signal? ms_issue->low_signal high_noise High Noise? low_signal->high_noise No solution_signal Optimize Source, Clean Source, Improve Prep low_signal->solution_signal Yes solution_noise Check Solvents, Run Blanks, Check for Leaks high_noise->solution_noise Yes

Caption: Troubleshooting logic for LC-MS/MS analysis issues.

References

Technical Support Center: Optimization of Cell-Based Assays for Assessing Mexedrone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell-based assays to assess the cytotoxicity of Mexedrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

This compound is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are analogues of the naturally occurring stimulant cathinone. These substances have emerged as recreational drugs, and understanding their potential for cellular toxicity is crucial for public health and drug development. Assessing cytotoxicity helps to determine the concentration at which this compound may cause cell death and to elucidate the underlying mechanisms of its toxic effects.

Q2: Which cell lines are suitable for studying this compound cytotoxicity?

The choice of cell line depends on the research question. For general cytotoxicity screening, human lymphoblastoid TK6 cells have been used.[1][2][3][4][5][6][7][8] Given that NPS primarily target the central nervous system, neuronal cell lines such as the human neuroblastoma SH-SY5Y line are highly relevant for investigating neurotoxicity.[9][10][11] Other cell lines, like PC12 (rat adrenal pheochromocytoma), can also be valuable models for neurotoxicity studies.

Q3: What are the typical concentration ranges and exposure times for in vitro studies with this compound?

Based on existing literature, concentrations for cytotoxicity assessment of this compound in TK6 cells have ranged from 25 µM to 100 µM for a 26-hour exposure.[3][4] For initial dose-response studies with a new compound or cell line, a wider range of concentrations (e.g., from nanomolar to high micromolar) is recommended to determine the half-maximal inhibitory concentration (IC50). Exposure times can vary from a few hours to 72 hours, depending on the assay and the expected mechanism of toxicity.

Q4: What are the primary mechanisms of synthetic cathinone-induced cytotoxicity?

Synthetic cathinones can induce cytotoxicity through various mechanisms. A working hypothetical model suggests that they act as inhibitors or substrates of monoamine transporters, leading to an accumulation of dopamine (B1211576) in the cytoplasm.[12] This can result in increased dopamine metabolism and the formation of damaging reactive oxygen and nitrogen species (ROS/RNS), causing oxidative stress.[12] This oxidative stress can, in turn, lead to protein and lipid peroxidation, DNA damage, and the activation of pro-apoptotic signaling pathways, ultimately resulting in cell dysfunction and death.[12]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental assessment of this compound cytotoxicity.

Cell Viability Assays (e.g., MTT, XTT, LDH)
Problem Potential Cause Troubleshooting & Optimization
High background absorbance in MTT/XTT assay 1. Compound Interference: this compound, like some other compounds, may directly reduce the tetrazolium salt (MTT/XTT) to formazan (B1609692), leading to a false positive signal of viability.[13] 2. Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings.[14][15] 3. Microbial Contamination: Bacteria or yeast can also reduce tetrazolium salts.[14]1. Cell-Free Control: Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider an alternative assay like the Sulforhodamine B (SRB) assay. 2. Phenol Red-Free Media: Use phenol red-free media during the assay incubation.[14] 3. Visual Inspection: Regularly inspect cultures for any signs of contamination.
Low absorbance readings in MTT/XTT assay 1. Low Cell Density: Insufficient number of viable cells to generate a strong signal. 2. Incomplete Solubilization: Formazan crystals not fully dissolved.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure Complete Solubilization: Use an appropriate solubilization buffer (e.g., DMSO) and ensure thorough mixing.
Inconsistent results with LDH assay 1. Compound Interference: The compound may inhibit the LDH enzyme, leading to an underestimation of cytotoxicity.[2][16][17][18] 2. High Background LDH: Control cells may be stressed or dying due to suboptimal culture conditions.[14]1. LDH Inhibition Control: Incubate this compound with a known amount of purified LDH or a lysate from control cells to check for direct enzyme inhibition.[2] 2. Optimize Culture Conditions: Ensure cells are healthy and not over-confluent. Use serum-free or low-serum medium during the assay to reduce background LDH from serum.[14]
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Problem Potential Cause Troubleshooting & Optimization
High percentage of apoptotic/necrotic cells in the negative control 1. Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.[19][20] 2. Suboptimal Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[21] 3. EDTA in Trypsin: Annexin V binding is calcium-dependent, and EDTA can chelate calcium, interfering with the staining.[21]1. Gentle Handling: Use a mild dissociation reagent like Accutase and handle cells gently.[20] 2. Healthy Cultures: Use cells in the logarithmic growth phase.[21] 3. EDTA-Free Trypsin: Use an EDTA-free trypsin solution or wash cells thoroughly after trypsinization.[21]
Weak or no Annexin V signal in treated cells 1. Insufficient Treatment: The concentration of this compound or the incubation time may be insufficient to induce apoptosis. 2. Loss of Apoptotic Cells: Apoptotic cells may detach and be lost during washing steps.1. Optimize Treatment: Perform a dose-response and time-course experiment. 2. Collect Supernatant: Collect the supernatant containing detached cells and combine it with the adherent cells before staining.[21]
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)
Problem Potential Cause Troubleshooting & Optimization
High background fluorescence in controls 1. Probe Autoxidation: The DCFH-DA probe can auto-oxidize, especially when exposed to light or certain media components.[1][22][23] 2. Compound Interference: The test compound may directly oxidize the probe.[1]1. Protect from Light: Prepare the DCFH-DA solution fresh and protect it from light at all times.[1][22] Use phenol red-free media or a balanced salt solution for probe loading.[1] 2. Cell-Free Control: Include a control with this compound and the DCFH-DA probe in a cell-free system to check for direct oxidation.[1]
Inconsistent fluorescence readings 1. Variable Probe Loading: Inconsistent uptake of the DCFH-DA probe by cells. 2. Photobleaching: Exposure to excitation light can cause the fluorescent product (DCF) to fade.1. Consistent Loading: Ensure consistent incubation times and temperatures for probe loading. 2. Minimize Light Exposure: Minimize the exposure of stained cells to the excitation light source.

Data Presentation

Cytotoxicity of this compound and Related Synthetic Cathinones
CompoundCell LineAssayExposure Time (h)IC50 (µM)Reference
This compound TK6Guava ViaCount26> 100[4]
Mephedrone SH-SY5YMTT24~400[9]
α-PVP TK6Guava ViaCount26> 100[4]
α-PHP TK6Guava ViaCount26> 100[4]
Note: IC50 values can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1000 µM) and a vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with selected concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable, FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis or necrosis, and FITC-negative/PI-positive cells are necrotic.

Measurement of Intracellular ROS using DCFH-DA

Objective: To quantify the generation of intracellular reactive oxygen species after this compound exposure.

Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include a positive control (e.g., H2O2).

  • Probe Loading: After treatment, wash the cells with a warm, serum-free medium or PBS. Add the freshly prepared DCFH-DA working solution (typically 5-25 µM) and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and gently wash the cells to remove the extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adherence Allow Adherence (Overnight) cell_seeding->adherence treatment Treat with this compound (Dose-Response) adherence->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA) treatment->ros data_analysis Calculate IC50 & Assess Mechanisms viability->data_analysis apoptosis->data_analysis ros->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibition dopamine ↑ Cytoplasmic Dopamine dat->dopamine ros ↑ ROS/RNS (Oxidative Stress) dopamine->ros stress_response Cellular Stress Response ros->stress_response mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis stress_response->apoptosis cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c cytochrome_c->apoptosis dna_damage->apoptosis

References

Improving the resolution of Mexedrone enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Mexedrone enantiomers using chiral chromatography. Given the limited availability of specific methods for this compound, the guidance provided is largely based on established protocols for the enantioseparation of its close structural analog, mephedrone (B570743), and other synthetic cathinones.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: For synthetic cathinones, polysaccharide-based CSPs are widely recognized as the most versatile and effective for achieving enantioseparation.[2][3] Columns based on amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), have demonstrated broad applicability and high enantioselectivity for this class of compounds.[2] Chiral ion-exchange CSPs have also been used successfully for the separation of basic compounds like cathinones.[3]

Q2: What is the typical mobile phase composition for the chiral separation of this compound?

A2: A normal-phase mobile phase is commonly employed for the chiral separation of cathinones on polysaccharide-based CSPs.[3] This typically consists of a non-polar solvent, an alcohol modifier, and a basic additive. A common starting point would be a mixture of n-hexane or n-heptane with a small percentage of an alcohol like isopropanol (B130326) or ethanol.[2]

Q3: Why is a basic additive necessary in the mobile phase?

A3: A basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is crucial for obtaining sharp peaks and improving resolution for cathinone (B1664624) enantiomers.[3] As basic compounds, cathinones can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to peak tailing. The basic additive in the mobile phase helps to minimize these undesirable interactions by competing for the active sites.[3]

Q4: How does temperature affect the resolution of this compound enantiomers?

A4: Column temperature is an important parameter for optimizing chiral separations. Generally, lower temperatures tend to enhance enantioselectivity and improve resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[3] However, the effect of temperature can be compound-dependent, and in some cases, increasing the temperature might improve peak efficiency. Therefore, it is a parameter that should be systematically investigated.

Q5: Can I use reversed-phase chromatography for the chiral separation of this compound?

A5: While normal-phase chromatography is more common for polysaccharide-based CSPs in this application, reversed-phase conditions can also be explored. Polysaccharide-based and macrocyclic glycopeptide columns can be operated in reversed-phase, normal-phase, and polar organic modes, often with complementary enantioselectivities.[4]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this compound. Screen different types of CSPs, starting with polysaccharide-based columns like those with amylose or cellulose derivatives.[2]
Suboptimal Mobile Phase Composition Systematically optimize the mobile phase. In normal-phase mode, vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). Ensure a basic additive like DEA or TEA is present.[3]
Incorrect Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[3]
Inappropriate Temperature Optimize the column temperature. Generally, lower temperatures improve resolution for chiral separations.[3]

Problem 2: Peak Tailing

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase For basic compounds like this compound, peak tailing is often due to interactions with residual silanol groups on the CSP support.[3] Ensure a sufficient concentration of a basic additive (e.g., 0.1% DEA or TEA) is in the mobile phase to block these active sites.[3]
Column Overload The sample concentration may be too high. Try diluting the sample and injecting a smaller volume.
Column Contamination or Degradation The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Problem 3: Unstable Retention Times

Potential Cause Suggested Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting analysis. This is particularly critical when changing mobile phase composition.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily using high-purity solvents. Ensure accurate measurements and thorough mixing and degassing.
Temperature Fluctuations Use a column oven to maintain a constant temperature and avoid fluctuations in ambient laboratory temperature.
Pump Issues Check for air bubbles in the pump and ensure pump seals are in good condition to maintain a consistent flow rate.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the enantiomeric separation of cathinone derivatives, which can serve as a starting point for developing a method for this compound.

Compound Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Resolution (Rs)
MephedroneAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/TEA (97:3:0.1)0.5> 1.5
MDPVAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD-H)n-Hexane/Ethanol/TEA (97:3:0.1)0.5> 2.0
3,4-DMMCCellulose tris(3,5-dimethylphenylcarbamate) (Trefoil® CEL1)n-Hexane/n-Butanol/DEA (100:0.3:0.2)1.0Baseline

Note: Data is compiled from studies on mephedrone and other cathinones and should be adapted for this compound.[2][5]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development for this compound

This protocol outlines a general procedure for developing an analytical method for the enantioseparation of this compound based on common practices for other synthetic cathinones.[2]

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Chiral column: Start with an amylose-based CSP (e.g., Chiralpak® AD-H) or a cellulose-based CSP (e.g., Chiralcel® OD-H).

    • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

    • Sample: Racemic this compound (e.g., 1 mg/mL in mobile phase).

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for this compound (e.g., 254 nm).

  • Procedure:

    • Prepare the mobile phase, mix thoroughly, and degas.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic this compound sample.

    • Analyze the chromatogram for the separation of the two enantiomers.

  • Optimization:

    • If resolution is poor, systematically adjust the mobile phase composition. Decrease the percentage of IPA to increase retention and potentially improve resolution (e.g., try 95:5:0.1 and 98:2:0.1 n-Hexane/IPA/DEA).

    • If peak shape is poor (e.g., tailing), ensure the DEA concentration is sufficient.

    • Optimize the flow rate. A lower flow rate (e.g., 0.5 - 0.8 mL/min) may improve resolution.

    • Investigate the effect of column temperature (e.g., try 15°C, 25°C, and 35°C).

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Prepare Racemic This compound Sample inject Inject Sample prep_sample->inject prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate Chiral Column prep_mobile_phase->equilibrate equilibrate->inject run Run Separation inject->run detect Detect & Record Chromatogram run->detect evaluate Evaluate Resolution (Rs) and Peak Shape detect->evaluate decision Resolution Acceptable? evaluate->decision optimize Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature decision->optimize No final_method Final Method decision->final_method Yes optimize->equilibrate Re-equilibrate

Caption: Workflow for Chiral HPLC Method Development for this compound.

G cluster_csp CSP Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions start Start: Poor/No Resolution check_csp Is the CSP appropriate for cathinones? (e.g., polysaccharide-based) start->check_csp screen_csp Screen Other CSPs check_csp->screen_csp No optimize_mp Optimize Mobile Phase - Vary % Alcohol Modifier - Check Basic Additive check_csp->optimize_mp Yes result Resolution Improved? optimize_mp->result optimize_temp Optimize Temperature (Try Lower Temp) optimize_flow Optimize Flow Rate (Try Lower Flow) optimize_temp->optimize_flow optimize_flow->result result->optimize_temp Partially success Resolution Achieved result->success Yes failure Consult Further result->failure No

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Technical Support Center: Analysis of Cathinones in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cathinones. Given their inherent instability, reliable quantification requires careful attention to sample handling, storage, and analysis.

FAQs: Understanding Cathinone (B1664624) Instability

Q1: What makes synthetic cathinones so unstable in biological samples?

A1: The instability of synthetic cathinones is primarily due to their chemical structure, specifically the β-keto group. This feature makes them susceptible to several degradation pathways. The main factors influencing their stability are:

  • pH: Cathinones are significantly more stable under acidic conditions (pH 4-6) and degrade rapidly in neutral or alkaline environments (pH > 7).[1][2] Alkaline conditions dramatically accelerate degradation.[3]

  • Temperature: Higher temperatures increase the rate of degradation.[1] Significant losses can occur within hours or days at room temperature, whereas frozen storage preserves the compounds for much longer.[4][5]

  • Chemical Structure: Stability is highly dependent on the specific cathinone analog.[5][6]

    • Most Stable: Cathinones with both a pyrrolidine (B122466) ring and a methylenedioxy group (e.g., MDPV, pentylone) show the highest stability.[3][4][6]

    • Least Stable: Unsubstituted, ring-substituted (especially halogenated), and secondary amine cathinones (e.g., 3-FMC, 4-CMC, mephedrone) are the most susceptible to degradation.[4][5][6]

  • Matrix Composition: The presence of enzymes and other components in biological matrices like blood can contribute to degradation, which is why stability in blood can be lower than in urine, even at similar pH values.[7]

Q2: Which cathinone structures are the most and least stable?

A2: There is a clear hierarchy of stability based on chemical structure.[3]

  • Most Stable: Pyrrolidine-type cathinones, especially those also containing a methylenedioxy group (e.g., MDPV, MDPBP), are the most resistant to degradation.[3][6]

  • Moderately Stable: Methylenedioxy-substituted secondary amines (e.g., methylone, pentylone) are significantly more stable than other secondary amines.[4][5]

  • Least Stable: Secondary amines, particularly those with halogen substitutions on the aromatic ring (e.g., 3-FMC, 4-FMC, 4-CMC), are the most unstable compounds.[5][6][7] For example, the half-life of 4-CMC in blood at room temperature can be less than one day.[4]

Q3: Does the concentration of the cathinone affect its stability?

A3: No, studies have shown that cathinone stability is not dependent on the initial concentration of the drug in the sample.[3][6] Degradation is primarily influenced by pH, temperature, and chemical structure.

Q4: How does storage time affect cathinone concentrations?

A4: Storage time is a critical factor, and its impact is directly linked to storage temperature and pH. At room temperature, significant degradation of unstable cathinones can be observed in a matter of hours to days.[4] Refrigerated storage (4°C) extends this period, but losses can still be significant within days to weeks.[3] For long-term preservation, freezing at -20°C or below is mandatory, as it can preserve most cathinones for months.[2][5] However, even when frozen, the most unstable analytes can still show degradation over a period of months, especially in non-acidified samples.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the bioanalysis of cathinones.

Problem 1: My cathinone concentrations are unexpectedly low or undetectable.
Potential Cause Troubleshooting Step
Degradation during Storage Verify Storage Conditions: Confirm that samples were stored at -20°C or lower immediately after collection.[1] For urine, ensure the pH was acidified to ~4 prior to freezing.[2] Significant losses occur at refrigerated and ambient temperatures.[5]
pH-Dependent Degradation Check Sample pH: If working with urine, measure the pH. If it is neutral or alkaline, significant degradation has likely occurred. Cathinones are considerably more stable in acidic urine.[2] For future collections, acidify urine samples to pH 4 immediately.
Inappropriate Solvent for Standards Switch to Acetonitrile: Some cathinones, like mephedrone (B570743) and MDPV, degrade in methanol-based solutions, even under refrigerated conditions.[8][9] Prepare working standards in acetonitrile, which provides greater stability.[8][10]
Thermal Degradation during GC-MS Analysis Use LC-MS/MS: Cathinones are prone to thermal degradation in the heated injection port of a GC-MS system.[3][11] Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method as it avoids this issue.[3] If GC-MS must be used, lower the injection port temperature to minimize degradation.[12]
Repeated Freeze-Thaw Cycles Aliquot Samples: Avoid repeatedly freezing and thawing the primary sample. Upon collection, divide it into smaller, single-use aliquots before freezing.[1]
Problem 2: I'm seeing high variability in my results between replicates.
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize Workflow: Ensure all samples, calibrators, and quality controls are handled identically. Minimize the time samples spend at room temperature during preparation. Use cooled sample racks if possible.
Poor Extraction Recovery Optimize Extraction Method: Low or inconsistent recovery during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can introduce variability. See "Problem 3" for detailed optimization steps.
Analyte Instability in Final Extract Acidify Reconstitution Solvent: After evaporating the extraction solvent, reconstitute the sample in an acidified mobile phase. This can improve the stability of the analyte while it awaits injection.[13]
Ion Suppression/Enhancement (Matrix Effects) Evaluate Matrix Effects: Inject a blank, extracted matrix sample while infusing a constant flow of the analyte solution post-column. Dips or peaks in the signal indicate ion suppression or enhancement at specific retention times.[14] Adjust chromatography to move the analyte peak away from these regions.
Problem 3: My extraction recovery is low and inconsistent.
Potential Cause Troubleshooting Step
Suboptimal SPE Method Select the Right Sorbent: Use a mixed-mode cation-exchange sorbent (e.g., Oasis MCX), which is highly effective for basic compounds like cathinones.[1] Control pH: Acidify the sample before loading to ensure the cathinone is protonated (positively charged) and binds strongly to the cation-exchange sorbent.[1] Optimize Wash/Elution: Use a weak organic or acidified aqueous wash to remove interferences. Elute with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the cathinone and release it from the sorbent.[1]
Suboptimal LLE Method Adjust Sample pH: Before extraction with an organic solvent, adjust the aqueous sample to a basic pH (e.g., 9-10). This neutralizes the cathinone, making it more soluble in the organic phase.[1] Use Salting Out: Add a salt like sodium chloride to the aqueous phase to decrease the cathinone's aqueous solubility and drive it into the organic solvent.[1]
Emulsion Formation (LLE) Break Emulsions: If an emulsion forms at the solvent interface, it can be broken by centrifugation or by adding a small amount of a different organic solvent.[1]

Quantitative Data Summary

The stability of cathinones is highly dependent on their structure, the storage temperature, and the pH of the matrix. The following tables summarize the stability of various cathinones under different conditions.

Table 1: Estimated Half-Lives of Cathinones in Whole Blood at Different Temperatures Data compiled from studies that monitored degradation over time. Half-life is the time required for 50% of the initial concentration to degrade.

CathinoneElevated Temp (32°C)Ambient Temp (20°C)Refrigerated (4°C)Frozen (-20°C)
3-FMC 8 hours[5]22 hours[5]~7 days[3]Months (but least stable)[5]
4-CMC N/A< 1 day[4]4 days[4]32 days[4]
Mephedrone N/A~2-3 weeks[8][15]~2-3 months[8][15]Stable (>6 months)[3]
α-PVP ~14 days[5]~2.5 months[5]Stable (>6 months)[5]Stable (>6 months)[5]
MDPBP 21 days[5]~3 months[5]Stable (>6 months)[5]Stable (>6 months)[5]
MDPV >21 days[5]~3 months[5]Stable (>6 months)[5]Stable (>6 months)[5]
Pentylone N/AN/AStable (>6 months)[4]Stable (>6 months)[4]

Table 2: Stability of Cathinones in Urine Under Different pH and Temperature Conditions General stability trends observed over a 6-month study period.[2]

ConditionStability Outcome
pH 4 (Acidic) All 22 cathinones tested were stable for the entire 6-month period when stored at -20°C and 4°C .[2][16]
pH 8 (Alkaline) Significant degradation was observed for most cathinones.[2][16] - At 32°C , >20% loss occurred within hours for many drugs.[2] - At 20°C , half-lives ranged from 9 hours (3-FMC) to 4.3 months (MDPV).[2][17] - Even at -20°C , some unstable analytes showed degradation over 6 months.[7]

Key Experimental Protocols

Protocol 1: Recommended Sample Collection and Stabilization

This protocol is designed to maximize the stability of cathinones from the point of collection to analysis.

  • Blood Collection:

    • Collect whole blood in tubes containing a preservative such as sodium fluoride (B91410). While some studies have used EDTA, sodium fluoride is often preferred for stability studies.[8][15]

    • Mix the sample gently by inversion.

    • If possible, place the sample on ice immediately.

  • Urine Collection:

    • Collect urine in a sterile container.

    • Immediately after collection, check the pH.

    • Adjust the pH to a range of 4-5 by adding a small amount of acid (e.g., hydrochloric acid, ascorbic acid). This is the most critical step for preserving cathinones in urine.[2][18]

  • Aliquoting and Storage:

    • As soon as possible, divide the primary sample (blood or acidified urine) into smaller, single-use volumes (aliquots) in appropriately labeled cryovials.[1]

    • Immediately freeze all aliquots at -20°C or, preferably, -80°C for long-term storage.[3]

Protocol 2: General Solid-Phase Extraction (SPE) Method

This protocol provides a general guideline for extracting cathinones from biological matrices using a mixed-mode cation-exchange sorbent. Optimization for specific analytes is recommended.

  • Sample Pre-treatment:

    • Thaw one aliquot of the sample (e.g., 1 mL of blood or urine).

    • Add an appropriate internal standard.

    • Acidify the sample by adding an acid (e.g., 100 µL of 1 M HCl) to ensure the target analytes are in their protonated, cationic state.

    • Vortex and centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]

  • Washing Steps:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.[1]

    • Wash the cartridge with 1 mL of methanol to remove remaining interferences.[1]

    • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the cathinones from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[1] The basic modifier neutralizes the analytes, disrupting their ionic bond with the sorbent.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

Cathinone Degradation Pathway

The primary instability of cathinones is related to the β-keto group, which can be chemically reduced to the corresponding amino alcohol. This is a major degradation pathway in biological matrices.

G cluster_0 Cathinone Degradation Cathinone Synthetic Cathinone (β-ketophenethylamine) Metabolite Reduced Metabolite (Amino Alcohol) Cathinone->Metabolite Keto Reduction (in vivo or ex vivo) Loss Loss of Psychoactive and Analytical Signal Metabolite->Loss Altered chemical properties

Caption: Primary degradation pathway of cathinones via keto reduction.

Recommended Analytical Workflow

This workflow outlines the critical steps from sample collection to final analysis, emphasizing points where stability must be controlled to ensure accurate quantification.

G cluster_workflow Analytical Workflow for Cathinone Stability A 1. Sample Collection B 2. pH Adjustment (Urine) Acidify to pH 4-5 A->B Critical Step C 3. Aliquot Sample B->C D 4. Immediate Freezing ≤ -20°C C->D Critical Step E 5. Sample Extraction (SPE/LLE) (pH control is critical) D->E F 6. Analysis by LC-MS/MS (Avoids thermal degradation) E->F G 7. Data Interpretation (Consider potential degradation) F->G

Caption: Recommended workflow to minimize cathinone degradation.

References

Technical Support Center: Strategies for Increasing the Efficiency of In vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for in vitro metabolism assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Microsomal Stability Assay: Troubleshooting Guide

The microsomal stability assay is a fundamental tool for assessing the metabolic fate of new chemical entities. However, various factors can influence the accuracy and reproducibility of this assay. This guide addresses common problems encountered during these experiments.

Question: My compound shows rapid degradation, even at the earliest time point. What are the potential causes and how can I troubleshoot this?

Answer: Rapid degradation of a test compound can stem from several factors, including high metabolic activity, compound instability, or issues with the experimental setup.

Troubleshooting Steps:

  • Assess Non-Enzymatic Degradation: To distinguish between metabolic and non-metabolic degradation, include a control incubation without the NADPH regenerating system. If the compound loss is similar in both the presence and absence of NADPH, the degradation is likely non-enzymatic.[1]

  • Evaluate Compound Stability: Incubate the compound in the assay buffer without microsomes or NADPH to check for chemical instability at the assay's pH and temperature.

  • Check for Nonspecific Binding: Significant binding of the compound to the assay plates or microsomal protein can be mistaken for metabolism. To mitigate this, use low-binding plates and consider including a small amount of a non-ionic surfactant like Triton X-100 in the incubation buffer.[1] Always determine the compound concentration at time zero (T0) after adding microsomes to account for any initial rapid binding.[1]

  • Optimize Microsomal Protein Concentration: High concentrations of microsomal protein can lead to very rapid metabolism. Try reducing the protein concentration to slow down the reaction rate.[2]

Question: I am observing high variability between replicate wells in my microsomal stability assay. What could be the cause and how can I improve consistency?

Answer: High variability can obscure the true metabolic profile of a compound. The source of this variability often lies in the experimental technique and setup.

Troubleshooting Steps:

  • Ensure Homogeneous Microsome Suspension: Thoroughly mix the microsomal suspension before aliquoting to ensure a uniform concentration of enzymes in each well.

  • Standardize Pipetting Techniques: Inconsistent pipetting, especially of viscous microsomal suspensions or small volumes of compound stock solutions, can introduce significant error. Use calibrated pipettes and consider using reverse pipetting for viscous liquids.

  • Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is low (typically ≤1%) and consistent across all wells.[3] Some solvents, like methanol, can interfere with the assay and lead to artificially increased instability.[3]

  • Maintain Consistent Incubation Conditions: Ensure uniform temperature across the incubation plate. Variations in temperature can lead to different rates of metabolic activity.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general framework for conducting a microsomal stability assay. Optimization may be required based on the specific compound and research question.

Parameter Recommended Condition Notes
Test System Human Liver Microsomes (or other species)Ensure microsomes are from a reputable source and have been stored correctly.[4]
Test Compound Concentration 1 µM (typically)The concentration should be below the Km of the primary metabolizing enzymes to ensure linear kinetics.[5]
Microsomal Protein Concentration 0.5 mg/mLMay need to be optimized depending on the metabolic rate of the compound.[2][5]
Cofactor NADPH Regenerating SystemA system including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is commonly used.[4][6]
Incubation Time Points 0, 5, 15, 30, 45, 60 minutesTime points should be adjusted to capture the degradation profile of the compound accurately.[5]
Reaction Termination Ice-cold acetonitrile (B52724) or methanolThis stops the enzymatic reaction and precipitates the protein.[4]
Analysis LC-MS/MSProvides sensitive and specific quantification of the remaining parent compound.[4]

Troubleshooting Workflow for Microsomal Stability Assays

start Unexpected Result in Microsomal Stability Assay high_variability High Variability Between Replicates start->high_variability rapid_degradation Rapid Degradation start->rapid_degradation low_metabolism Low or No Metabolism start->low_metabolism check_pipetting Review Pipetting Technique (e.g., reverse pipetting) high_variability->check_pipetting check_mixing Ensure Homogeneous Microsome Suspension high_variability->check_mixing check_temp Verify Uniform Incubation Temperature high_variability->check_temp check_non_enzymatic Run Control without NADPH rapid_degradation->check_non_enzymatic check_binding Assess Nonspecific Binding (use low-binding plates) rapid_degradation->check_binding optimize_protein Optimize Microsomal Protein Concentration rapid_degradation->optimize_protein check_activity Verify Microsome Activity with Positive Control low_metabolism->check_activity check_compound_sol Confirm Compound Solubility low_metabolism->check_compound_sol extend_incubation Increase Incubation Time low_metabolism->extend_incubation start Start thaw Thaw Cryopreserved Hepatocytes start->thaw wash Wash and Resuspend Hepatocytes thaw->wash count Count Viable Cells wash->count incubate Incubate with Test Compound count->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction sample->terminate analyze Analyze by LC-MS/MS terminate->analyze end End analyze->end cluster_0 No Inhibition cluster_1 Inhibition enzyme CYP450 Enzyme product Metabolite (Signal) enzyme->product Metabolism enzyme->product Reduced Metabolism substrate Probe Substrate substrate->enzyme inhibitor Test Compound (Potential Inhibitor) inhibitor->enzyme Binding

References

Mitigating tolerance development in chronic Mexedrone administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering tolerance development in chronic mexedrone administration studies. The information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is drug tolerance in the context of chronic this compound administration?

A1: Drug tolerance is a phenomenon where the effect of a drug diminishes following repeated administration.[1] In the context of chronic this compound studies, this means that a previously effective dose no longer produces the same magnitude of behavioral or physiological response. This can manifest as a need to increase the dose to achieve the original effect.

Q2: What are the primary neurobiological mechanisms underlying tolerance to cathinones like this compound?

A2: While the exact mechanisms for this compound are still under investigation, tolerance to psychostimulants, including synthetic cathinones, is thought to involve several processes:

  • Pharmacokinetic Tolerance: The body may become more efficient at metabolizing and clearing the drug, preventing it from reaching its target in sufficient concentrations.[2]

  • Pharmacodynamic Tolerance: This involves adaptive changes at the cellular level. For cathinones, which primarily act on monoamine transporters, this can include:

    • Receptor Desensitization and Downregulation: Chronic stimulation of receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, can lead to them becoming less responsive or a decrease in their total number. For instance, studies on other psychostimulants have shown that downregulation of 5-HT2A receptors can occur following repeated agonist administration.[3][4]

    • Depletion of Neurotransmitters: Prolonged release of dopamine and serotonin can lead to a depletion of these neurotransmitters in the presynaptic terminal, reducing the amount available for subsequent release.

Q3: Are there any known pharmacological targets for mitigating this compound tolerance?

A3: Direct studies on mitigating this compound tolerance are limited. However, research on this compound and related compounds suggests potential targets. The serotonin 2A (5-HT2A) receptor is a promising candidate. The locomotor effects of acute this compound administration in mice have been shown to be reversed by pretreatment with M100907, a 5-HT2A receptor antagonist.[5] Furthermore, 5-HT2A receptor antagonists have been shown to suppress behavioral sensitization to other psychostimulants like morphine.[6] This suggests that modulation of the 5-HT2A receptor system could be a viable strategy to investigate for mitigating tolerance to chronic this compound administration.

Troubleshooting Guide

Issue: A previously effective dose of this compound is no longer producing the desired behavioral (e.g., locomotor activity) or physiological response.

This is a classic sign of tolerance development. Here are some potential strategies to address this issue, moving from procedural adjustments to pharmacological interventions.

Dosing Schedule Modification

Continuous daily administration of psychostimulants is a major factor in the rapid development of tolerance.

Troubleshooting Tip: Implement an intermittent dosing schedule.

  • Rationale: "Drug holidays" or breaks in drug administration can help to resensitize the system to the effects of the drug.[1][7] Studies on other stimulants have shown that intermittent dosing reduces the risk of producing tolerance compared to continuous treatment.[8] The optimal interval will depend on the specific research question and the half-life of this compound.

  • Suggested Protocol: Instead of daily administration, consider dosing on alternating days or implementing a "weekend" washout period (e.g., dose for 5 days, followed by 2 days of no drug). The effectiveness of this will need to be empirically determined for your specific experimental paradigm.

Table 1: Comparison of Dosing Schedules on Tolerance Development (Hypothetical)

Dosing ScheduleTotal Weekly DoseExpected Onset of ToleranceNotes
Continuous Daily70 mg/kgRapid (within 1 week)Prone to rapid tolerance development.
Intermittent (Every Other Day)30-40 mg/kgDelayedMay help maintain drug effect over a longer period.
"Weekend" Washout50 mg/kgIntermediateBalances frequent dosing with periods of recovery.
Pharmacological Intervention

If modifying the dosing schedule is not feasible or sufficient, co-administration with a compound that targets the underlying mechanisms of tolerance may be an option.

Troubleshooting Tip: Investigate co-administration with a 5-HT2A receptor antagonist.

  • Rationale: As this compound's locomotor effects are attenuated by the 5-HT2A antagonist M100907, and this receptor is implicated in psychostimulant tolerance, blocking this receptor may prevent or reverse tolerance to chronic this compound.[5][6]

  • Experimental Protocol: Co-administration of this compound and a 5-HT2A Antagonist

    • Animals: Male mice or rats, housed under standard laboratory conditions.

    • Groups:

      • Vehicle + Vehicle

      • Vehicle + this compound

      • 5-HT2A Antagonist + Vehicle

      • 5-HT2A Antagonist + this compound

    • Drug Administration:

      • The 5-HT2A antagonist (e.g., M100907, 0.5-1.0 mg/kg, i.p.) is administered 30 minutes prior to this compound.

      • This compound is administered at the desired dose (e.g., 10-50 mg/kg, i.p.).

    • Behavioral Assessment: Locomotor activity is recorded for a set period (e.g., 60 minutes) immediately following this compound administration. This is repeated daily for the duration of the chronic study.

    • Outcome Measure: Compare the locomotor response to this compound over time in the presence and absence of the 5-HT2A antagonist. A mitigation of tolerance would be observed if the group receiving the antagonist maintains a more consistent response to this compound over the study period.

Table 2: Dosing Information for Key Compounds

CompoundSpeciesDose RangeRoute of AdministrationReference
This compoundMice10-50 mg/kgi.p.[5]
This compoundRats0.1-0.5 mg/kg/infusioni.v. (self-administration)[5]
M100907 (5-HT2A Antagonist)Mice0.5-1.0 mg/kgi.p.[5]

Visualizing Experimental Design and Pathways

Experimental Workflow for Testing Tolerance Mitigation

G cluster_0 Acclimation Phase cluster_1 Group Assignment cluster_2 Chronic Dosing and Testing Phase cluster_3 Data Analysis acclimation Acclimate animals to housing and handling groups Randomly assign animals to 4 groups: 1. Vehicle + Vehicle 2. Vehicle + this compound 3. Antagonist + Vehicle 4. Antagonist + this compound acclimation->groups pretreatment Administer Vehicle or 5-HT2A Antagonist groups->pretreatment treatment Administer Vehicle or this compound (30 min post-pretreatment) pretreatment->treatment testing Record Locomotor Activity treatment->testing repeat Repeat daily for X days testing->repeat analysis Compare locomotor response over time between groups testing->analysis repeat->pretreatment

Caption: Workflow for a study investigating the effect of a 5-HT2A antagonist on this compound tolerance.

Hypothesized Signaling Pathway in this compound Tolerance

G This compound Chronic this compound Administration transporters Increased Serotonin (5-HT) and Dopamine (DA) Release This compound->transporters receptors Overstimulation of Postsynaptic Receptors (e.g., 5-HT2A, DA receptors) transporters->receptors adaptation Cellular Adaptation receptors->adaptation downregulation Receptor Downregulation and Desensitization adaptation->downregulation tolerance Tolerance (Reduced Behavioral Response) downregulation->tolerance antagonist 5-HT2A Antagonist (e.g., M100907) antagonist->receptors Blocks 5-HT2A stimulation

Caption: A simplified pathway illustrating the potential role of receptor adaptation in this compound tolerance.

References

Validation & Comparative

A Comparative Analysis of the Neurochemical Profiles of Mexedrone and Mephedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical effects of Mexedrone and Mephedrone (B570743), two synthetic cathinones. The analysis is based on available experimental data, focusing on their interactions with monoamine transporters and subsequent effects on neurotransmitter systems.

Introduction

Mephedrone (4-methylmethcathinone or 4-MMC) is a well-characterized synthetic cathinone (B1664624) known for its potent psychostimulant effects, which are attributed to its interaction with monoamine transporters.[1][2][3][4] this compound (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) emerged later as a purported legal alternative to mephedrone.[5][6] While structurally related, subtle differences in their chemical makeup lead to distinct neurochemical profiles. This guide synthesizes data from various studies to facilitate a direct comparison of their effects on the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Quantitative Data Comparison

The following tables summarize the in vitro potencies of this compound and Mephedrone at the three major monoamine transporters. These values are crucial for understanding their primary mechanisms of action.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)

CompoundDATNETSERT
This compound24704634>10000
Mephedrone54.311.9 µM*83.28

*Note: Mephedrone's IC50 at NET is presented in µM as per the source. A direct nM comparison for all three transporters from a single study on Mephedrone was not available in the provided search results. One study indicated that Mephedrone and MDMA were equally potent in inhibiting noradrenaline uptake at NET, with IC50 values of 1.9 and 2.1 µM, respectively.[7] Another study provided EC50 values for Mephedrone's releasing properties, which are presented in the subsequent table.

Table 2: Monoamine Release (EC50 nM)

CompoundDopamine (via DAT)Serotonin (via SERT)
Mephedrone (racemic)54.3183.28
R-Mephedrone31.071470
S-Mephedrone74.2360.91

Data for this compound's releasing properties was not available in the provided search results. The data for Mephedrone's enantiomers (R- and S-Mephedrone) demonstrates stereospecific effects, with R-Mephedrone being more selective for the dopamine transporter and S-Mephedrone being more potent at the serotonin transporter.[8]

Neurochemical Effects Summary

Mephedrone acts as a substrate-type releaser at monoamine transporters, meaning it both inhibits reuptake and promotes the release of dopamine, serotonin, and norepinephrine.[1][8] Studies show that mephedrone rapidly increases extracellular levels of both dopamine and serotonin in the brain's reward centers, such as the nucleus accumbens.[9] Specifically, mephedrone has been shown to cause a significant increase in dopamine levels (around 496%) and an even more pronounced increase in serotonin levels (around 941%).[9] This dual action is thought to underlie its potent psychostimulant and empathogenic effects.[10][11]

In contrast, the available data suggests that this compound is a much weaker inhibitor of monoamine transporters compared to Mephedrone.[5] Its potency at DAT and NET is in the micromolar range, and it has a very low affinity for SERT.[5] One study identified this compound as an uptake inhibitor at DAT, NET, and SERT, but also noted it has releasing properties.[5] The significantly lower potency of this compound at these transporters suggests that it would likely have a different and less intense psychoactive profile than Mephedrone.

Experimental Protocols

The data presented in this guide were primarily derived from two key types of in vitro experiments:

1. Radioligand Binding Assays:

  • Objective: To determine the affinity of a compound for a specific transporter or receptor.

  • Methodology:

    • Cell membranes expressing the target transporter (e.g., DAT, NET, or SERT) are prepared.

    • A known radiolabeled ligand that binds to the transporter is incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound or Mephedrone) are added to compete with the radioligand for binding to the transporter.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

2. Neurotransmitter Uptake/Release Assays:

  • Objective: To measure the ability of a compound to inhibit the reuptake of a neurotransmitter or to induce its release.

  • Methodology:

    • Cells stably expressing the monoamine transporter of interest (e.g., HEK cells expressing hDAT) or synaptosomes (nerve terminals isolated from brain tissue) are used.

    • For uptake inhibition, the cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of various concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured. The IC50 value represents the concentration of the drug that inhibits 50% of the neurotransmitter uptake.

    • For release assays, the cells or synaptosomes are first preloaded with a radiolabeled substrate (e.g., [3H]MPP+ for DAT). After washing away the excess substrate, the cells are exposed to the test compound. The amount of radioactivity released into the surrounding medium is measured over time. The EC50 value is the concentration of the drug that produces 50% of the maximal release effect.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_drugs Drug Action Vesicle Synaptic Vesicle (Dopamine/Serotonin) MA Dopamine/ Serotonin Vesicle->MA Storage DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) MA->DAT Reuptake MA->SERT Reuptake Synaptic_MA Synaptic Dopamine/ Serotonin MA->Synaptic_MA Release Mephedrone Mephedrone Mephedrone->DAT Inhibits & Reverses (High Potency) Mephedrone->SERT Inhibits & Reverses (High Potency) This compound This compound This compound->DAT Inhibits (Low Potency) This compound->SERT Inhibits (Very Low Potency) start Start: Cell Culture Expressing Monoamine Transporter preload Preload cells with radiolabeled substrate (e.g., [3H]MPP+) start->preload wash Wash to remove excess substrate preload->wash add_drug Add varying concentrations of Mephedrone or this compound wash->add_drug incubate Incubate for a defined time period add_drug->incubate collect Collect supernatant (containing released substrate) incubate->collect measure Measure radioactivity using liquid scintillation counting collect->measure analyze Analyze data to calculate EC50 values for release measure->analyze end End: Determine drug potency as a releaser analyze->end Mephedrone Mephedrone DAT_SERT_Inhibition Potent DAT/SERT Inhibition & Release Mephedrone->DAT_SERT_Inhibition This compound This compound Weak_DAT_Inhibition Weak DAT/NET Inhibition Very Weak SERT Inhibition This compound->Weak_DAT_Inhibition DA_5HT_Increase Large increase in synaptic Dopamine & Serotonin DAT_SERT_Inhibition->DA_5HT_Increase Minor_DA_Increase Minor increase in synaptic Dopamine & Norepinephrine Weak_DAT_Inhibition->Minor_DA_Increase Psychoactive_Effects Strong Psychostimulant & Empathogenic Effects DA_5HT_Increase->Psychoactive_Effects Weak_Psychoactive_Effects Weaker Psychostimulant Effects Minor_DA_Increase->Weak_Psychoactive_Effects

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Mexedrone in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methodologies for the quantitative analysis of Mexedrone in seized materials. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction

This compound (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS).[1] As with other NPS, the clandestine nature of its production necessitates robust and validated analytical methods for its identification and quantification in seized materials to support forensic investigations and toxicological studies. The primary analytical techniques employed for the quantification of synthetic cathinones are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Complementary techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for unequivocal identification and structural elucidation.[1][2][3][4]

This guide focuses on a comparison of GC-MS and LC-MS/MS methods, providing quantitative performance data and detailed experimental protocols.

General Workflow for Analysis

The analysis of seized materials suspected of containing this compound typically follows a standardized workflow, from sample receipt to final reporting. This process ensures chain of custody, proper sample handling, and the generation of reliable and defensible analytical data.

Seized_Material_Analysis_Workflow General Workflow for this compound Analysis in Seized Materials A Sample Receipt & Documentation B Preliminary Examination (Visual, Odor) A->B C Presumptive Testing (e.g., Color Tests) B->C D Sample Preparation (Homogenization, Extraction) C->D E Qualitative Analysis (Identification) D->E F Quantitative Analysis (Quantification) D->F G Data Review & Interpretation E->G F->G H Final Report Generation G->H

Caption: General workflow for the analysis of seized materials suspected to contain this compound.

Quantitative Method Comparison

The following table summarizes the performance of commonly employed chromatographic techniques for the quantification of synthetic cathinones like Mephedrone, which are structurally similar to this compound. These parameters are indicative of the performance expected for a validated this compound method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 5 - 300 ng/mL (in plasma)1 - 5,000 ng/mL (in urine)
Limit of Detection (LOD) 7.3 - 20.2 ng/mLNot explicitly stated, but LOQ is 1 ng/mL
Limit of Quantification (LOQ) 22.2 - 60.2 ng/mL1 ng/mL
Intra-Assay Precision (%RSD) 10.9 - 11.9%Not explicitly stated
Inter-Assay Precision (%RSD) 9.2 - 11.2%Not explicitly stated
Accuracy (%Bias) 1.8 - 2.8%Not explicitly stated
Reference [5][6][7]

Note: The data presented is primarily from studies on Mephedrone, a closely related synthetic cathinone. Method validation for this compound would be required to establish these specific parameters.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility. Below are representative protocols for GC-MS and LC-MS/MS analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For cathinones, derivatization is often employed to improve chromatographic performance.

A. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL aliquot of the sample solution (e.g., dissolved seized powder in a buffer), add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

  • Add a derivatizing agent (e.g., MSTFA) and heat as required to complete the reaction.[8]

  • The derivatized sample is then ready for injection into the GC-MS system.[8]

B. Instrumental Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. For this compound, characteristic fragments include m/z 119, 56, and 42.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for quantifying compounds in complex matrices.

A. Sample Preparation (Dispersive Solid-Phase Extraction - D-SPE)

  • Prepare a solution of the seized material in an appropriate solvent (e.g., methanol).[10]

  • Take a 1 mL aliquot and add 1 mL of acetonitrile.

  • Vortex for 2 minutes and centrifuge for 6 minutes at 6000 rpm.[11]

  • Transfer the supernatant to a D-SPE tube containing magnesium sulfate (B86663) (MgSO4) and primary secondary amine (PSA) sorbent.[11]

  • Vortex for 2 minutes and centrifuge for 5 minutes at 12,000 rpm.[11]

  • The resulting supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

B. Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program to achieve separation (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[7]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Two MRM transitions are typically monitored for each analyte and internal standard for confident quantification.[7]

Complementary Identification Techniques

While GC-MS and LC-MS/MS are used for quantification, other spectroscopic techniques are essential for the initial identification of the substance.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for identifying functional groups and providing a unique "fingerprint" spectrum of a substance.[2][12][13] It is considered a Category A analytical technique by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), providing the highest potential discriminating power.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of new psychoactive substances.[4] It can differentiate between isomers, which can be challenging for mass spectrometry-based methods alone.[3] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound.[9]

References

Navigating the Analytical Maze: A Comparative Guide to Mexedrone's Cross-reactivity in Cathinone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like mexedrone presents a significant challenge for toxicological screening. As a cathinone (B1664624) derivative, understanding its cross-reactivity with existing immunoassays is crucial for accurate detection and interpretation of results. This guide provides a comparative overview of the expected cross-reactivity of this compound with various cathinone immunoassays, supported by data from structurally similar compounds and detailed experimental protocols to guide researchers in their own assessments.

The Challenge of this compound Detection

This compound (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone structurally related to mephedrone (B570743). However, the addition of a methoxy (B1213986) group can alter its interaction with antibodies used in immunoassays. Direct experimental data on this compound's cross-reactivity is scarce in publicly available literature. Therefore, this guide synthesizes data from closely related cathinones to provide an informed perspective on its likely behavior in common immunoassay platforms.

Cross-Reactivity of Structurally Similar Cathinones

To infer the potential cross-reactivity of this compound, it is essential to examine the data for its analogues, primarily mephedrone and other cathinone derivatives.

Cathinone DerivativeImmunoassay KitReported Cross-Reactivity (%)Reference Compound
Mephedrone Randox Mephedrone/Methcathinone ELISAHigh (often near 100%)Mephedrone
Methcathinone Randox Mephedrone/Methcathinone ELISAHighMephedrone
Methylone Randox Mephedrone/Methcathinone ELISAVariable, generally lower than mephedroneMephedrone
Various Cathinones General Amphetamine Immunoassays (e.g., CEDIA, EMIT)Generally Low (<4%)d-amphetamine

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific lot of the assay and experimental conditions.

The high specificity of the Randox Mephedrone/Methcathinone ELISA for mephedrone suggests that even minor structural modifications, such as the methoxy group in this compound, could significantly reduce cross-reactivity. General amphetamine immunoassays typically exhibit low cross-reactivity with cathinone derivatives due to structural differences.[1][2]

Predicting Cross-Reactivity: A Chemoinformatic Approach

In the absence of direct experimental data, chemoinformatic methods can offer predictions of immunoassay cross-reactivity. These models utilize the 2D molecular similarity between a test compound and the target analyte of an immunoassay. The structural similarity of substituted cathinones to amphetamines is a primary reason for their cross-reactivity with immunoassays designed to detect this class of drugs.[3] It is plausible that the structural dissimilarity introduced by the methoxy group in this compound could lead to lower cross-reactivity in assays targeting mephedrone or amphetamines.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, researchers should perform dedicated experimental validation. Below are detailed methodologies for conducting such assessments.

Preparation of Spiked Urine Samples

Objective: To prepare urine samples with known concentrations of this compound.

Materials:

  • Certified drug-free human urine

  • This compound reference standard

  • Methanol or other suitable solvent

  • Calibrated pipettes and laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Perform serial dilutions of the stock solution to create a range of working solutions.

  • Spike aliquots of drug-free human urine with the working solutions to achieve a series of desired final concentrations (e.g., ranging from 1 ng/mL to 10,000 ng/mL).

  • Prepare a negative control sample using only drug-free urine.

  • Prepare positive control samples using the immunoassay's target analyte (e.g., mephedrone or d-amphetamine) at known concentrations.

Immunoassay Procedure (General Protocol for Competitive ELISA)

Objective: To determine the concentration of this compound that produces a positive result in a specific immunoassay.

Materials:

  • Commercial cathinone or amphetamine ELISA kit

  • Spiked urine samples

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves adding the spiked urine samples, calibrators, and controls to microplate wells coated with antibodies.

  • An enzyme-conjugated version of the target drug is then added, which competes with the drug in the sample for antibody binding sites.

  • After an incubation period, the wells are washed to remove unbound components.

  • A substrate is added, which reacts with the bound enzyme conjugate to produce a colorimetric signal.

  • The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the drug in the sample.

Calculation of Cross-Reactivity

Objective: To quantify the cross-reactivity of this compound.

Calculation: The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound that produces a response equivalent to the Cutoff) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of immunoassay cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions spike Spike Drug-Free Urine dilutions->spike controls Prepare Positive & Negative Controls spike->controls add_samples Add Samples to Antibody-Coated Plate controls->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate Incubate add_conjugate->incubate wash Wash Wells incubate->wash add_substrate Add Substrate wash->add_substrate read Read Absorbance add_substrate->read calculate Calculate % Cross-Reactivity read->calculate

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

immunoassay_principle cluster_low_drug Low Drug Concentration in Sample cluster_high_drug High Drug Concentration in Sample Antibody_low Antibody Substrate_low Substrate Antibody_low->Substrate_low Enzyme action Drug_low Drug Drug_low->Antibody_low Few bindings Enzyme_Conjugate_low Enzyme Conjugate Enzyme_Conjugate_low->Antibody_low Many bindings Signal_low High Signal Substrate_low->Signal_low Color development Antibody_high Antibody Substrate_high Substrate Antibody_high->Substrate_high Less enzyme action Drug_high Drug Drug_high->Antibody_high Many bindings Enzyme_Conjugate_high Enzyme Conjugate Enzyme_Conjugate_high->Antibody_high Few bindings Signal_high Low Signal Substrate_high->Signal_high Less color development

Caption: Principle of competitive immunoassay.

Conclusion

While direct experimental data on the cross-reactivity of this compound with cathinone immunoassays is currently limited, an analysis of its structural analogues provides a valuable framework for predicting its behavior. Due to the structural variation introduced by its methoxy group, this compound is anticipated to exhibit lower cross-reactivity with immunoassays specifically targeting mephedrone and will likely have minimal cross-reactivity with general amphetamine screens. However, empirical testing is paramount for definitive characterization. The experimental protocols outlined in this guide provide a robust methodology for researchers to determine the precise cross-reactivity of this compound, thereby enhancing the accuracy of toxicological screenings and contributing valuable data to the scientific community.

References

Mexedrone's Monoamine Transporter Activity Validated Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Mexedrone (4-methoxy-N-methylcathinone), a synthetic cathinone (B1664624) derivative, has been characterized as a monoamine transporter inhibitor. This guide provides a comparative analysis of its activity at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters against well-established inhibitors: cocaine, bupropion (B1668061), and methylphenidate. The data presented herein is intended to offer an objective performance comparison supported by experimental data.

Comparative Monoamine Transporter Inhibition

This compound acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its inhibitory activity is notably less potent compared to established psychostimulants such as cocaine and methylphenidate, and it also shows weaker activity than the atypical antidepressant bupropion at the dopamine and norepinephrine transporters.

The inhibitory potencies of this compound and the comparator compounds at the three primary monoamine transporters are summarized in the table below. The data is presented as IC50 or Ki values, which represent the concentration of the drug required to achieve 50% inhibition of transporter activity. Lower values indicate greater potency.

CompoundDAT (nM)NET (nM)SERT (nM)
This compound (IC50) 6,844[1]8,869[1]5,289[1]
Cocaine (Ki) 200 - 700[2]200 - 700[2]200 - 700[2]
Bupropion (Ki) 2,800[3]1,400[3]45,000[3]
Methylphenidate (Ki) ~100[2]~100[2]~100,000[2]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. While not identical, they are often used interchangeably for comparative purposes in this context.

Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of monoamines (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron. Inhibitors of these transporters block this reuptake process, leading to an increased concentration of the respective neurotransmitters in the synapse, thereby enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamines vesicle->monoamine Release monoamine_cleft Monoamines monoamine->monoamine_cleft transporter Monoamine Transporter (DAT, NET, SERT) inhibitor Inhibitor (e.g., this compound) inhibitor->transporter Inhibition monoamine_cleft->transporter Reuptake receptor Postsynaptic Receptors monoamine_cleft->receptor Binding

Caption: Signaling pathway of monoamine transporter inhibition.

Experimental Protocols

The determination of a compound's monoamine transporter activity is typically conducted through in vitro uptake inhibition assays. These assays measure the ability of a test compound to compete with a radiolabeled substrate for uptake into cells expressing the target transporter.

General Experimental Workflow

The following diagram outlines a typical workflow for a monoamine transporter uptake inhibition assay.

G start Start cell_culture Cell Culture (e.g., HEK293 expressing DAT, SERT, or NET) start->cell_culture plating Cell Plating (e.g., 96-well plates) cell_culture->plating incubation Incubation with Test Compound plating->incubation radiolabel Addition of Radiolabeled Substrate incubation->radiolabel termination Termination of Uptake (e.g., rapid filtration) radiolabel->termination measurement Measurement of Radioactivity termination->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: Experimental workflow for a monoamine transporter uptake assay.

Detailed Methodology: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is a synthesized representation of standard methods used in the field.

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating:

    • Cells are harvested and seeded into 96-well microplates at a density that ensures a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • Uptake Initiation and Termination:

    • Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).

    • The incubation with the radiolabeled substrate is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • The uptake reaction is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Measurement of Radioactivity:

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

References

Comparative Metabolic Pathways of Mexedrone and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel psychoactive substances (NPS) is critical for assessing their pharmacological and toxicological profiles. This guide provides a comparative analysis of the metabolic pathways of Mexedrone and its prominent analogue, Mephedrone (B570743) (4-methylmethcathinone or 4-MMC), supported by available experimental data and detailed methodologies.

This compound (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one) is a synthetic cathinone (B1664624) structurally related to the more extensively studied Mephedrone.[1][2] While data on this compound is still emerging, its metabolism can be largely understood by comparing it to the established pathways of Mephedrone. The primary metabolic transformations for these compounds involve Phase I reactions, which introduce or expose functional groups, and subsequent Phase II reactions, where endogenous molecules are conjugated to these groups to facilitate excretion.[3][4]

Phase I Metabolic Pathways: A Comparison

The initial breakdown of both this compound and Mephedrone is predominantly handled by the Cytochrome P450 (CYP) enzyme system in the liver.[5][6][7] These reactions include N-dealkylation, hydroxylation, and the reduction of the β-keto group.[8][9]

Mephedrone (4-MMC) Metabolism: The metabolism of Mephedrone is well-characterized and proceeds via three main Phase I routes, primarily mediated by the CYP2D6 enzyme.[10][11][12]

  • N-demethylation: This process removes the methyl group from the nitrogen atom, yielding the primary active metabolite, normephedrone (B1679929) (4-methylcathinone or 4-MC).[10][12] Normephedrone itself is pharmacologically active, contributing to the overall stimulant effects.[10][13][14]

  • Hydroxylation: A hydroxyl group is added to the tolyl (methylphenyl) ring, forming 4-hydroxytolylmephedrone. This metabolite is a significant component found in blood and urine samples.[10][11]

  • β-Keto Reduction: The ketone group on the beta carbon is reduced to a hydroxyl group, resulting in dihydromephedrone.[8][10]

Further oxidation of the tolyl group can lead to the formation of 4-carboxymephedrone, which is one of the most abundant metabolites detected in human plasma and urine.[11][12]

This compound Metabolism: In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have elucidated the primary metabolic pathways for this compound. The reactions are analogous to those of Mephedrone but involve different CYP enzyme contributions.[1][2][15]

  • Hydroxylation: This is a major metabolic reaction for this compound. It is mediated by CYP2C9, CYP2D6, and CYP1A2.[15]

  • N-dealkylation: This reaction leads to the formation of N-dealkyl-mexedrone.[1][15]

  • O-dealkylation: The methoxy (B1213986) group on the benzene (B151609) ring is removed, forming O-dealkyl-mexedrone.[1][15]

Notably, the CYP450 isoforms most involved in this compound's metabolism are CYP2C19, which is responsible for forming both hydroxylated and dealkylated metabolites, followed by CYP2D6 and CYP1A2, which are primarily involved in hydroxylation.[1]

G cluster_mephedrone Mephedrone (4-MMC) Metabolism cluster_this compound This compound Metabolism Mephedrone Mephedrone Normephedrone Normephedrone (4-MC) Hydroxymephedrone 4-Hydroxytolyl-mephedrone Dihydromephedrone Dihydromephedrone Carboxymephedrone 4-Carboxymephedrone This compound This compound N_dealkyl N-dealkyl-mexedrone O_dealkyl O-dealkyl-mexedrone Hydroxy Hydroxy-mexedrone

Quantitative Metabolic Data

Quantitative data on the metabolism of these compounds is crucial for forensic analysis and toxicological risk assessment. The following table summarizes available data from forensic cases and in vitro studies.

Compound Matrix Analyte Concentration Range Source
Mephedrone BloodMephedrone1 - 51 µg/kg[11]
BloodHydroxytolyl-mephedroneNot Detected - 9 µg/kg[11]
UrineMephedrone700 µg/kg (single case)[11]
UrineHydroxytolyl-mephedrone190 µg/kg (single case)[11]
Plasma4-Carboxymephedrone (4-COOH-MMC)AUC₀₋₈h value of 113% of parent drug[12]
This compound In VitroUnchanged this compoundSignificant fraction detected after incubation[1]
In VitroHydroxy-mexedroneIdentified as major metabolite[15]
In VitroN/O-dealkyl-mexedroneIdentified as metabolites[15]

Note: Data for this compound is primarily from in vitro studies, and in vivo concentrations in humans have not been extensively reported. AUC (Area Under the Curve) indicates the total drug exposure over time.

Experimental Protocols

The characterization of these metabolic pathways relies on established in vitro and in vivo methodologies, followed by advanced analytical techniques.

In Vitro Metabolism Studies

A common approach to studying drug metabolism in a controlled environment involves the use of human liver preparations.

Objective: To identify Phase I metabolites of a test compound (e.g., this compound) and the CYP enzymes responsible for their formation.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19, etc.)[1][11]

  • Test compound (this compound or analogue)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate (B84403) buffer

  • Quenching solvent (e.g., cold acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) system[11][15]

Protocol:

  • Incubation: The test compound is incubated with HLM or specific recombinant CYP enzymes in a phosphate buffer at 37°C.[1]

  • Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold quenching solvent like acetonitrile.

  • Sample Cleanup: The quenched samples are centrifuged, and the supernatant is collected. The supernatant may be further purified using Solid-Phase Extraction (SPE) to remove interfering substances.[15]

  • Analysis: The final extracts are analyzed using LC-MS/MS or a high-resolution mass spectrometry system like QTOF-MS to separate, identify, and quantify the parent drug and its metabolites.[1][11]

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_interp Data Interpretation Matrix Biological Matrix (e.g., Human Liver Microsomes) Incubation Incubate with Substrate (e.g., this compound) + NADPH Matrix->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Extract Sample Cleanup (e.g., SPE) Quench->Extract LCMS LC-MS/MS or UHPLC-QTOF-MS Analysis Extract->LCMS DataAcq Data Acquisition LCMS->DataAcq MetID Metabolite Identification DataAcq->MetID Quant Quantification MetID->Quant Pathway Pathway Elucidation Quant->Pathway

Conclusion

The metabolic pathways of this compound show clear parallels to its analogue Mephedrone, primarily involving hydroxylation and dealkylation reactions. However, the specific CYP450 enzymes driving these transformations differ, with CYP2C19 playing a more significant role for this compound compared to the CYP2D6-dominance in Mephedrone metabolism.[1][11] This difference has important implications for potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms in these enzymes.[5] For drug development professionals, identifying unchanged this compound and its hydroxylated metabolites are key strategies for developing reliable biomarkers of intake.[1] Further research, particularly in vivo studies, is necessary to fully quantify the pharmacokinetic profiles of this compound and its metabolites and to understand their contribution to the overall pharmacological and toxicological effects.

References

In Vivo Validation of Mexedrone's Serotonergic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo serotonergic activity of Mexedrone with other synthetic cathinones. The information is compiled from preclinical studies to support research and drug development efforts.

Executive Summary

Recent in vivo research confirms that this compound (4-mmc-oMe) exhibits significant serotonergic activity. A key study in rodents demonstrated that this compound administration leads to increased locomotor activity, a behavioral response mediated by the serotonin (B10506) 2A (5-HT2A) receptor. Furthermore, neurochemical analysis revealed a decrease in serotonin transporter (SERT) levels and a corresponding elevation of serotonin (5-HT) in the dorsal striatum. These findings position this compound as a compound with a clear impact on the serotonin system, comparable in mechanism, though varying in potency, to other cathinone (B1664624) derivatives such as Mephedrone (B570743) (4-MMC), Methylone, and Ethylone. This guide presents a comparative analysis of the available in vivo data to delineate the serotonergic profile of this compound against these related compounds.

Comparative Analysis of In Vivo Serotonergic Activity

The following tables summarize quantitative data from in vivo studies on this compound and comparator cathinones.

Table 1: Effects on Locomotor Activity

CompoundSpeciesDose (mg/kg)Route% Increase in Locomotor ActivityAntagonist Blockade
This compound Mouse50i.p.Data not specified, but significant increase reported[1]M100907 (5-HT2A antagonist)[1]
MephedroneRat1 or 5i.p.Significant increases with co-administration of cocaine[2]-
MephedroneMouse5i.p.Significant increase[3]-
MethyloneMouse--Hyperlocomotion reported5-HT2A receptor activation implicated
EthyloneMouse--Locomotor stimulation reported-
MDPVRat--Potent locomotor stimulantDopaminergic mechanism primarily implicated

Table 2: Neurochemical Effects on the Serotonin System

CompoundSpeciesBrain RegionDose (mg/kg)RouteChange in SERT LevelsChange in 5-HT Levels
This compound MouseDorsal Striatum50i.p.Decreased[1]Elevated[1]
MephedroneRatNucleus Accumbens0.3 or 1.0i.v.-Increased (dose-related)[4]
MephedroneRatStriatum, NAc, Frontoal Cortex10-Not specifiedIncreased extracellularly (~8000% in striatum)[5]
MephedroneRatStriatum and Hippocampus30 (repeated)i.p.-Acutely decreased, no lasting change[6]
MethyloneMouseFrontal Cortex & Hippocampus25 (repeated)s.c.-Transient impairment[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This compound: In Vivo Serotonergic Activity Assessment
  • Locomotor Activity: Male mice were administered this compound (50 mg/kg, i.p.). To determine the role of the 5-HT2A receptor, a separate group of mice was pretreated with the 5-HT2A receptor antagonist M100907 (0.5 or 1.0 mg/kg) prior to this compound injection. Locomotor activity was then recorded and analyzed.[1]

  • SERT Level Measurement (Western Blot): Following acute administration of this compound (50 mg/kg), synaptosomes were prepared from the dorsal striatum of mice. SERT protein levels were quantified using Western blot analysis.[1]

  • 5-HT Level Measurement (HPLC): After acute this compound treatment (50 mg/kg), 5-HT levels in the dorsal striatum of mice were measured using high-performance liquid chromatography (HPLC).[1]

Mephedrone: In Vivo Microdialysis
  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Guide cannulae were stereotaxically implanted into the nucleus accumbens.

  • Microdialysis: Following a recovery period, a microdialysis probe was inserted. Artificial cerebrospinal fluid was perfused through the probe.

  • Drug Administration: Mephedrone (0.3 or 1.0 mg/kg) was administered intravenously.

  • Neurotransmitter Analysis: Dialysate samples were collected, and extracellular levels of 5-HT and dopamine (B1211576) were determined by HPLC with electrochemical detection.[4]

Signaling Pathways and Experimental Workflows

This compound's Proposed Serotonergic Signaling Pathway

Mexedrone_Serotonergic_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake SynapticCleft Synaptic Cleft SERT->SynapticCleft Reduced 5-HT Clearance HT2A_Receptor 5-HT2A Receptor SynapticCleft->HT2A_Receptor Increased 5-HT Binding PostsynapticNeuron Postsynaptic Neuron Neuronal_Activity Increased Neuronal Activity PostsynapticNeuron->Neuronal_Activity HT2A_Receptor->PostsynapticNeuron Activates Locomotor_Activity Increased Locomotor Activity Neuronal_Activity->Locomotor_Activity

Caption: Proposed pathway of this compound's serotonergic action.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_behavioral Behavioral Analysis cluster_neurochemical Neurochemical Analysis Animal_Model Rodent Model (Mouse) Drug_Admin This compound Administration Animal_Model->Drug_Admin Locomotor Locomotor Activity Measurement Drug_Admin->Locomotor Tissue_Harvest Dorsal Striatum Dissection Drug_Admin->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Locomotor->Data_Analysis Behavioral Data Synaptosome_Prep Synaptosome Preparation Tissue_Harvest->Synaptosome_Prep HPLC 5-HT HPLC Analysis Tissue_Harvest->HPLC Western_Blot SERT Western Blot Synaptosome_Prep->Western_Blot Western_Blot->Data_Analysis SERT Protein Levels HPLC->Data_Analysis 5-HT Concentrations

Caption: Workflow for in vivo validation of serotonergic activity.

Conclusion

The available in vivo evidence strongly supports the classification of this compound as a serotonergic agent. Its mechanism of action, involving the inhibition of SERT and subsequent increase in synaptic serotonin, aligns it with other psychoactive cathinone derivatives. The observed 5-HT2A receptor-mediated increase in locomotor activity provides a clear behavioral correlate of its neurochemical effects. For researchers and drug development professionals, these findings underscore the importance of considering the serotonergic system when evaluating the pharmacological profile and potential therapeutic or adverse effects of this compound and related compounds. Further quantitative in vivo studies are warranted to more precisely determine its potency and efficacy relative to other cathinones.

References

Comparative Cytotoxicity of Mexedrone, α-PVP, and α-PHP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of three synthetic cathinones: Mexedrone, alpha-pyrrolidinopentiophenone (α-PVP), and alpha-pyrrolidinohexanophenone (α-PHP). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their relative toxic potential. The data presented is primarily based on a key study that directly compared the cytotoxic and mutagenic effects of these three compounds.[1][2][3][4][5]

Introduction to the Compounds

This compound, α-PVP, and α-PHP are psychoactive substances belonging to the synthetic cathinone (B1664624) class, which are structurally and pharmacologically similar to amphetamines.[1][2] this compound is a lesser-known derivative of mephedrone.[1][5] α-PVP and α-PHP are pyrovalerone-type designer drugs characterized by a pyrrolidine (B122466) ring.[1] These compounds are known for their psychostimulant effects, which are similar to those of cocaine and MDMA.[1][5] While their primary mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, their cytotoxic profiles are of significant interest for toxicological assessment and understanding their potential for harm.[5][6][7]

Comparative Cytotoxicity Data

A pivotal study by Lenzi et al. (2021) evaluated the cytotoxic effects of this compound, α-PVP, and α-PHP on human lymphoblastoid TK6 cells. The results indicate that at the tested concentrations, none of the three substances induced significant cytotoxic or cytostatic effects.

Table 1: Cell Viability of TK6 Cells Exposed to this compound, α-PVP, and α-PHP for 26 Hours

Concentration (µM)This compound (% Live Cells, Mean ± SEM)α-PVP (% Live Cells, Mean ± SEM)α-PHP (% Live Cells, Mean ± SEM)
0 (Control)100100100
25Not specified in detail, but no significant effectNot specified in detail, but no significant effectNot specified in detail, but no significant effect
35Not specified in detail, but no significant effectNot specified in detail, but no significant effectNot specified in detail, but no significant effect
50Not specified in detail, but no significant effectNot specified in detail, but no significant effectNot specified in detail, but no significant effect
75Not specified in detail, but no significant effectNot specified in detail, but no significant effectNot specified in detail, but no significant effect
100No cytotoxic or cytostatic effects reportedNo cytotoxic or cytostatic effects reportedNo cytotoxic or cytostatic effects reported

Data sourced from Lenzi et al. (2021). The study concluded that up to the highest concentration of 100 µM, cell viability complied with the OECD threshold of 55 ± 5%.[1][3]

Table 2: Apoptosis Induction in TK6 Cells Exposed to this compound, α-PVP, and α-PHP for 26 Hours

CompoundConcentration Range (µM)Apoptosis Induction
This compoundUp to 100Did not reach a doubling compared to the negative control.
α-PVPUp to 100Did not reach a doubling compared to the negative control.
α-PHPUp to 100Did not reach a doubling compared to the negative control.

Data sourced from Lenzi et al. (2021).[1]

While direct cytotoxicity was not observed at these concentrations in TK6 cells, it is important to note that other studies have reported cytotoxic effects of α-PHP at higher concentrations in different cell lines. For instance, a study on murine neural stem/progenitor cells showed a dose-dependent cytotoxic effect starting from 100 μM.[8] Furthermore, the length of the aliphatic side-chain in α-pyrrolidinophenones can influence their cytotoxicity, with longer chains potentially leading to more pronounced effects.[9][10]

Experimental Protocols

The following methodologies were employed in the key comparative study by Lenzi et al. (2021) to assess the cytotoxicity of this compound, α-PVP, and α-PHP.[1][3]

Cell Culture:

  • Cell Line: Human lymphoblastoid TK6 cells were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 1% penicillin-streptomycin, and 1% L-glutamine, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (Guava ViaCount Assay):

  • TK6 cells were seeded at a density of 2.5 × 10^5 cells/mL.

  • Cells were treated with increasing concentrations of this compound, α-PVP, or α-PHP (ranging from 0 to 100 µM) for 26 hours.

  • After the treatment period, the percentage of live cells was measured using the Guava ViaCount assay, which distinguishes between viable and non-viable cells based on differential membrane permeability to DNA-binding dyes.

  • Cell viability was normalized to the concurrent negative control cultures.

Apoptosis Assay (Guava Nexin Assay):

  • TK6 cells were treated with the same concentrations of the three synthetic cathinones for 26 hours.

  • The induction of apoptosis was evaluated using the Guava Nexin assay. This assay utilizes Annexin V to detect phosphatidylserine (B164497) on the external membrane of apoptotic cells and a cell-impermeant dye to identify necrotic cells.

  • The results were expressed as the fold increase in apoptosis compared to the concurrent negative control.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis CellCulture TK6 Cell Culture Seeding Cell Seeding (2.5 x 10^5 cells/mL) CellCulture->Seeding This compound This compound (0-100 µM) Seeding->this compound aPVP α-PVP (0-100 µM) Seeding->aPVP aPHP α-PHP (0-100 µM) Seeding->aPHP Incubate 26 hours at 37°C This compound->Incubate aPVP->Incubate aPHP->Incubate Cytotoxicity Cytotoxicity Assessment (Guava ViaCount Assay) Incubate->Cytotoxicity Apoptosis Apoptosis Assessment (Guava Nexin Assay) Incubate->Apoptosis

Caption: Experimental workflow for assessing the cytotoxicity of this compound, α-PVP, and α-PHP.

Potential Signaling Pathways

While the primary comparative study did not find significant cytotoxicity at the tested concentrations and therefore did not deeply investigate specific signaling pathways, it is known that synthetic cathinones can induce cellular toxicity through various mechanisms. One proposed mechanism involves the induction of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage. However, in the study by Lenzi et al., a statistically significant increase in ROS levels was not observed for any of the three tested substances.[1][2] Other research has suggested that the cytotoxicity of some cathinones may be related to mitochondrial dysfunction.[11]

G cluster_pathway Potential Cytotoxicity Mechanisms of Synthetic Cathinones SC Synthetic Cathinones (this compound, α-PVP, α-PHP) ROS Reactive Oxygen Species (ROS) Production SC->ROS Induction? (Not observed in Lenzi et al. 2021) Mitochondria Mitochondrial Dysfunction SC->Mitochondria Potential Target OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Mitochondria->CellDamage ApoptosisNode Apoptosis CellDamage->ApoptosisNode

Caption: Postulated signaling pathways for synthetic cathinone-induced cytotoxicity.

Conclusion

Based on the available comparative data, this compound, α-PVP, and α-PHP do not exhibit significant cytotoxicity or induce apoptosis in TK6 cells at concentrations up to 100 µM following a 26-hour exposure.[1] This suggests a relatively low acute cytotoxic potential in this specific in vitro model. However, it is crucial to consider that cytotoxicity can be cell-type and concentration-dependent. Further research using different cell lines, higher concentrations, and longer exposure times is warranted to fully elucidate the toxicological profiles of these synthetic cathinones. Additionally, the mutagenic potential of these compounds and their metabolites, as investigated by Lenzi et al., presents another important aspect of their overall risk assessment.[1][2]

References

Distinguishing Mexedrone from its N-methoxy Isomer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of psychoactive compounds is paramount. This guide provides a detailed comparison of mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) and its positional isomer, N-methoxymephedrone, focusing on analytical techniques and pharmacological activity to ensure accurate differentiation. The structural similarity of these compounds necessitates robust analytical methods to prevent misidentification in research and forensic settings.

A comprehensive study successfully achieved the analytical differentiation of this compound and N-methoxymephedrone using a combination of chromatographic, spectroscopic, and mass spectrometric methods.[1][2][3][4][5] This guide synthesizes these findings to provide clear, actionable protocols and comparative data.

Comparative Analytical Data

The following table summarizes the key analytical and pharmacological data that distinguish this compound from N-methoxymephedrone.

PropertyThis compoundN-methoxymephedrone
1H NMR (ppm) Proton signals for nitrogen terminus at 9.65 and 9.21 ppm[1]Different chemical shifts around the nitrogen and α-carbon[1]
Monoamine Transporter Activity Weak non-selective uptake blocker[1][2]Weak uptake blocker and fully efficacious substrate-type releasing agent[1][2]
Dopamine (B1211576) Transporter (DAT) IC50 6.84 µM[1]6.09 µM[1]
Norepinephrine (B1679862) Transporter (NET) IC50 More potent at NET than this compound[1]2.6-fold more potent than this compound[1]
Serotonin (B10506) Transporter (SERT) IC50 More potent at SERT than this compound[1]1.6-fold more potent than this compound[1]
Dopamine Transporter (DAT) Releasing Activity (EC50) Inactive[1][2]Active in the low micromolar range[1][2]
Norepinephrine Transporter (NET) Releasing Activity (EC50) Inactive[1][2]Active in the low micromolar range[1][2]
Serotonin Transporter (SERT) Releasing Activity (EC50) Weak releasing activity (EC50 = 2.5 µM)[1][2]Active in the low micromolar range[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The key to differentiating this compound and its N-methoxy isomer lies in the distinct chemical environments of the protons and carbons near the nitrogen and α-carbon atoms.

Protocol:

  • Prepare a sample of the analyte by dissolving it in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

  • Analyze the spectra, paying close attention to the chemical shifts, coupling constants, and signal integrations.

  • For this compound, characteristic proton signals associated with the nitrogen terminus are observed at 9.65 and 9.21 ppm in the 1H NMR spectrum.[1] These signals will differ for N-methoxymephedrone due to the different placement of the methoxy (B1213986) group.

In Vitro Monoamine Transporter Assays

The pharmacological activity of these isomers at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters provides a functional method for their differentiation. These assays measure the ability of a compound to inhibit the uptake of or stimulate the release of neurotransmitters.

Protocol for Uptake Inhibition Assay:

  • Use rat brain synaptosomes to assess monoamine transporter activity.[1]

  • Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound or N-methoxymephedrone).

  • Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • After incubation, terminate the uptake by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of substrate taken up.

  • Calculate the IC50 values, which represent the concentration of the drug that inhibits 50% of the substrate uptake.

Protocol for Release Assay:

  • Preload synaptosomes with a radiolabeled substrate.

  • Initiate the release assay by adding the test compound.

  • After incubation, separate the synaptosomes from the supernatant.

  • Measure the radioactivity in the supernatant to quantify the amount of released substrate.

  • Calculate the EC50 values, representing the concentration of the drug that elicits 50% of the maximum release response.

Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound and N-methoxymephedrone.

Differentiating_Isomers cluster_sample Sample Analysis cluster_analytical Analytical Techniques cluster_pharma Pharmacological Assays cluster_identification Identification Sample Sample NMR NMR Sample->NMR Structural Elucidation LC_MS_GC_MS LC-MS / GC-MS Sample->LC_MS_GC_MS Separation & Mass Analysis X_Ray X-Ray Crystallography Sample->X_Ray Definitive Structure Transporter_Assays Monoamine Transporter Assays (Uptake & Release) Sample->Transporter_Assays Functional Characterization Mexedrone_ID This compound NMR->Mexedrone_ID Isomer_ID N-methoxymephedrone NMR->Isomer_ID LC_MS_GC_MS->Mexedrone_ID LC_MS_GC_MS->Isomer_ID X_Ray->Mexedrone_ID X_Ray->Isomer_ID Transporter_Assays->Mexedrone_ID Transporter_Assays->Isomer_ID

Caption: Workflow for differentiating this compound and N-methoxymephedrone.

This guide provides a foundational framework for the accurate differentiation of this compound and its N-methoxy positional isomer. By employing the detailed analytical and pharmacological protocols outlined, researchers can confidently identify these compounds, ensuring the integrity and validity of their scientific investigations.

References

Comparison of the locomotor stimulant effects of different synthetic cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the psychostimulant properties of various synthetic cathinones, supported by experimental data and detailed methodologies.

Synthetic cathinones, often clandestinely marketed as "bath salts" or "legal highs," represent a large and evolving class of novel psychoactive substances (NPS).[1][2] These compounds are structurally and pharmacologically related to cathinone (B1664624), the principal psychoactive alkaloid in the khat plant (Catha edulis). The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine neurotransmitter systems, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine, and serotonin (B10506).[3] This neurochemical alteration underlies their potent psychostimulant effects, with locomotor activation in animal models serving as a key indicator of their stimulant potential and abuse liability.[1][4] This guide provides a comparative overview of the locomotor stimulant effects of several prominent synthetic cathinones, presenting quantitative data, experimental protocols, and mechanistic insights to inform research and drug development efforts.

Comparative Locomotor Activity Data

The locomotor stimulant effects of synthetic cathinones exhibit considerable variability depending on their specific chemical structure. The following table summarizes quantitative data from preclinical studies in rodents, offering a comparative perspective on the potency and efficacy of different compounds.

CompoundAnimal ModelDose Range (mg/kg, i.p.)Peak Locomotor Effect (% of control or counts)Duration of Action (minutes)ED₅₀ (mg/kg)Reference
Methcathinone (B1676376) Mice1 - 30267 ± 20% of vehicle control100 - 1801.39 ± 0.09[1]
Pentedrone Mice2.5 - 25196 ± 11% of vehicle control90 - 1404.70 ± 0.10[1]
Pentylone (B609909) Mice10 - 100207 ± 16% of vehicle control120 - 17011.54 ± 0.08[1]
3-Fluoromethcathinone (3-FMC) Mice1 - 30Inverted U-shaped dose response-2.14 ± 0.06[1]
4-Methylethcathinone (4-MEC) Mice--up to 120-[1]
N-Ethylpentedrone Mice3, 10, 30Efficacious at 10 mg/kgNot specifiedNot specified[5]
MDPV Mice0.3 - 3Significant increase at 1 and 3 mg/kgup to 120-[6]
Mephedrone (B570743) (4-MMC) Rats-Dose-dependent increases--[7]
Clephedrone Mice1 - 104201 ± 366 countsup to 3601.37[8]
Dibutylone Mice5 - 255620 ± 546 counts120 - 18011.18[8]
Dimethylone Mice2.5 - 255352 ± 154 counts60 - 1204.9[8]
α-PHP Mice1 - 25Inverted U-shaped dose-effect curveup to 480-[9]
α-PPP Mice2.5 - 50Inverted U-shaped dose-effect curve60 - 190-[9]
MDPBP Mice0.1 - 2.5Inverted U-shaped dose-effect curve160 - 270-[9]
Ethylone Mice2.5 - 50---[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution. ED₅₀ represents the dose required to produce 50% of the maximal effect.

Experimental Protocols

The assessment of locomotor stimulant effects of synthetic cathinones typically relies on standardized behavioral assays in rodents. The following provides a generalized experimental protocol for the open-field locomotor activity test.

Subjects: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[1][9] Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[10] Acclimation to the housing facility for at least one week and daily handling prior to testing are crucial to minimize stress.[10]

Apparatus: The open-field arena is a square or circular enclosure equipped with a grid of infrared photobeams to automatically record the animal's horizontal and vertical movements.[9]

Procedure:

  • Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.[10] Each animal is then placed individually in the open-field arena for a 30-60 minute habituation period to establish a baseline level of activity.[10]

  • Drug Administration: Following habituation, the animal is briefly removed from the arena, and the test compound or vehicle (e.g., sterile saline) is administered, typically via intraperitoneal (i.p.) injection.[9][10]

  • Data Recording: The animal is immediately returned to the arena, and locomotor activity is recorded for a predetermined duration, usually ranging from 60 to 120 minutes.[10] Data is often collected in 5- or 10-minute intervals to allow for a time-course analysis of the drug's effects.[10]

Data Analysis: The primary dependent variable is the total distance traveled or the number of photobeam interruptions.[1] Statistical analysis, such as a two-way ANOVA with dose and time as factors, is used to analyze the time-course data.[10] A one-way ANOVA followed by post-hoc tests can be used to compare the total locomotor activity across different dose groups.[10] The ED₅₀ value is often calculated to determine the potency of the compound.[1]

Mandatory Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cathinone VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding Stimulant Effects Stimulant Effects Cathinone Synthetic Cathinone Cathinone->DAT Blocks Reuptake

Caption: Mechanism of action of dopamine reuptake inhibiting synthetic cathinones.

G A Animal Acclimation & Habituation to Housing B Transport to Testing Room & Acclimation A->B C Habituation to Open-Field Arena (30-60 min) B->C D Baseline Activity Measurement C->D E Drug/Vehicle Administration (i.p. injection) D->E F Immediate Placement in Open-Field Arena E->F G Locomotor Activity Recording (60-120 min in bins) F->G H Data Analysis (ANOVA, ED50 calculation) G->H

Caption: Experimental workflow for assessing locomotor activity in rodents.

Discussion

The data presented in this guide highlight the significant stimulant properties of a range of synthetic cathinones. Compounds like methcathinone and MDPV demonstrate high potency in stimulating locomotor activity.[1][6] In contrast, substances such as pentylone require higher doses to elicit similar effects.[1] The duration of action also varies, with some compounds like methcathinone, pentedrone, and pentylone producing effects lasting up to six hours.[1]

The primary neurobiological mechanism underlying the locomotor stimulant effects of many synthetic cathinones is their interaction with monoamine transporters, particularly the dopamine transporter (DAT).[3][11] By blocking the reuptake of dopamine from the synaptic cleft, these compounds prolong the action of dopamine on postsynaptic receptors, leading to enhanced dopaminergic neurotransmission in brain regions associated with motor control and reward.[4] Some cathinones may also act as dopamine releasing agents.[3] The locomotor stimulation induced by compounds like methcathinone and 3-FMC has been shown to be mediated by the activation of D1-dopamine receptors.[12]

It is important to note that the pharmacological profiles of synthetic cathinones can be complex. For instance, mephedrone has been shown to interact with both dopamine and serotonin transporters, which may contribute to its unique behavioral effects.[7] Furthermore, some compounds, such as pentylone, have been associated with adverse effects like convulsions and lethality at higher doses that also produce maximal stimulant effects, indicating a narrow therapeutic window.[1]

References

Unveiling the Mutagenic Potential of Mexedrone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mutagenic effects of Mexedrone and other synthetic cathinones. It includes supporting experimental data, detailed protocols, and visual representations of experimental workflows and potential mechanistic pathways.

A 2021 study published in the International Journal of Molecular Sciences investigated the cytotoxic and mutagenic effects of this compound in comparison to two other synthetic cathinones, α-PVP and α-PHP.[1][2] The research was conducted on human lymphoblastoid TK6 cells, a cell line recognized by the Organisation for Economic Co-operation and Development (OECD) for mutagenicity testing.[1][3] This guide synthesizes the findings of this key study to provide a clear understanding of this compound's mutagenic profile.

Comparative Analysis of Mutagenic Effects

The primary indicator of genetic damage used in the study was the frequency of micronuclei (MNi).[2][4] Micronuclei are small, extranuclear bodies that contain damaged chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in MNi frequency is a well-established biomarker for genotoxicity and mutagenicity.[1][3]

The study found that this compound demonstrated a significant mutagenic potential, unlike α-PVP and α-PHP, which did not show statistically significant increases in MNi frequency at the tested concentrations.[1][2] However, when metabolic activation was simulated using an S9 mix, the metabolites of α-PVP and α-PHP did exhibit mutagenicity.[2][3] This suggests that while this compound is directly mutagenic, other synthetic cathinones may become mutagenic after being metabolized in the body.[5]

The researchers also investigated the induction of reactive oxygen species (ROS) as a possible mechanism for the observed mutagenic effects but found no significant increase in ROS levels for any of the tested substances.[2][3]

Table 1: Comparative Mutagenic Effects of Synthetic Cathinones in TK6 Cells

CompoundConcentration (µM)Micronuclei (MNi) Frequency Fold Increase (vs. Control)Statistical Significance (p-value)
This compound 75Significant Increase< 0.01
100Significant Increase< 0.01
α-PVP 35 - 100No Significant IncreaseNot Statistically Significant
α-PHP 35 - 100No Significant IncreaseNot Statistically Significant
α-PVP (with S9 mix) 75, 100Statistically Significant IncreaseNot specified in abstract
α-PHP (with S9 mix) 75, 100Statistically Significant IncreaseNot specified in abstract

Data summarized from Lenzi et al., 2021.[1][2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, the in vitro mammalian cell micronucleus test, based on OECD guideline n° 487.[1][3]

In Vitro Mammalian Cell Micronucleus Test

1. Cell Culture and Treatment:

  • Human lymphoblastoid TK6 cells are cultured in an appropriate medium.

  • Cells are treated with varying concentrations of this compound (e.g., 35-100 µM) and comparator compounds (α-PVP, α-PHP) for a duration corresponding to two cell replication cycles (approximately 26 hours for TK6 cells).[1][3]

  • Positive controls (e.g., Mitomycin C, Vinblastine) and a negative control (vehicle) are included in each experiment.[1]

  • For metabolic activation studies, cells are treated in the presence of an S9 mix, which contains liver enzymes that can metabolize compounds.[2]

2. Cell Viability and Proliferation Assay:

  • Prior to assessing mutagenicity, cell viability and proliferation are evaluated to ensure that the treated cell population has at least 40% viable and proliferating cells compared to the control cultures.[1][3] This is crucial for the validity of the micronucleus test. The Guava ViaCount assay can be used for this purpose.[1]

3. Micronucleus Staining and Analysis:

  • At the end of the treatment period, cells are harvested.

  • The cells are incubated with 7-aminoactinomycin D (7-AAD) to identify non-viable cells.[1]

  • Cells are then lysed and stained with a nuclear stain such as SYTOX Green.[1]

  • The frequency of micronuclei in viable, proliferating cells is analyzed. The study by Lenzi et al. utilized an automated protocol with flow cytometry, which allows for the analysis of a large number of events in a short time.[1]

4. Data Analysis:

  • The fold increase in MNi frequency in treated cells is calculated relative to the negative control.

  • Statistical analysis, such as repeated ANOVA followed by a Bonferroni post-test, is used to determine the significance of the observed increases.[1]

Visualizing the Process

To better understand the experimental workflow and the potential mechanisms of mutagenicity, the following diagrams have been generated.

G Experimental Workflow for Mutagenicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results CellCulture TK6 Cell Culture Treatment Treat Cells for 26h CellCulture->Treatment CompoundPrep Prepare this compound & Comparator Compounds CompoundPrep->Treatment Viability Assess Cell Viability (e.g., Guava ViaCount) Treatment->Viability Controls Include Positive & Negative Controls Controls->Treatment S9_mix Optional: Add S9 Mix for Metabolic Activation S9_mix->Treatment Staining Stain Nuclei and MNi (e.g., SYTOX Green) Viability->Staining FlowCytometry Analyze MNi Frequency by Flow Cytometry Staining->FlowCytometry DataAnalysis Statistical Analysis FlowCytometry->DataAnalysis

Caption: Workflow for assessing the mutagenic effects of this compound.

G Conceptual Pathway of Chemical Mutagenesis cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_damage Genetic Damage cluster_outcome Outcome This compound This compound CellUptake Cellular Uptake This compound->CellUptake DNA_Interaction Direct Interaction with DNA CellUptake->DNA_Interaction Metabolism Metabolic Activation (e.g., by S9 mix) CellUptake->Metabolism DNA_Adducts DNA Adducts DNA_Interaction->DNA_Adducts StrandBreaks DNA Strand Breaks DNA_Interaction->StrandBreaks Metabolites Reactive Metabolites Metabolism->Metabolites Metabolites->DNA_Interaction ReplicationErrors Errors during DNA Replication DNA_Adducts->ReplicationErrors StrandBreaks->ReplicationErrors Micronuclei Micronucleus Formation ReplicationErrors->Micronuclei Mutation Gene/Chromosome Mutation ReplicationErrors->Mutation

Caption: Potential pathway for chemical-induced mutagenicity.

Conclusion

The available evidence strongly indicates that this compound is mutagenic in human lymphoblastoid TK6 cells.[1][2] This effect appears to be direct, as it does not require metabolic activation. In contrast, other synthetic cathinones like α-PVP and α-PHP demonstrate mutagenic potential only after their metabolites are formed.[2] These findings underscore the importance of conducting thorough mutagenicity assessments for novel psychoactive substances to fully characterize their potential risks to human health. Further research is needed to elucidate the precise molecular mechanisms by which this compound induces genetic damage.

References

A Comparative Analysis of the Behavioral Effects of R- and S-Enantiomers of Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Neuroscience

The abuse of synthetic cathinones, often colloquially referred to as "bath salts," presents a significant public health concern. These psychoactive substances, derivatives of the naturally occurring cathinone (B1664624) found in the khat plant, exert their stimulant effects primarily through interactions with monoamine transporters. A critical aspect of their pharmacology, and a key determinant of their behavioral outcomes, lies in their stereochemistry. Most synthetic cathinones possess a chiral center, resulting in two enantiomers—(R) and (S)—which can exhibit markedly different pharmacological and toxicological profiles. This guide provides an objective comparison of the behavioral effects of R- and S-enantiomers of prominent cathinones, supported by experimental data, to inform research and drug development efforts.

Differential Effects on Monoamine Transporters: The Neurochemical Basis of Behavioral Disparities

The behavioral effects of cathinone enantiomers are largely dictated by their differential interactions with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The balance of activity at these transporters influences the stimulant, rewarding, and entactogenic properties of these compounds.

As a general observation, the S-enantiomer of many cathinone derivatives, such as mephedrone, displays a greater potency for the serotonin transporter (SERT), while the R-enantiomer often exhibits a more pronounced dopaminergic and noradrenergic profile.[1][2][3] This stereoselectivity is a crucial factor in the distinct behavioral profiles of the individual enantiomers.

Signaling_Pathway cluster_R R-Enantiomer Effects cluster_S S-Enantiomer Effects R_Cathinone R-Cathinone DAT_R Dopamine Transporter (DAT) R_Cathinone->DAT_R High Potency NET_R Norepinephrine Transporter (NET) R_Cathinone->NET_R High Potency SERT_R Serotonin Transporter (SERT) R_Cathinone->SERT_R Low Potency DA_R ↑ Dopamine DAT_R->DA_R NE_R ↑ Norepinephrine NET_R->NE_R Stimulant_R Stimulant Effects (Locomotor Activity, Reinforcement) DA_R->Stimulant_R NE_R->Stimulant_R S_Cathinone S-Cathinone DAT_S Dopamine Transporter (DAT) S_Cathinone->DAT_S Moderate Potency SERT_S Serotonin Transporter (SERT) S_Cathinone->SERT_S High Potency DA_S ↑ Dopamine DAT_S->DA_S SER_S ↑ Serotonin SERT_S->SER_S Entactogenic_S Entactogenic/Anxiolytic Effects SER_S->Entactogenic_S

Figure 1: Differential effects of R- and S-cathinone enantiomers on monoamine transporters.

Comparative Behavioral Data

The following tables summarize the quantitative data from preclinical studies comparing the behavioral effects of R- and S-enantiomers of key synthetic cathinones.

Mephedrone (4-methylmethcathinone)
Behavioral AssayR-MephedroneS-MephedroneKey FindingsCitations
Locomotor Activity Greater increase in locomotor activity and repetitive movements.Modest increase in locomotor activity.R-enantiomer is more potent in inducing stimulant-like motor effects.[1][2]
Conditioned Place Preference (CPP) Induces significant place preference.Does not produce place preference.R-enantiomer is primarily responsible for the rewarding effects of mephedrone.[1][2]
Intracranial Self-Stimulation (ICSS) Produces greater facilitation of ICSS.Depresses ICSS.R-enantiomer enhances brain reward function, while the S-enantiomer has aversive or non-rewarding effects.[3]
Drug Discrimination Fully substitutes for cocaine.Does not substitute for cocaine.R-enantiomer has subjective effects similar to cocaine.[1]
Anxiolytic/Anxiogenic Effects Not typically associated with anxiolytic effects.Reduces anxiety-like behaviors in withdrawal models.S-enantiomer may have therapeutic potential for treating withdrawal-associated anxiety.[1][4]
MDPV (3,4-methylenedioxypyrovalerone)
Behavioral AssayR-MDPVS-MDPVKey FindingsCitations
Locomotor Activity No significant increase in locomotor activity.Dose-dependently increases locomotor activity.S-enantiomer is responsible for the stimulant effects of racemic MDPV.[1][5]
Intracranial Self-Stimulation (ICSS) Fails to alter ICSS.Produces a dose-dependent facilitation of ICSS.The abuse-related rewarding effects of MDPV reside primarily with the S-enantiomer.[6]
Drug Discrimination Fails to substitute for cocaine.Fully substitutes for cocaine.S-enantiomer produces subjective effects similar to cocaine.[1][7]
Self-Administration Lower reinforcing efficacy.Higher reinforcing efficacy and potency.S-enantiomer is the primary driver of the reinforcing effects of MDPV.[3][8]
Cardiovascular Effects No significant effect on blood pressure or heart rate.Dose-dependently increases blood pressure and heart rate.The cardiovascular stimulant effects are mediated by the S-enantiomer.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below. These protocols represent standard procedures used in rodent behavioral pharmacology.

Locomotor Activity Test

This test assesses the stimulant or depressant effects of a compound on spontaneous motor activity.

  • Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[2]

    • The open-field arena is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[9]

    • Animals are administered the test compound (R- or S-enantiomer) or vehicle at the specified dose and route of administration.

    • Following a predetermined pretreatment time, the animal is placed in the center of the open-field arena.

    • Locomotor activity is recorded for a set duration, typically 30-60 minutes.

  • Data Analysis: The primary measures are total distance traveled, horizontal activity, and vertical activity (rearing). Data are typically analyzed using ANOVA to compare the effects of different enantiomers and doses.

Conditioned Place Preference (CPP)

CPP is a paradigm used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning Phase: On the first day, animals are allowed to freely explore all compartments of the apparatus for 15 minutes to determine any initial preference for one compartment over the other.[3][6]

    • Conditioning Phase: This phase typically lasts for 4-8 days. On drug conditioning days, animals are administered the test enantiomer and confined to one of the compartments for a set period (e.g., 30 minutes). On alternate days (saline conditioning), they receive a vehicle injection and are confined to the opposite compartment. The drug-paired compartment is counterbalanced across animals.[6]

    • Post-conditioning (Test) Phase: On the test day, the barrier between the compartments is removed, and the drug-free animal is allowed to freely explore the entire apparatus for 15 minutes.[6]

  • Data Analysis: The time spent in the drug-paired compartment during the post-conditioning test is compared to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to work for drug infusions.

  • Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes), a stimulus light, and an infusion pump connected to a surgically implanted intravenous catheter.

  • Procedure:

    • Surgery: Animals are surgically implanted with a chronic indwelling catheter into the jugular vein.

    • Acquisition: Animals are placed in the operant chamber and learn to press the "active" lever to receive an intravenous infusion of the drug. Each infusion is typically paired with a light and/or tone cue. The "inactive" lever has no programmed consequences. Sessions are conducted daily for a set duration (e.g., 2 hours).

    • Dose-Response and Progressive Ratio Schedules: Once stable responding is established, the dose of the drug can be varied to determine the dose-response function. A progressive ratio schedule, where the number of responses required for each subsequent infusion increases, is used to measure the "breakpoint," or the point at which the animal is no longer willing to work for the drug, providing a measure of motivation.

  • Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint on a progressive ratio schedule.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Synthesis & Purification of R- & S-Enantiomers start->synthesis animal_prep Animal Acclimation & Surgical Preparation (for IVSA) synthesis->animal_prep behavioral_assays Behavioral Assays animal_prep->behavioral_assays locomotor Locomotor Activity behavioral_assays->locomotor cpp Conditioned Place Preference behavioral_assays->cpp ivsa Intravenous Self-Administration behavioral_assays->ivsa drug_disc Drug Discrimination behavioral_assays->drug_disc data_collection Data Collection & Analysis locomotor->data_collection cpp->data_collection ivsa->data_collection drug_disc->data_collection results Interpretation of Results data_collection->results conclusion Conclusion & Future Directions results->conclusion

Figure 2: A typical experimental workflow for studying the behavioral effects of cathinone enantiomers.

Conclusion

The stereochemistry of synthetic cathinones is a critical determinant of their behavioral effects. For many of these compounds, the R-enantiomer is primarily responsible for the stimulant and rewarding properties, driven by its preferential action on dopamine and norepinephrine transporters. Conversely, the S-enantiomer often exhibits a more potent effect on the serotonin transporter, which can lead to distinct behavioral outcomes, including entactogenic or even anxiolytic effects. This clear divergence in the pharmacological profiles of cathinone enantiomers underscores the importance of stereospecific investigations in understanding their abuse potential and exploring any potential therapeutic applications. For researchers and drug development professionals, a thorough characterization of the individual enantiomers is essential for a comprehensive risk assessment and for the rational design of novel compounds with improved safety and efficacy profiles.

References

A Comparative Analysis of the Clinical Features of Mexedrone and Mephedrone Intoxication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone and mephedrone (B570743) are synthetic cathinones, a class of novel psychoactive substances (NPS) that have emerged as drugs of abuse. While structurally related, subtle differences in their chemical makeup can lead to distinct clinical presentations in cases of intoxication. Mephedrone has been widely studied, with a well-documented sympathomimetic toxidrome. In contrast, clinical data on this compound is sparse, often complicated by polydrug use. This guide provides a comparative overview of the known clinical features of intoxication with these two substances, supported by available experimental data and methodologies.

Comparative Clinical Features

Data on the clinical effects of mephedrone intoxication is largely derived from case series and reports from poisons information centers. These consistently describe a sympathomimetic syndrome. Clinical information regarding this compound is significantly more limited and often confounded by the presence of other substances. The following table summarizes the reported clinical features, drawing from available clinical and preclinical data.

Clinical FeatureMephedroneThis compound
Psychological Effects Euphoria, increased energy and confidence, talkativeness, empathy, agitation, aggression, anxiety, paranoia, confusion, psychosis (including hallucinations and delusions)[1][2][3]Agitation, psychosis (with delusions and hallucinations, sometimes with a supernatural theme) [from a case series with polydrug use]
Physiological Effects Tachycardia (increased heart rate), hypertension (high blood pressure), palpitations, chest pain, peripheral vasoconstriction, headache, nausea, seizures[1][2]Tachycardia
Quantitative Data Mean heart rate: 109.1 ± 21.8 bpm (range 80-140 bpm); Mean systolic blood pressure: 153.0 ± 39.6 mmHg (range 110-210 mmHg)[1]Limited quantitative data available from clinical cases.

Pharmacological Profile

The clinical differences between this compound and mephedrone can be partly explained by their distinct pharmacological actions at monoamine transporters.

Pharmacological ParameterMephedroneThis compound
Mechanism of Action Potent substrate for monoamine transporters (DAT, SERT, NET), leading to the release and inhibition of reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[4]Weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent.[5]
Transporter Affinity (IC50 values) High affinity for DAT, SERT, and NET.IC50 values: 5,289 nM (SERT), 8,869 nM (NET), and 6,844 nM (DAT).[5]
Neurotransmitter Release (EC50 values) Potent releaser of serotonin and dopamine.[4][6]Weak serotonin releasing agent (EC50 value of 2,525 nM).[5]

Experimental Protocols

Clinical Data Collection and Analysis in Mephedrone Intoxication Case Series

A common methodology for documenting the clinical features of novel psychoactive substance intoxication involves retrospective case series analysis from hospital admissions or poison control center data. A representative experimental protocol is as follows:

  • Case Identification: Patients presenting to emergency departments with suspected synthetic cathinone (B1664624) intoxication are identified based on self-report, clinical suspicion, or preliminary toxicological screening.

  • Data Extraction: A standardized data collection form is used to retrospectively extract the following information from patient records:

    • Demographics (age, sex)

    • Reported substance(s) of use

    • Clinical signs and symptoms on presentation (e.g., heart rate, blood pressure, temperature, neurological and psychological status)

    • Laboratory results (including toxicology screens)

    • Treatment provided

    • Clinical outcome

  • Toxicological Confirmation: Biological samples (blood and/or urine) are collected for comprehensive toxicological analysis to confirm the presence of the suspected substance and identify any other co-ingested drugs. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for definitive identification and quantification.[1]

  • Data Analysis: Descriptive statistics are used to summarize the demographic and clinical data. Frequencies and percentages are calculated for categorical variables (e.g., symptoms), while means and standard deviations or medians and interquartile ranges are used for continuous variables (e.g., vital signs).

In Vitro Assessment of Monoamine Transporter Activity

The pharmacological profile of synthetic cathinones is often characterized by their ability to interact with monoamine transporters. A standard experimental protocol to determine this involves:

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding for the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligand Uptake Inhibition Assay:

    • Transfected cells are incubated with increasing concentrations of the test compound (e.g., this compound or mephedrone).

    • A radiolabeled substrate for the specific transporter (e.g., [3H]dopamine for hDAT) is then added.

    • After a set incubation period, the cells are washed and lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

  • Neurotransmitter Release Assay:

    • Transfected cells are preloaded with a radiolabeled neurotransmitter (e.g., [3H]serotonin for hSERT).

    • The cells are then exposed to increasing concentrations of the test compound.

    • The amount of radioactivity released into the extracellular medium is measured.

    • The concentration of the test compound that elicits 50% of the maximum release (EC50) is determined.

Signaling Pathways and Experimental Workflows

General Signaling Pathway for Synthetic Cathinones

Synthetic cathinones like mephedrone and this compound exert their primary effects by disrupting the normal function of monoamine transporters in the presynaptic neuron. This leads to an increase in the synaptic concentration of neurotransmitters such as dopamine, serotonin, and norepinephrine.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) MAT Monoamine Transporter (DAT, SERT, NET) Vesicle->MAT Neurotransmitter Release Neurotransmitters Increased Neurotransmitters Cathinone Synthetic Cathinone (Mephedrone/Mexedrone) Cathinone->MAT Blocks Reuptake & Promotes Efflux Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding & Activation Postsynaptic_Effect Clinical Effects (Stimulation, Euphoria, etc.) Receptors->Postsynaptic_Effect Signal Transduction

Caption: General mechanism of action for synthetic cathinones.

Experimental Workflow for Clinical Intoxication Case Analysis

The following diagram illustrates a typical workflow for the investigation and analysis of clinical cases of intoxication with novel psychoactive substances.

G Patient Patient Presents to Emergency Department Clinical_Assessment Clinical Assessment (Vitals, Symptoms) Patient->Clinical_Assessment Sample_Collection Biological Sample Collection (Blood, Urine) Patient->Sample_Collection Data_Extraction Retrospective Data Extraction from Patient Records Clinical_Assessment->Data_Extraction Toxicology_Screen Comprehensive Toxicological Screening (LC-MS/MS, GC-MS) Sample_Collection->Toxicology_Screen Data_Analysis Statistical Analysis of Clinical Features Toxicology_Screen->Data_Analysis Data_Extraction->Data_Analysis Publication Publication of Case Series/Report Data_Analysis->Publication

References

A Comparative Guide to the Validation of In Silico Models for Predicting Synthetic Cathinone Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of synthetic cathinones, also known as "bath salts," presents a significant challenge for toxicological assessment. Traditional animal testing methods are time-consuming and ethically complex, necessitating the development of alternative approaches. In silico models, which use computer simulations to predict the toxic effects of chemicals, offer a promising avenue for rapid risk assessment. However, the reliability of these models must be rigorously validated against experimental data. This guide provides an objective comparison of the performance of several in silico models for predicting the toxicity of synthetic cathinones, supported by available experimental data.

In Silico Toxicity Predictions of Synthetic Cathinones

A recent comprehensive study by Yalçın et al. (2024) evaluated the toxicological profiles of 65 commonly encountered synthetic cathinones using a panel of well-established in silico toxicity prediction software: EPA TEST (v. 5.1.2), VEGA (v. 1.2.3), and ProTox-II.[1] These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a substance with its biological activity.[1] The study predicted several key toxicological endpoints, including acute oral toxicity (LD50), mutagenicity, genotoxicity, and carcinogenicity.

Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The in silico models predicted a range of LD50 values for various synthetic cathinones. Notably, 2,3-MDMC was predicted to be one of the most lethal synthetic cathinones.[1]

Mutagenicity, Genotoxicity, and Carcinogenicity

Beyond acute toxicity, the potential for long-term health effects such as mutagenicity (the capacity to induce genetic mutations), genotoxicity (damage to genetic material), and carcinogenicity (the ability to cause cancer) is a major concern. The in silico models predicted that several synthetic cathinones, including 2,3-MDMC and methylone, could pose such risks.[1]

Comparative Analysis of In Silico Predictions and Experimental Data

The true measure of an in silico model's utility lies in its ability to accurately reflect real-world biological outcomes. This section compares the predictions from the aforementioned in silico models with available experimental data for selected synthetic cathinones.

Data Presentation: In Silico vs. Experimental Toxicity of Synthetic Cathinones

Synthetic Cathinone (B1664624)EndpointIn Silico ModelPredicted ValueExperimental ValueReference
2,3-MDMC Acute Oral Toxicity (Rat LD50)EPA TEST v. 5.1.2117.77 mg/kgData Not Available[1]
VEGA (k-Nearest Neighbor)105.17 mg/kg[1]
CarcinogenicityProTox-II, VEGAPredicted CarcinogenData Not Available[1]
Genotoxicity (Micronucleus)VEGA (CORAL)Predicted ActiveData Not Available[1]
Methylone Acute Oral Toxicity (Mouse LD50)--Slightly lower than MDMA (100.9 mg/kg)[2]
CarcinogenicityProTox-II, VEGAPredicted CarcinogenData Not Available[1]
Genotoxicity (Micronucleus)VEGA (CORAL)Predicted ActiveData Not Available[1]
Mephedrone (4-MMC) Acute Oral Toxicity (Mouse LD50)--118.8 mg/kg[2]
Genotoxicity (Micronucleus)--Significant increase in micronuclei frequency in TK6 cells[3][4]
Mexedrone Genotoxicity (Micronucleus)--Significant increase in micronuclei frequency in TK6 cells[3][4]
α-PVP Genotoxicity (Micronucleus)--No significant increase in micronuclei frequency in TK6 cells[3][4]
α-PHP Genotoxicity (Micronucleus)--No significant increase in micronuclei frequency in TK6 cells[3][4]

Note: A significant data gap exists for the experimental validation of the predicted acute oral toxicity of 2,3-MDMC. Further in vivo studies are required to confirm the in silico predictions for this compound.

Performance of In Silico Models

The reliability of in silico toxicity predictions is paramount for their application in regulatory decision-making. The performance of the models discussed is generally evaluated through internal and external validation studies.

  • EPA TEST (Toxicity Estimation Software Tool): This tool uses a variety of QSAR methodologies, including hierarchical clustering, nearest neighbor, and consensus methods, to predict toxicity. For binary endpoints like mutagenicity, stricter statistical standards are applied, requiring a leave-one-out concordance of at least 0.8, and sensitivity and specificity of at least 0.5.[5][6]

  • VEGA (Virtual evaluation of chemical properties and toxicity): This platform provides a suite of QSAR models for various toxicological endpoints. It emphasizes transparency by providing an Applicability Domain Index, which assesses the reliability of a prediction based on the similarity of the target chemical to the compounds in the model's training set.[7]

  • ProTox-II: This web server utilizes a combination of molecular similarity, pharmacophores, and machine learning models to predict a wide range of toxicity endpoints. The models are validated on independent external sets and have demonstrated strong performance, with balanced accuracies often exceeding 80% for endpoints like hepatotoxicity and mutagenicity.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of key experimental protocols relevant to the validation of in silico toxicity predictions for synthetic cathinones.

In Vitro Micronucleus Assay for Genotoxicity

This assay is widely used to assess the potential of a chemical to cause chromosomal damage.

  • Cell Culture: Human lymphoblastoid TK6 cells are cultured in an appropriate medium.[3][4]

  • Treatment: Cells are treated with a range of concentrations of the synthetic cathinone for a defined period (e.g., 3-26 hours), both with and without a metabolic activation system (S9 mix).[3][4]

  • Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[10]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopy or flow cytometry. A significant increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.[3][4]

Cell Transformation Assay (CTA) for Carcinogenicity

The CTA is an in vitro method used to screen for the carcinogenic potential of chemicals by assessing their ability to induce malignant transformation in cultured cells.

  • Cell Lines: Commonly used cell lines include BALB/c 3T3 mouse embryo fibroblasts or Syrian Hamster Embryo (SHE) cells.[11][12]

  • Treatment: Cells are exposed to the test chemical for a specific duration.

  • Culture: The treated cells are then cultured for several weeks to allow for the development of transformed foci.

  • Staining and Scoring: The cell cultures are fixed and stained, and the number of transformed foci (dense, multi-layered clusters of cells exhibiting loss of contact inhibition) is counted. An increase in the number of transformed foci compared to control cultures suggests carcinogenic potential.[11][12]

Mandatory Visualizations

Experimental Workflow: In Silico Prediction to In Vitro Validation

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_models Select In Silico Models (e.g., EPA TEST, VEGA, ProTox) predict_toxicity Predict Toxicity Endpoints (LD50, Genotoxicity, Carcinogenicity) in_silico_models->predict_toxicity select_assays Select Appropriate In Vitro Assays (e.g., Micronucleus, Cell Transformation) predict_toxicity->select_assays Guide Assay Selection perform_assays Perform Assays with Synthetic Cathinones select_assays->perform_assays analyze_data Analyze Experimental Data perform_assays->analyze_data analyze_data->predict_toxicity Compare & Validate

Caption: Workflow for predicting and validating synthetic cathinone toxicity.

Signaling Pathway: Synthetic Cathinone-Induced Cardiotoxicity

cluster_cathinone Synthetic Cathinone cluster_transporters Monoamine Transporters cluster_effects Cellular Effects cluster_cardiotoxicity Cardiotoxicity cathinone Synthetic Cathinone dat Dopamine Transporter (DAT) cathinone->dat Inhibition/Reversal net Norepinephrine Transporter (NET) cathinone->net Inhibition/Reversal sert Serotonin Transporter (SERT) cathinone->sert Inhibition/Reversal monoamine_increase Increased Extracellular Monoamines dat->monoamine_increase net->monoamine_increase sert->monoamine_increase ros Reactive Oxygen Species (ROS) Production monoamine_increase->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis cardiac_events Adverse Cardiac Events (Arrhythmia, Myocardial Infarction) apoptosis->cardiac_events

Caption: Signaling pathway of synthetic cathinone-induced cardiotoxicity.

Conclusion

In silico models represent a valuable tool for the rapid screening of the potential toxicity of emerging synthetic cathinones. The predictions from models such as EPA TEST, VEGA, and ProTox-II show promise in identifying potential hazards, including acute toxicity, genotoxicity, and carcinogenicity. However, this guide highlights the critical need for robust experimental validation to confirm these predictions. While some experimental data exists, significant gaps remain, particularly for newer synthetic cathinone analogues. A continued, integrated approach that combines in silico predictions with targeted in vitro and in vivo testing is essential for accurate risk assessment and to ensure public health and safety.

References

Comparative analysis of the public health risks of new synthetic cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological and toxicological profiles of emerging psychoactive substances for researchers, scientists, and drug development professionals.

New synthetic cathinones (NSCs), frequently disguised and sold as "bath salts" or "legal highs," have emerged as a formidable public health concern. These clandestinely manufactured substances are engineered to replicate the effects of traditional illicit drugs such as cocaine, methamphetamine, and MDMA, presenting distinct and often poorly understood risks due to their constantly evolving chemical compositions. This guide offers a comparative analysis of the public health risks posed by prominent NSCs, with a focus on their pharmacological actions and neurotoxic potential, substantiated by experimental data.

Pharmacological Profile: Diverse Interactions with Brain Chemistry

The principal mechanism through which synthetic cathinones exert their psychoactive effects is by disrupting the brain's monoamine neurotransmitter systems. Specifically, they target the transporters responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to an accumulation of these crucial neurochemicals in the synaptic cleft. However, the affinity and selectivity for these transporters vary considerably among different cathinone (B1664624) derivatives, which accounts for their unique psychoactive properties and potential for abuse.

Broadly, synthetic cathinones can be classified as either monoamine releasers or reuptake inhibitors . For example, mephedrone (B570743) and methylone function as non-selective substrates for monoamine transporters, triggering the release of both dopamine and serotonin, a mechanism analogous to that of MDMA.[1] Conversely, 3,4-methylenedioxypyrovalerone (MDPV) is a potent reuptake inhibitor, primarily at DAT and NET, exhibiting a pharmacological profile more similar to cocaine.[2]

The following table provides a summary of the in vitro potencies (IC₅₀ values) of several synthetic cathinones at the dopamine, norepinephrine, and serotonin transporters. A lower IC₅₀ value signifies greater potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Mechanism
Mephedrone 1,2903873,150Releaser
Methylone 1,5605205,030Releaser
MDPV 2.51.63,360Reuptake Inhibitor
Methcathinone (B1676376) 770260>10,000Releaser
4-MEC 9804504,200Releaser

Note: IC₅₀ values reported in the literature can vary between studies due to differences in experimental conditions and methodologies.

Neurotoxicity Profile: A Comparative Assessment of Neuronal Damage

The potential for synthetic cathinones to induce neuronal damage is a significant public health issue. Both in vitro and in vivo experimental findings have indicated that these compounds can cause neurotoxicity through a variety of mechanisms, including the generation of oxidative stress, impairment of mitochondrial function, and the induction of programmed cell death (apoptosis).[3]

In Vitro Neurotoxicity

Cell-based assays are crucial for evaluating the direct cytotoxic impact of synthetic cathinones on neurons. The table below displays the half-maximal effective concentration (EC₅₀) values derived from cell viability assays conducted on human neuroblastoma (SH-SY5Y) cells, a widely used in vitro model for neurotoxicity screening. Lower EC₅₀ values are indicative of greater toxicity.

CompoundEC₅₀ (µM) for Cell Viability Reduction
Mephedrone >1000
Methylone ~800
MDPV ~500
Methcathinone ~750

Note: The presented EC₅₀ values are approximate and can differ based on the specific assay and experimental parameters employed.

In Vivo Neurotoxicity: Depletion of Monoamine Neurotransmitters

In vivo research utilizing animal models, especially techniques like microdialysis, offers critical insights into the neurochemical effects of synthetic cathinones within the living brain. A primary marker of neurotoxicity is the long-term reduction of monoamine neurotransmitter levels.

The subsequent table outlines the effects of selected synthetic cathinones on dopamine and serotonin concentrations in the brains of rats, as determined by in vivo microdialysis. The data are shown as the maximal percentage increase from baseline levels after a single administration.

CompoundBrain RegionDopamine (% Increase from Baseline)Serotonin (% Increase from Baseline)
Mephedrone (1.0 mg/kg, i.v.) Nucleus Accumbens~400%~950%
Methylone (1.0 mg/kg, i.v.) Nucleus Accumbens~200-300%[3]~500%
MDPV (0.3 mg/kg, i.v.) Nucleus Accumbens~400%[3]No significant change

It is crucial to recognize that while a single dose can cause a surge in monoamine levels, chronic or high-dose administration of some amphetamine-like substances can result in a lasting depletion of these neurotransmitters, a key indicator of neurotoxicity. Interestingly, repeated administration of mephedrone or methylone did not lead to long-term alterations in cortical or striatal amine levels, in contrast to MDMA, which induced a persistent depletion of serotonin.[1]

Experimental Protocols

In Vitro Monoamine Transporter Assays

Objective: To ascertain the potency of synthetic cathinones in inhibiting the reuptake of dopamine, norepinephrine, and serotonin by their corresponding transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells that have been genetically modified to stably express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are grown in suitable culture media.

  • Radioligand Uptake Inhibition Assay:

    • Cells are seeded into 96-well plates and allowed to attach.

    • The cells are subsequently incubated with a range of concentrations of the synthetic cathinone being tested.

    • A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is introduced to the wells.

    • Following a brief incubation, the uptake of the radiolabeled substrate is halted by washing the cells with ice-cold buffer.

    • The quantity of radioactivity absorbed by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the synthetic cathinone that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined from the resulting concentration-response curves.

In Vitro Cell Viability Assays (e.g., MTT Assay)

Objective: To evaluate the cytotoxicity of synthetic cathinones on neuronal cells.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultivated in an appropriate medium and then plated in 96-well plates.

  • Treatment: The cells are subjected to a spectrum of concentrations of the synthetic cathinone for a predefined duration (e.g., 24 hours).

  • MTT Assay:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is introduced to each well.

    • In living cells, mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan (B1609692) product.

    • These formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is quantified with a microplate reader. The concentration of the synthetic cathinone that leads to a 50% reduction in cell viability (EC₅₀) is calculated.[3]

In Vivo Microdialysis

Objective: To monitor real-time fluctuations in the extracellular levels of dopamine and serotonin in specific brain areas of conscious, freely moving animals after the administration of a synthetic cathinone.

Methodology:

  • Surgical Implantation: Under anesthesia, a guide cannula is surgically implanted into the target brain region (e.g., the nucleus accumbens or striatum) of a rat.

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a steady rate. After an equilibration phase, baseline dialysate samples are gathered to establish the basal neurotransmitter levels.

  • Drug Administration: The synthetic cathinone is administered to the animal, for instance, via intravenous or intraperitoneal injection.

  • Sample Collection: Dialysate samples are collected at regular time points after drug administration.

  • Neurochemical Analysis: The concentrations of dopamine and serotonin in the collected dialysate samples are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: The observed changes in neurotransmitter concentrations are expressed as a percentage of the initial baseline levels.

Visualizations

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) DA/5-HT Dopamine (DA) / Serotonin (5-HT) Vesicle->DA/5-HT Release DAT/SERT Dopamine/Serotonin Transporter (DAT/SERT) MAO Monoamine Oxidase (MAO) DAT/SERT->MAO Metabolism DA/5-HT->DAT/SERT Reuptake Receptor Postsynaptic Dopamine/Serotonin Receptor DA/5-HT->Receptor Binding Cathinone_Releaser Synthetic Cathinone (Releaser - e.g., Mephedrone) Cathinone_Releaser->DAT/SERT Promotes Reverse Transport Cathinone_Inhibitor Synthetic Cathinone (Reuptake Inhibitor - e.g., MDPV) Cathinone_Inhibitor->DAT/SERT Blocks Reuptake Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Animal Models) cluster_publichealth Public Health Surveillance Transporter_Assay Monoamine Transporter Binding & Uptake Assays (IC50 determination) Viability_Assay Cell Viability Assays (e.g., MTT, LDH) (EC50 determination) Microdialysis In Vivo Microdialysis (Neurotransmitter level changes) Transporter_Assay->Microdialysis Inform in vivo study design Behavioral Behavioral Studies (e.g., Locomotor activity) Viability_Assay->Behavioral Predict potential neurotoxic effects Data_Integration Data Integration and Risk Assessment Microdialysis->Data_Integration Behavioral->Data_Integration Clinical_Data Clinical Case Reports (Emergency Departments, Poisons Centers) Epi_Data Epidemiological Data (Prevalence of use, seizure data) Clinical_Data->Data_Integration Epi_Data->Data_Integration Logical_Relationships cluster_pharm Pharmacology cluster_neurotox Neurotoxicity cluster_ph_risk Public Health Risk Action Interaction with Monoamine Transporters (DAT, NET, SERT) Acute_NT Acute Neurochemical Changes (e.g., Dopamine/Serotonin Surge) Action->Acute_NT Potency High Potency (Low IC50) Potency->Acute_NT Selectivity DAT/SERT Selectivity Ratio Abuse_L Abuse Liability & Addiction Potential Selectivity->Abuse_L High DAT selectivity correlates with higher abuse potential Chronic_NT Potential for Long-Term Monoamine Depletion Acute_NT->Chronic_NT Excitotoxicity Acute_Tox Acute Toxicity (Psychosis, Agitation, Cardiovascular events) Acute_NT->Acute_Tox Long_Term Long-Term Health Consequences Chronic_NT->Long_Term Cell_Death Neuronal Cell Death (In Vitro) Cell_Death->Long_Term Abuse_L->Long_Term

References

Safety Operating Guide

Proper Disposal of Mexedrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like Mexedrone is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one), also known as 4-MMC-MeO, is a synthetic cathinone. While its specific hazardous waste classification may not be explicitly defined by all regulatory bodies, its chemical properties and legal status in many regions necessitate that it be handled with care and disposed of as a hazardous and potentially controlled substance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Chemical Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
Appearance Varies, often a crystalline powder
Solubility Information on specific solubility is limited, but related compounds like mephedrone (B570743) hydrochloride are soluble in water and DMSO.[2]
Stability Cathinone derivatives are generally stable in acidic solutions but are prone to degradation in neutral to basic conditions.[3]

Legal and Regulatory Considerations

In the United States, while this compound may not be explicitly listed as a controlled substance, many synthetic cathinones are classified as Schedule I substances by the Drug Enforcement Administration (DEA). Due to its structural similarity to other controlled cathinones, this compound could be considered a controlled substance analogue, making its handling and disposal subject to the same stringent regulations as Schedule I substances. Therefore, it is imperative to treat this compound as a controlled substance for disposal purposes.

Health and Safety Precautions

Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This process is designed to comply with general hazardous waste and controlled substance regulations.

Step 1: Initial Assessment and Segregation

  • Identify all this compound waste: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., vials, pipette tips), and any PPE that has come into direct contact with the substance.

  • Segregate this compound waste: Keep this compound waste separate from other chemical waste streams to ensure proper handling and disposal.

Step 2: Waste Collection and Labeling

  • Use designated waste containers: Collect all this compound waste in clearly labeled, leak-proof, and compatible hazardous waste containers.

  • Label containers accurately: The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-Site Neutralization (for aqueous solutions, where permissible)

For small quantities of aqueous solutions containing this compound, chemical neutralization may be a viable pre-treatment step before collection by a licensed waste disposal vendor. This procedure should only be performed by trained personnel and in accordance with institutional and local regulations.

Experimental Protocol for Acidic Degradation:

  • Objective: To degrade this compound in an aqueous solution to potentially less harmful byproducts.

  • Materials:

    • Aqueous solution containing this compound

    • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Appropriate reaction vessel (e.g., beaker, flask) within a fume hood

  • Procedure:

    • Place the aqueous this compound solution in the reaction vessel.

    • Slowly add concentrated acid while stirring continuously.

    • Monitor the pH of the solution, aiming for a pH of 2 or lower.

    • Allow the acidic solution to stir for a minimum of 24 hours to facilitate degradation.

    • After the degradation period, the solution should still be treated as hazardous waste and collected for disposal.

Note: While this procedure is based on the general stability of cathinones in acidic conditions, the specific degradation products of this compound under these conditions may not be fully characterized. Therefore, the resulting solution must still be disposed of as hazardous waste.

Step 4: Storage Pending Disposal

  • Store waste in a designated area: Keep the sealed and labeled waste containers in a secure, well-ventilated, and secondary containment area until they can be collected by a licensed hazardous waste disposal company.

  • Follow institutional protocols: Adhere to your institution's specific guidelines for the storage of hazardous and potentially controlled substance waste.

Step 5: Professional Disposal

  • Arrange for pickup by a licensed vendor: Contact your institution's EHS department to coordinate the collection and disposal of the this compound waste by a certified hazardous waste management company that is also licensed to handle controlled substances.

  • Maintain detailed records: Keep accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. These records are essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Start This compound Waste Generated Assess Assess Waste Type (Pure, Solution, Contaminated Labware) Start->Assess Segregate Segregate this compound Waste Assess->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect IsAqueous Is Waste an Aqueous Solution? Collect->IsAqueous Neutralize Consider On-Site Neutralization (Acidic Degradation) IsAqueous->Neutralize Yes Store Store in Secure Designated Area IsAqueous->Store No Neutralize->Store Dispose Arrange for Professional Disposal (Licensed Vendor) Store->Dispose End Disposal Complete Dispose->End

Caption: A workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Protocols for Mexedrone in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds such as Mexedrone. While a Safety Data Sheet (SDS) for this compound (hydrochloride) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is critical to adopt a comprehensive safety-first approach. The absence of a formal hazard classification does not equate to an absence of potential risk, particularly in a research setting where exposure levels and handling frequencies can vary. Therefore, a robust personal protective equipment (PPE) strategy and clear operational plans are essential to minimize exposure and ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended for handling this compound, especially when dealing with the pure compound or high concentrations. This approach is consistent with safe handling practices for active pharmaceutical ingredients (APIs) and research chemicals where the full toxicological profile may not be extensively documented.

Operation Recommended PPE Rationale
Receiving and Unpacking - Nitrile glovesTo prevent dermal contact with potentially contaminated external packaging.
Weighing of Solid Compound - Double nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or safety goggles- N95 or higher respiratorTo prevent inhalation of fine particulates and dermal or eye contact. Weighing solids poses a high risk of aerosolization.
Preparation of Solutions - Double nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or safety goggles- Use of a chemical fume hoodTo protect against splashes and inhalation of vapors. A fume hood provides critical engineering control.
Handling of Solutions - Nitrile gloves- Lab coat- Safety glassesTo prevent accidental skin and eye contact during routine handling.
Spill Cleanup - Double nitrile gloves- Disposable gown- Safety goggles and face shield- N95 or higher respirator (for solids) or appropriate respirator for solvent vaporsTo provide comprehensive protection during emergency spill response where exposure risk is highest.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear single-use nitrile gloves when handling the external packaging.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

2. Weighing and Compounding:

  • All weighing of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Don the appropriate PPE as outlined in the table above, including double gloves and respiratory protection.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Solution Preparation:

  • Prepare solutions within a chemical fume hood to control vapor exposure.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Add the solid this compound to the solvent slowly to avoid splashing.

4. Administration and Experimental Use:

  • Wear appropriate PPE based on the specific experimental procedure and potential for exposure.

  • Handle all solutions and experimental setups with care to prevent spills and splashes.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, sealed waste container.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[1]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent and cleaning agent.

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill (Size, Material, Location) evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill (Use absorbent pads) don_ppe->contain neutralize Neutralize/Clean Up (Follow specific procedure) contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.